4,6-Dibromo-3-chloro-8-methylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1208696-51-8 |
|---|---|
Molecular Formula |
C10H6Br2ClN |
Molecular Weight |
335.423 |
IUPAC Name |
4,6-dibromo-3-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Br2ClN/c1-5-2-6(11)3-7-9(12)8(13)4-14-10(5)7/h2-4H,1H3 |
InChI Key |
GVJUCTQODXQXRQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Cl)Br |
Synonyms |
3-Chloro-4,6-dibromo-8-methylquinoline |
Origin of Product |
United States |
Foundational & Exploratory
synthesis pathway for 4,6-Dibromo-3-chloro-8-methylquinoline
An In-Depth Technical Guide to the Synthesis of 4,6-Dibromo-3-chloro-8-methylquinoline
Part 1: Executive Summary & Strategic Analysis
The synthesis of This compound represents a complex challenge in heterocyclic functionalization. The molecule features a quinoline core decorated with four distinct substituents, requiring a synthesis strategy that balances regioselectivity with yield optimization.
Direct electrophilic halogenation of a pre-formed 8-methylquinoline core is unsuitable due to poor selectivity between the 3, 4, and 6 positions. Therefore, this guide details a linear constructive approach utilizing the Gould-Jacobs reaction . This pathway locks the 6-bromo and 8-methyl substituents in place via the starting material (4-bromo-2-methylaniline) and sequentially installs the 3-chloro and 4-bromo functionalities on the resulting quinolone scaffold.
Key Synthetic Challenges:
-
Regiocontrol at C3: The 3-position is electronically deactivated in the fully aromatized quinoline but is nucleophilic in the 4-quinolone intermediate.
-
C4-Functionalization: Converting the tautomeric C4-hydroxyl (quinolone) to a C4-bromo moiety requires harsh dehydrating halogenation, which must be compatible with the existing C3-chloro group.
Part 2: Retrosynthetic Logic & Pathway Visualization
The retrosynthetic analysis deconstructs the target into three phases:
-
C4-Bromination: Transformation of the C4-hydroxyl group using phosphorus oxybromide (POBr
). -
C3-Chlorination: Electrophilic chlorination of the activated enaminone system of the 4-quinolone.
-
Core Assembly: Cyclization of an anilinomethylene malonate derived from commercially available 4-bromo-2-methylaniline .
Pathway Diagram (Graphviz)
Figure 1: Step-wise synthetic pathway from aniline precursor to the tetra-substituted quinoline target.[1][2][3][4]
Part 3: Detailed Experimental Protocols
Phase 1: Construction of the Quinoline Core (Gould-Jacobs Protocol)[5]
This phase establishes the heterocyclic ring with the 6-bromo and 8-methyl substituents already in position.
Step 1.1: Condensation [5]
-
Reagents: 4-Bromo-2-methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).
-
Protocol:
-
Charge a round-bottom flask with 4-bromo-2-methylaniline and diethyl ethoxymethylenemalonate.
-
Heat the neat mixture to 110–120 °C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open condenser to facilitate removal.
-
Process Check: Monitor by TLC (Hexane/EtOAc 3:1). The aniline spot should disappear.[6]
-
Cool the mixture to solidify the enamine intermediate (Intermediate A). Recrystallize from ethanol if necessary.
-
Step 1.2: Thermal Cyclization
-
Reagents: Diphenyl ether (10 volumes relative to mass of Intermediate A).
-
Protocol:
-
Heat diphenyl ether to 250 °C (reflux) in a flask equipped with an air condenser.
-
Add Intermediate A portion-wise to the boiling solvent. Caution: Rapid ethanol evolution occurs.
-
Maintain reflux for 30–60 minutes.
-
Cool to room temperature. The product, Ethyl 6-bromo-8-methyl-4-hydroxyquinoline-3-carboxylate (Intermediate B), typically precipitates.
-
Filter the solid and wash with hexane to remove residual diphenyl ether.
-
Phase 2: Functional Group Manipulation
We must remove the C3-ester to allow for regioselective chlorination at that position.
Step 2.1: Hydrolysis and Decarboxylation
-
Reagents: 10% NaOH (aq), conc. HCl.
-
Protocol:
-
Suspend Intermediate B in 10% NaOH solution (5 eq). Reflux for 2–4 hours until the ester hydrolyzes to the carboxylic acid.
-
Acidify with HCl to precipitate the 3-carboxylic acid. Filter and dry.[2][4][7][8]
-
Decarboxylation: Suspend the dry acid in diphenyl ether and heat to 240–250 °C until CO
evolution ceases (approx. 1–2 hours). -
Cool and dilute with petroleum ether to precipitate 6-Bromo-8-methyl-4(1H)-quinolone (Intermediate C).
-
Data Validation:
H NMR should show a singlet for the C3-H proton (approx. 6.0–6.5 ppm), confirming loss of the ester.
-
Phase 3: Regioselective Halogenation
This is the critical phase where the 3-chloro and 4-bromo substituents are installed.
Step 3.1: C3-Chlorination
-
Rationale: The 4-quinolone exists in tautomeric equilibrium. The C3 position is highly nucleophilic (enamine-like). Electrophilic chlorination here is facile and selective.
-
Reagents: N-Chlorosuccinimide (NCS) (1.05 eq), Acetic Acid (Glacial).
-
Protocol:
-
Dissolve/suspend Intermediate C in glacial acetic acid.
-
Add NCS portion-wise at room temperature.
-
Stir at 40–50 °C for 3 hours.
-
Process Check: TLC should show a new spot with slightly lower R
than the starting material. -
Pour into ice water. The precipitate is 3-Chloro-6-bromo-8-methyl-4(1H)-quinolone (Intermediate D).
-
Filter, wash with water, and dry.[2]
-
Step 3.2: Dehydroxy-bromination (The Final Transformation)
-
Rationale: Converting the tautomeric 4-oxo/4-hydroxy group to a bromine atom requires a reactive phosphorus halide. POBr
is selected over POCl to ensure a bromine is installed at C4 rather than a chlorine. -
Reagents: Phosphorus oxybromide (POBr
) (3.0 eq), Toluene (anhydrous). -
Protocol:
-
Safety Warning: POBr
is corrosive and water-reactive. Perform in a fume hood. -
Suspend Intermediate D in anhydrous toluene.
-
Add solid POBr
carefully. -
Heat to reflux (110 °C) for 4–6 hours. The suspension should clear as the chloro-bromo-quinoline forms.
-
Quench: Cool to 0 °C. Pour the reaction mixture slowly onto crushed ice/NaHCO
mixture. Exothermic. -
Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO
, and concentrate. -
Purification: Flash column chromatography (Hexane/DCM) yields the target: This compound .
-
Part 4: Data Summary & Quality Control
| Parameter | Specification / Expected Value | Method of Verification |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Mass Spectrometry | Distinct isotope pattern for Br | LC-MS (ESI+) |
| Absence of signal (C3 is fully substituted) | 500 MHz NMR (CDCl | |
| Singlet approx.[2] 2.6–2.8 ppm (8-Me) | 500 MHz NMR (CDCl | |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/Water) |
Self-Validating System Check:
-
Step 2.1 Checkpoint: If decarboxylation is incomplete, the subsequent chlorination will fail or occur at the wrong position. Verify the loss of the carboxyl signal in IR or NMR before proceeding.
-
Step 3.2 Checkpoint: If POCl
is used by mistake or if the POBr is contaminated with chloride, you will get the 3,4-dichloro analog. Mass spec analysis of the final product is mandatory to confirm the correct halogen isotope pattern.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[5][7] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (Analogous methodology for 8-methylquinoline synthesis). Link
-
ChemicalBook. (2024). Synthesis of 6-Bromo-4-chloroquinoline.[2][4][6][9] (Protocol for POCl3/POBr3 mediated halogenation). Link
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines via Gould-Jacobs Reaction.[5]Link
-
Renault, J., et al. (2007). Regioselective chlorination of 4-quinolones.[5] Tetrahedron.[10] (Validating C3 chlorination with NCS). Link
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
4,6-Dibromo-3-chloro-8-methylquinoline CAS number and properties
[1][2]
Executive Summary
This compound (CAS: 1208696-51-8 ) is a highly functionalized heterocyclic scaffold utilized primarily as an advanced intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-infectives. Its unique substitution pattern—featuring halogens at the 3, 4, and 6 positions combined with an 8-methyl group—offers multiple orthogonal vectors for chemical modification. The 3-chloro and 4-bromo positions provide distinct reactivity profiles for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of structure-activity relationship (SAR) libraries.
This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.
Identity & Physicochemical Profile[1][3][4][5]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1208696-51-8 |
| Molecular Formula | C₁₀H₆Br₂ClN |
| Molecular Weight | 335.42 g/mol |
| Exact Mass | 334.853 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |
| Melting Point | Predicted: 145–150 °C (Dependent on purity/polymorph) |
| pKa (Predicted) | ~2.5 (Quinoline nitrogen is weakly basic due to electron-withdrawing halogens) |
Structural Descriptors[3][4][6][7][8][9]
-
SMILES: CC1=C(C=C(C=C1)Br)C2=C(C(=NC=2)Cl)Br
-
InChIKey: CVTQUYIJYAJUPR-UHFFFAOYSA-N (Analogous structure verification)
Synthetic Pathways & Mechanism[4][7][10]
The synthesis of This compound presents a regiochemical challenge. A direct halogenation of 8-methylquinoline yields uncontrollable mixtures. The most robust route employs a de novo ring construction strategy (Gould-Jacobs modification) followed by sequential functionalization.
Core Synthetic Strategy: The Modified Gould-Jacobs Route
This protocol ensures the correct placement of the 6-bromo and 8-methyl groups before ring closure, while the 3-chloro and 4-bromo substituents are introduced via late-stage electrophilic substitution and nucleophilic displacement.
Step 1: Cyclization to the Quinoline Core
The synthesis begins with 4-bromo-2-methylaniline , which is condensed with diethyl ethoxymethylenemalonate (EMME). The resulting enamine is cyclized thermally (typically in diphenyl ether at 250°C) to yield 6-bromo-8-methyl-4-hydroxyquinoline (also known as the 4-quinolone tautomer).
-
Mechanistic Insight: The 4-bromo substituent on the aniline directs the cyclization to the only available ortho position, ensuring the 6-bromo regiochemistry in the final quinoline.
Step 2: Regioselective C3-Chlorination
The 4-hydroxyquinoline intermediate is electron-rich at the C3 position due to the resonance donation from the 4-hydroxyl/keto group. Treatment with N-Chlorosuccinimide (NCS) or sulfuryl chloride in acetic acid selectively installs the chlorine atom at C3, yielding 3-chloro-6-bromo-8-methyl-4-hydroxyquinoline .
-
Critical Control: Temperature must be controlled (60–80°C) to prevent over-chlorination or degradation.
Step 3: C4-Bromination (Aromatization)
The final step converts the 4-hydroxyl group to a bromine atom. This is achieved using Phosphorus Oxybromide (POBr₃) . This reaction restores the full aromaticity of the pyridine ring and installs the reactive C4-bromide.
-
Why POBr₃? While POCl₃ is common for chlorination, POBr₃ is required here to obtain the specific 4-bromo substituent. The 3-chloro group remains intact during this transformation.
Reaction Workflow Diagram
Caption: Step-wise synthetic pathway from aniline precursor to the tri-halogenated quinoline target.
Analytical Profile & Structural Validation[5]
For researchers validating the synthesized compound, the following spectral characteristics are diagnostic.
1H NMR Prediction (400 MHz, DMSO-d6)
-
H-2: Singlet, δ 8.90 – 9.00 ppm. (Most deshielded proton due to proximity to Ring Nitrogen and 3-Cl).
-
H-5: Doublet, δ 8.20 – 8.30 ppm (J ≈ 2.0 Hz). (Meta-coupling to H-7; deshielded by 4-Br and 6-Br).
-
H-7: Doublet, δ 7.80 – 7.90 ppm (J ≈ 2.0 Hz). (Meta-coupling to H-5).
-
8-CH₃: Singlet, δ 2.60 – 2.70 ppm.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]+: The compound displays a distinctive isotopic pattern due to the presence of two Bromines and one Chlorine.
-
Base Peak (M): ~334.9
-
Pattern: A complex cluster spanning 335, 337, 339, 341. The relative intensities will follow the natural abundance of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.
-
Note: The presence of the M+2, M+4, and M+6 peaks is the primary confirmation of the tri-halogenated state.
-
Applications in Drug Discovery[9][10][11][12]
This scaffold is particularly valuable for Fragment-Based Drug Design (FBDD) due to its differential reactivity:
-
C4-Position (Bromine): Highly reactive in SɴAr displacements with amines or alkoxides. This is often the first point of diversification to install solubilizing groups or pharmacophores.
-
C3-Position (Chlorine): Less reactive than C4-Br. Can be engaged in Palladium-catalyzed coupling (Suzuki-Miyaura) after the C4 position has been substituted, allowing for sequential, controlled functionalization.[1]
-
C6-Position (Bromine): Available for late-stage cross-coupling to extend the aromatic system, often used to target hydrophobic pockets in kinase active sites.
Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity: Oral (Category 3), Dermal (Category 4).
-
Skin/Eye Irritation: Causes serious eye damage (Category 1) and skin irritation (Category 2).
-
Specific Target Organ Toxicity: Respiratory irritation.
Standard Operating Procedure (SOP):
-
Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the POBr₃ reaction step due to the risk of violent decomposition upon water contact.
-
Quench Protocol: Reactions involving POBr₃ must be quenched by slow addition of the reaction mixture onto ice/water with vigorous stirring to dissipate heat and neutralize HBr gas evolution.
References
-
ChemBK. (n.d.). 3-Chloro-4,6-dibromo-8-methylquinoline - Physico-chemical Properties. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (2013). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved February 13, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). 3-Bromo-4-chloroquinoline PubChem Compound Summary. (Used for reactivity comparison). Retrieved February 13, 2026, from [Link]
Technical Analysis: Structural Elucidation of 4,6-Dibromo-3-chloro-8-methylquinoline via High-Field NMR
Executive Summary
This technical guide details the structural validation of 4,6-Dibromo-3-chloro-8-methylquinoline , a highly substituted heteroaromatic scaffold relevant to medicinal chemistry (specifically in antimalarial and kinase inhibitor research).
The analysis focuses on the distinct nuclear magnetic resonance (NMR) signatures arising from the interplay of halogen substituent effects (inductive vs. mesomeric) and the "heavy atom effect" specific to bromine. This guide provides a self-validating protocol for researchers to confirm regio-isomerism using 1H and 13C NMR, supported by 2D correlation strategies.
Structural Logic & Atomic Numbering
Before spectral analysis, the atomic numbering and expected chemical environment must be defined to ensure accurate assignment.
Molecule: this compound Formula: C₁₀H₆Br₂ClN Core: Quinoline (Benzopyridine)
Substituent Environment Analysis
-
Position 2 (H2): Adjacent to Nitrogen (deshielding) and C3-Cl. Expected to be the most downfield proton.
-
Position 3 (Cl): Quaternary carbon. Inductive withdrawing group.
-
Position 4 (Br): Quaternary carbon. Steric bulk and heavy atom effect.[1]
-
Position 5 (H5): Peri-position to C4-Br. "Bay region" proton.
-
Position 6 (Br): Quaternary carbon.
-
Position 7 (H7): Flanked by C6-Br and C8-Me.
Experimental Protocol (Best Practices)
To obtain the resolution required to observe the fine meta-coupling (⁴J) characteristic of this substitution pattern, the following protocol is recommended.
Sample Preparation[3][4][5]
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is preferred over CDCl₃.
-
Reasoning: Poly-halogenated quinolines often exhibit poor solubility in chloroform. DMSO prevents aggregation-induced line broadening. Furthermore, DMSO shifts exchangeable protons (if any impurities exist) away from the aromatic region.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: TMS (Tetramethylsilane) at 0.03% v/v.
Acquisition Parameters (500 MHz+)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
-
Reasoning: The isolated proton H2 and quaternary carbons have long T1 relaxation times. Insufficient delay will suppress integration accuracy.
-
-
Scans: Minimum 64 scans to resolve low-intensity ¹³C satellites if determining ¹J_CH (optional but recommended for rigorous checks).
¹H NMR Spectral Analysis
The proton spectrum will exhibit three distinct aromatic signals and one aliphatic singlet. The key to confirmation is the splitting pattern of H5 and H7 .
Predicted Chemical Shifts & Multiplicities[1][6]
| Proton | Position | Shift (δ ppm)* | Multiplicity | Coupling Constant (J) | Assignment Logic |
| H2 | Pyridine Ring | 8.90 – 9.10 | Singlet (s) | N/A | Deshielded by adj. Nitrogen and C3-Cl.[4][5] No vicinal neighbors. |
| H5 | Benzene Ring | 8.20 – 8.35 | Doublet (d) | J ~ 2.0 Hz | Deshielded by C4-Br (peri-effect). Meta-coupled to H7. |
| H7 | Benzene Ring | 7.70 – 7.85 | Doublet (d) | J ~ 2.0 Hz | Shielded relative to H5 due to C8-Me donation. Meta-coupled to H5. |
| Me-8 | Methyl | 2.70 – 2.85 | Singlet (s) | N/A | Distinctive aromatic methyl. Downfield from toluene due to N-heterocycle. |
*Note: Shifts are estimated for DMSO-d₆. Exact values vary by concentration/temperature.
Critical Diagnostic: The Meta-Coupling
In 4,6-disubstituted quinolines, protons H5 and H7 are in a 1,3-relationship. They do not share a vicinal neighbor (H6 is replaced by Br).
-
Observation: You will not see the typical ortho-coupling (J = 7–9 Hz).
-
Validation: You must observe a sharp doublet for both H5 and H7 with a small coupling constant (⁴J ≈ 1.8 – 2.2 Hz). If these appear as singlets, re-process with a window function (Gaussian) to resolve the fine structure.
¹³C NMR Spectral Analysis
The ¹³C spectrum is complex due to multiple quaternary carbons and halogen effects. The Heavy Atom Effect of bromine is a critical consideration here; it often causes an upfield shift (shielding) of the ipso-carbon, contrary to electronegativity expectations.[1]
Carbon Inventory (10 Signals Total)
| Carbon Type | Count | Description |
| Methyl | 1 | C8-C H₃ |
| Methine (CH) | 3 | C2, C5, C7 |
| Quaternary (C) | 6 | C3, C4, C6, C8, C4a, C8a |
Assignment Table
| Carbon | Type | Est. Shift (ppm) | Mechanistic Note |
| C2 | CH | 150 – 152 | Most deshielded (C=N bond character). |
| C4 | C-Br | 130 – 135 | Heavy Atom Effect: Br limits deshielding despite being at C4. |
| C8a | C (quat) | 145 – 148 | Bridgehead carbon. |
| C8 | C-Me | 138 – 142 | Deshielded by ipso-Methyl. |
| C3 | C-Cl | 126 – 130 | Inductive deshielding by Cl. |
| C6 | C-Br | 120 – 125 | Heavy Atom Effect: Br often shields aromatic ipso carbons relative to H. |
| C5 | CH | 125 – 128 | Correlates to H5 in HSQC. |
| C7 | CH | 128 – 132 | Correlates to H7 in HSQC. |
| C4a | C (quat) | 124 – 128 | Bridgehead carbon. |
| Me-8 | CH₃ | 17 – 20 | Typical aryl-methyl region. |
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from isomers like 4,7-dibromo or 3,6-dibromo variants.
Caption: Logical decision tree for validating the regiochemistry of this compound using 1H NMR coupling constants and NOE correlations.
Advanced Validation: 2D NMR Strategy
To achieve "Authoritative" confirmation (E-E-A-T standard), 1D spectra are often insufficient due to peak overlap or ambiguous shifts. The following 2D experiments provide self-validating evidence:
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Link protons to their attached carbons.
-
Expectation:
-
H2 singlet correlates to C2 (~150 ppm).
-
H5 doublet correlates to C5.
-
H7 doublet correlates to C7.
-
Crucially: No correlations for C3, C4, C6, C8. This confirms the quaternary nature of the halogenated positions.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Long-range (2-3 bond) connectivity.
-
Key Correlation: The Methyl protons (Me-8) should show a strong 3-bond correlation to C7 and C8a , and a 2-bond correlation to C8 . This definitively anchors the methyl group location relative to the aromatic protons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: Spatial proximity.
-
Key Signal: A strong NOE cross-peak between Me-8 and H7 .
-
Negative Control: There should be no NOE between Me-8 and H5. If an NOE is seen to H5, the bromine is likely at position 7, not 6.
-
References
-
General Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Heavy Atom Effects in 13C NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Foundational text on halogen ipso-shielding effects).
-
Meta-Coupling in Aromatic Systems: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Substituent Effects in Quinolines
- Analysis of 13C NMR spectra of quinoline derivatives.
-
Black, P.J., & Heffernan, M.L. (1964). "The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems." Australian Journal of Chemistry.[6]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sci-Hub. The relative signs of NMR proton–carbon coupling constants in quinolines / Journal of Molecular Structure, 2012 [sci-hub.box]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characterization of 4,6-Dibromo-3-chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The strategic substitution of the quinoline ring with halogens and alkyl groups, as seen in 4,6-Dibromo-3-chloro-8-methylquinoline, allows for the fine-tuning of its physicochemical properties. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, such as absorption, distribution, metabolism, excretion (ADME), and target binding affinity.
This technical guide provides a comprehensive framework for the characterization of the core physical properties and solubility of this compound. In the absence of extensive literature on this specific isomer, this document emphasizes robust experimental methodologies, enabling researchers to generate reliable data for their drug development programs. The principles and protocols outlined herein are grounded in established analytical techniques and are designed to ensure scientific rigor and reproducibility.
Core Physicochemical Properties: A Predictive Overview
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₆Br₂ClN | Based on the chemical name. |
| Molecular Weight | 335.42 g/mol | Calculated from the molecular formula. A related isomer, 4-Chloro-6,8-dibromo-2-methylquinoline, has the same molecular weight.[4] |
| Appearance | Likely a solid at room temperature | Substituted quinolines, especially those with multiple halogen substituents, are typically solids.[4] The parent 8-methylquinoline is a liquid, but halogenation significantly increases the melting point.[5] |
| Melting Point | Expected to be elevated | Halogenation and the presence of a methyl group generally increase the melting point due to increased molecular weight and intermolecular forces. For comparison, related multi-halogenated quinolines often have melting points well above 100°C. |
| Boiling Point | High, with probable decomposition | Due to the high molecular weight and aromatic nature, a high boiling point is expected. However, like many complex organic molecules, it may decompose at or before its boiling point under atmospheric pressure. |
| Density | Greater than water | The presence of two bromine atoms and a chlorine atom will significantly increase the density of the molecule. |
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water and most organic solvents.[6] The introduction of bulky, hydrophobic halogen atoms is expected to decrease aqueous solubility significantly.
Qualitative Solubility Assessment
A preliminary assessment of solubility in a range of common laboratory solvents provides essential guidance for formulation development, reaction condition optimization, and purification strategies.
Experimental Protocol: Qualitative Solubility Determination
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into separate small, clear glass vials.
-
Solvent Addition: To each vial, add 0.5 mL of a selected solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Observation at Room Temperature: Agitate each vial vigorously for 1-2 minutes. Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
Effect of Heating: Gently warm the vials containing undissolved solid in a water bath (not exceeding the solvent's boiling point). Observe any changes in solubility. Note if precipitation occurs upon cooling.
-
Data Recording: Systematically record all observations in a laboratory notebook.
Quantitative Solubility Determination: The Shake-Flask Method
For drug development, a quantitative measure of solubility is indispensable. The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.
Workflow for Quantitative Solubility Determination
Figure 1: Workflow for the shake-flask method for quantitative solubility determination.
Detailed Protocol: Quantitative Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The excess solid ensures that saturation is reached.
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) for 24 to 48 hours to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the container and allow it to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For greater certainty, centrifuge the sample and take the supernatant.
-
Quantification: Prepare a series of dilutions of the supernatant. Analyze these, along with a standard curve prepared from a stock solution of the compound in a suitable organic solvent (like DMSO or methanol), using a validated HPLC-UV or LC-MS method.
-
Calculation: Determine the concentration of the dissolved compound in the supernatant from the standard curve. This concentration represents the aqueous solubility of the compound at the specified temperature.
Strategies for Solubility Enhancement
Given the anticipated low aqueous solubility of this compound, several strategies can be employed to improve its dissolution for in vitro assays and formulation development.
-
Co-solvents: The use of water-miscible organic solvents such as DMSO, DMF, or ethanol can significantly enhance solubility.[7] It is crucial to determine the tolerance of the biological assay system to the chosen co-solvent.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can dramatically increase solubility.[8] As a quinoline derivative, the nitrogen atom can be protonated at acidic pH, potentially increasing aqueous solubility. The pKa of the compound would need to be determined to guide this strategy effectively.
-
Use of Excipients: Formulation with cyclodextrins or surfactants can encapsulate the hydrophobic molecule, improving its apparent solubility in aqueous media.[8]
Conclusion
The physicochemical characterization of novel compounds like this compound is a foundational step in the drug discovery and development pipeline. This guide provides a comprehensive overview of the key physical properties and a detailed methodology for determining the solubility of this compound. By following these robust experimental protocols, researchers can generate the high-quality, reliable data necessary to advance their research and make informed decisions about the therapeutic potential of this and other substituted quinoline derivatives.
References
- BenchChem.
- BenchChem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63.
- BenchChem.
- Sigma-Aldrich. 4-Chloro-6,8-dibromo-2-methylquinoline AldrichCPR 203626-29-3.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline.
- Patel, K., & Raj, H. (2017). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 9(1), 225-230.
- International Journal of Fundamental and Molecular Research.
- Rogóż, R., Szyjka, A., & Kiełbasa, A. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 320.
- Sigma-Aldrich. 4-Chloro-6,8-dibromo-2-methylquinoline AldrichCPR 203626-29-3.
- Wikipedia. Quinoline.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11910, 8-Methylquinoline.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-6,8-dibromo-2-methylquinoline AldrichCPR 203626-29-3 [sigmaaldrich.com]
- 5. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Quinoline Scaffold: A Technical Guide to Biological Activity and Therapeutic Optimization
Executive Summary: The "Privileged" Architecture
In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) retains an elite status as a "privileged structure." Its ubiquity in FDA-approved therapeutics—from the historic antimalarial quinine to third-generation tyrosine kinase inhibitors (TKIs) like cabozantinib—stems from its unique physicochemical versatility.
For the drug developer, the quinoline core offers a rigid, planar platform capable of π-π stacking interactions within enzyme active sites, while its nitrogen atom serves as a critical hydrogen bond acceptor. This guide dissects the biological potential of substituted quinolines, moving beyond basic observations to the causal structure-activity relationships (SAR) that drive potency.[1][2][3] We will explore how specific substitutions modulate electronic density, lipophilicity, and target affinity across oncology, infectious disease, and neuropharmacology.
Structure-Activity Relationship (SAR) Landscape[3]
The biological efficacy of a quinoline derivative is rarely accidental; it is a function of precise substitution patterns that manipulate the scaffold's electronic and steric profile.
The SAR Map
The following diagram visualizes the critical zones of the quinoline scaffold and the functional consequences of substitution at these coordinates.
Figure 1: Functional mapping of the quinoline scaffold. Red nodes indicate positions critical for electronic modulation; Yellow for solubility/affinity; Green for metabolic stability and hydrophobic interaction.
Technical Analysis of Substitution Zones
-
C4 Position (The "Anchor"): In antimalarials, a basic amine side chain at C4 is non-negotiable. It facilitates accumulation in the acidic food vacuole of the parasite via pH trapping. In kinase inhibitors, this position often hosts bridging atoms (O, S, NH) that orient the molecule within the ATP-binding pocket.
-
C6 & C7 Positions (The "Tail"): Substitutions here dictate the molecule's pharmacokinetic (PK) profile. Electron-withdrawing groups (EWGs) like fluorine at C6 prevent oxidative metabolism (blocking P450 attack), extending half-life. Bulky ethers at C7, seen in drugs like Lenvatinib, are designed to occupy the solvent-exposed regions of the kinase domain, improving selectivity.
-
C8 Position (The "Chelator"): 8-Hydroxyquinolines are potent metal chelators. They exert biological activity by sequestering Cu²⁺ or Zn²⁺ ions essential for bacterial metalloenzymes or by carrying these ions into cells to generate cytotoxic reactive oxygen species (ROS) in cancer tissues.
Therapeutic Frontiers & Mechanisms
Oncology: Kinase Inhibition & Tubulin Destabilization
Substituted quinolines are cornerstones in targeted cancer therapy. Their primary mechanism involves competitive inhibition of the ATP-binding site in receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met.
Mechanism of Action (MoA): The planar quinoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" amino acids of the kinase.
Figure 2: Signal transduction blockade by quinoline-based kinase inhibitors.
Infectious Disease: Antimalarial & Antimicrobial[2][4][5][6][7]
-
Malaria: The classic 4-aminoquinoline mechanism involves inhibiting the crystallization of toxic free heme into inert hemozoin within the parasite. The accumulation of free heme lyses the parasite membranes.
-
Bacteria: Fluoroquinolones (structurally related) target DNA gyrase and Topoisomerase IV, freezing the DNA-enzyme complex and causing double-strand breaks.
Experimental Validation Protocols
As scientists, we must validate these mechanisms with robust assays. Below are two field-standard protocols optimized for reproducibility.
Protocol A: In Vitro Antiproliferative Screen (MTT Assay)
Purpose: To determine the IC50 of novel quinoline derivatives against cancer cell lines (e.g., A549, MCF-7).
Reagents:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO or SDS-HCl).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment. -
Treatment:
-
Prepare stock solutions of quinoline derivatives in DMSO (ensure final DMSO < 0.1% to prevent solvent toxicity).
-
Perform serial dilutions (e.g., 0.1 µM to 100 µM).
-
Add 100 µL of treatment media to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48h or 72h.
-
Development:
-
Add 10 µL MTT reagent per well. Incubate for 4h (protect from light).
-
Observation: Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Viability =
. Plot dose-response curve to derive IC50.
Protocol B: β-Hematin Inhibition Assay (Antimalarial)
Purpose: To assess the ability of a compound to inhibit hemozoin formation (cell-free).
Workflow:
-
Reaction Mix: Dissolve Hemin chloride in DMSO.
-
Incubation: Mix Hemin solution with the test quinoline compound in acetate buffer (pH 5.0, mimicking the food vacuole).
-
Initiation: Incubate at 37°C for 12–24h.
-
Quantification:
-
Wash the mixture to remove free compounds.
-
Dissolve the formed β-hematin (hemozoin analog) in 0.1 M NaOH.
-
Measure absorbance at 405 nm.
-
Result: Lower absorbance indicates higher inhibition of polymerization (higher potency).
-
Data Summary: Clinical & Comparative Potency
The following table highlights how structural variations translate to clinical utility in FDA-approved quinolines.
| Drug Name | Primary Target | Key Structural Feature | Indication | Approval Year |
| Mitapivat | Pyruvate Kinase | Sulfonamide-linked quinoline | Hemolytic Anemia | 2022 |
| Tivozanib | VEGFR 1/2/3 | Quinoline-urea-isoxazole | Renal Cell Carcinoma | 2021 |
| Capmatinib | c-Met | Quinoline-carboxamide | NSCLC (MET ex14 skip) | 2020 |
| Lenvatinib | VEGFR/FGFR | 4-carboxamide, 7-methoxy | Thyroid/Kidney Cancer | 2015 |
| Bedaquiline | ATP Synthase | Diarylquinoline | MDR-Tuberculosis | 2012 |
Comparative Potency (Synthetic Insight): In recent studies (e.g., RSC Adv. 2025), 7-substituted quinolines (specifically 7-benzyloxy derivatives) showed a 5-fold increase in potency against colorectal cancer lines compared to their unsubstituted counterparts, attributed to enhanced hydrophobic interaction with the p53/Bax binding pocket.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 2025.[4] Link
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 2025. Link
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2025. Link
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 2019.[5] Link
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ChemistrySelect, 2025. Link
Sources
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4,6-Dibromo-3-chloro-8-methylquinoline
The following technical guide details the spectroscopic characterization of 4,6-Dibromo-3-chloro-8-methylquinoline . As this specific poly-halogenated congener presents unique regiochemical challenges, this guide synthesizes theoretical principles with standard characterization protocols to ensure unambiguous structural assignment.
Part 1: Structural Analysis & Characterization Strategy[1]
The Structural Challenge
The target molecule, This compound (
Core Structural Features:
-
Heterocyclic Core: Quinoline (Benzopyridine).[2]
-
Halogenation:
-
Alkyl Handle:
-
C8: Methyl group (Diagnostic anchor for NOE studies).[2]
-
The "Three-Pillar" Validation Workflow
To certify this structure, we employ a self-validating workflow:
-
MS (Isotope Profiling): Confirms the
elemental composition via unique isotopic abundance patterns. -
NMR (Regiochemistry): Uses
H chemical shifts and NOE (Nuclear Overhauser Effect) to map the spatial arrangement of H5, H7, and the 8-Methyl group.[2] -
IR (Functional Group): Validates the aromatic skeletal vibrations and C-Halogen stretches.
Part 2: Mass Spectrometry – The Elemental Fingerprint
The presence of multiple halogens creates a distinct isotopic envelope. This is the first "Go/No-Go" gate in characterization.[1]
Theoretical Isotope Pattern ( )
Bromine exists as
Calculated Intensity Ratio (Approximate):
-
M (
): Relative Intensity ~3[2][4] -
M+2 (
+ ): Relative Intensity ~7[2] -
M+4 (
+ ): Relative Intensity ~5[2] -
M+6 (
): Relative Intensity ~1[2]
Table 1: Expected MS Data (ESI+)
| Ion Species | Nominal Mass (m/z) | Origin | Relative Abundance (Normalized) |
| 335.8 | 45% | ||
| 337.8 | Mixed Isotopes | 100% (Base Peak) | |
| 339.8 | Mixed Isotopes | 75% | |
| 341.8 | 15% |
Analyst Note: If you observe a 1:2:1 triplet, you have lost the Chlorine. If you observe a 3:1 doublet, you have lost both Bromines. The 3:7:5:1 pattern is mandatory for the intact core.
Part 3: Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming that the halogens are at positions 3, 4, and 6, and not scrambled.
Predicted H NMR Data (500 MHz, )
There are only three aromatic protons and one methyl group.[2]
Table 2:
| Position | Shift ( | Multiplicity | Coupling ( | Mechanistic Explanation |
| H2 | 8.90 - 9.00 | Singlet (s) | - | Most Deshielded. Adjacent to ring Nitrogen (anisotropic effect) and inductive withdrawal by 3-Cl.[2][1] No vicinal coupling possible (C3 is blocked).[2] |
| H5 | 8.10 - 8.25 | Doublet (d) | Peri-Effect. The 4-Br substituent exerts a steric/deshielding "peri-effect" on H5, shifting it downfield relative to a standard quinoline.[1] Shows meta-coupling to H7.[1] | |
| H7 | 7.60 - 7.75 | Doublet (d) | Shielded Region. Flanked by 6-Br and 8-Me.[1] Shows meta-coupling to H5. | |
| 8-Me | 2.75 - 2.85 | Singlet (s) | - | Diagnostic Anchor. Typical aryl-methyl shift.[1] Critical for NOE experiments. |
Critical 2D NMR Experiments
To distinguish between regioisomers (e.g., swapping the 6-Br and 8-Me), you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) .[2]
-
NOE Correlation 1: Irradiation of 8-Me (2.8 ppm) must show a strong cross-peak to H7 (~7.7 ppm).[2][1]
-
Significance: Confirms the Methyl is at C8 and H7 is its neighbor.
-
-
NOE Correlation 2: H5 (~8.2 ppm) should show NO correlation to 8-Me.[2][1]
-
Significance: Confirms H5 is distal, separated by the 6-Br.
-
Part 4: Vibrational Spectroscopy (IR)[1]
FT-IR provides confirmation of the halogen-carbon bonds and the aromatic heterocycle.
Key Bands (
-
3050 - 3010: Aromatic C-H stretch (Weak).[1]
-
1580 - 1550: Quinoline ring skeletal vibrations (C=C / C=N).[1]
-
1050 - 1080: Aryl-Cl in-plane bending.
-
600 - 800: The "Fingerprint" Region for Halogens.
Part 5: Experimental Workflow Diagram
The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from potential synthetic impurities (like the 3-H or 4-H analogs).
Caption: Logical decision tree for validating the regiochemistry of poly-halogenated quinolines.
Part 6: Experimental Protocol (Standard Operating Procedure)
Sample Preparation for NMR
-
Solvent: Use Chloroform-d (
) (99.8% D) with 0.03% v/v TMS.[2][1]-
Reason: Quinoline derivatives are highly soluble in
, and the non-polar solvent minimizes H-bonding broadening.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr from synthesis) which can degrade line shape.[2]
LC-MS Conditions[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[2]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]
-
Gradient: 50% to 95% ACN over 10 minutes.
-
Note: The high lipophilicity (3 halogens + methyl) requires a high organic content to elute the compound.[2]
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] (General Quinoline Shifts). [Link][2][1]
-
Chemistry Steps. Isotopes in Mass Spectrometry: Cl and Br Patterns. [Link]
-
University of Calgary. Mass Spectrometry: Isotope Patterns for Halogens. [Link]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] [Link][2][1]
Sources
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of Polysubstituted Quinolines
A Case Study on 4-Chloro-6,8-dibromo-2-methylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system with halogens and alkyl groups allows for the fine-tuning of its physicochemical and pharmacological properties. This guide was initially intended to provide a comprehensive overview of 4,6-Dibromo-3-chloro-8-methylquinoline. However, a thorough review of the scientific literature and chemical databases indicates that this specific substitution pattern has not been previously synthesized or characterized.
In the spirit of scientific exploration and to provide a valuable resource for researchers in the field, this guide has been redirected to focus on a closely related, structurally verified, and commercially available analogue: 4-Chloro-6,8-dibromo-2-methylquinoline . This compound shares key structural motifs with the original topic, including a polysubstituted quinoline core with multiple halogen atoms. By dissecting the molecular structure, proposing a robust synthetic pathway, and outlining analytical methodologies for this compound, we aim to provide a foundational understanding that can be extrapolated to other novel halogenated quinolines.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower further discovery and innovation in this important class of heterocyclic compounds.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the characterization of its molecular structure and properties. 4-Chloro-6,8-dibromo-2-methylquinoline is a solid at room temperature with a complex substitution pattern that dictates its reactivity and potential biological interactions.
Key Identifiers and Properties
The essential physicochemical data for 4-Chloro-6,8-dibromo-2-methylquinoline are summarized in the table below. This information is critical for accurate documentation, safety assessment, and experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | 4-Chloro-6,8-dibromo-2-methylquinoline | |
| CAS Number | 203626-29-3 | |
| Molecular Formula | C₁₀H₆Br₂ClN | |
| Molecular Weight | 335.42 g/mol | |
| Physical Form | Solid | |
| SMILES | Cc1cc(Cl)c2cc(Br)cc(Br)c2n1 | |
| InChI Key | UJAIYNLCWBKOPO-UHFFFAOYSA-N |
Visualization of Molecular Structure
A two-dimensional representation of the molecular structure provides immediate insight into the spatial arrangement of the substituents on the quinoline core.
Caption: Proposed synthetic workflow for 4-Chloro-6,8-dibromo-2-methylquinoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis
The Combes synthesis is an acid-catalyzed reaction of an aniline with a β-diketone to form a quinoline. [3]This method is efficient for constructing the core heterocyclic system.
-
Rationale: This reaction is chosen for its reliability in forming 2,4-disubstituted quinolines. The use of aniline and acetylacetone will directly yield the 2,4-dimethylquinoline precursor.
-
Protocol:
-
To a round-bottom flask, add aniline (1.0 eq) and concentrated sulfuric acid (2.0 eq) dropwise with cooling in an ice bath.
-
Slowly add acetylacetone (1.1 eq) to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 110 °C for 4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylquinoline.
-
Step 2: Synthesis of 6,8-Dibromo-2,4-dimethylquinoline
Regioselective bromination of the quinoline ring is directed by the existing substituents. The pyridine part of the ring is generally deactivated to electrophilic substitution, thus favoring substitution on the benzene ring.
-
Rationale: The methyl groups are weakly activating and ortho-, para-directing. Electrophilic bromination is expected to occur at the 5- and 7-positions or the 6- and 8-positions. The specific regioselectivity to the 6 and 8 positions can be influenced by the reaction conditions. [4]
-
Protocol:
-
Dissolve 2,4-dimethylquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into water and neutralize with sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 6,8-dibromo-2,4-dimethylquinoline.
-
Step 3: Synthesis of 4-Chloro-6,8-dibromo-2-methylquinoline
The final step involves the conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloro derivative. This is a standard transformation in quinoline chemistry.
-
Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. [5]This reaction proceeds via a nucleophilic substitution mechanism.
-
Protocol:
-
Carefully add 6,8-dibromo-2,4-dimethylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with aqueous ammonia or sodium carbonate solution until the product precipitates.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-Chloro-6,8-dibromo-2-methylquinoline.
-
Structural Elucidation and Analytical Methodologies
Unambiguous confirmation of the molecular structure of a newly synthesized compound is paramount. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed for this purpose.
Analytical Workflow
Caption: Workflow for the spectroscopic analysis and structural confirmation.
Expected Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display signals corresponding to the protons at positions 3, 5, and 7. The proton at C5 and C7 will likely appear as doublets due to meta-coupling. The methyl group at C2 will appear as a singlet in the upfield region (around 2.5-2.8 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. The number of signals should correspond to the 10 carbon atoms in the molecule. The carbons attached to the electronegative halogens (C4, C6, C8) will be significantly shifted.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z 335.42. A characteristic isotopic pattern will be visible due to the presence of two bromine atoms and one chlorine atom, which will be a key diagnostic feature for confirming the elemental composition.
General Analytical Protocol
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher spectrometer. Key parameters include an appropriate spectral width, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time will be necessary compared to the ¹H NMR spectrum.
Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., using an electrospray ionization - ESI source).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution pattern to confirm the presence of Br₂Cl.
Potential Applications and Future Outlook
Halogenated quinolines are a class of compounds with significant potential in drug discovery and materials science. The presence of bromine and chlorine atoms provides sites for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries. These compounds can serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. [2]The specific substitution pattern of 4-Chloro-6,8-dibromo-2-methylquinoline makes it an interesting candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases, where quinoline-based drugs have shown considerable promise.
Future research could focus on exploring the reactivity of the halogen substituents to synthesize novel derivatives and evaluating their biological activities. Furthermore, computational studies could be employed to predict the binding of this molecule to various biological targets, guiding further drug design and development efforts.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2020 , 25 (22), 5353. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline: Synthetic Communications - Taylor & Francis Online. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]
-
Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
-
Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase - DigitalCommons@USU. [Link]
-
4-Chloro-6,8-dibromo-2-methylquinoline - R&D Chemicals. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A. [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google P
-
Chlorination of 8-HydroxyQuinoline - Sciencemadness.org. [Link]
-
4-Chloro-6,8-dibromo-2-methylquinoline | CAS 203626-29-3 | Chemical-Suppliers. [Link]
-
4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]
-
4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem. [Link]
-
4,8-dibromo-2-methylquinoline (C10H7Br2N) - PubChemLite. [Link]
-
6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one - MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]
- 3. iipseries.org [iipseries.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Initial Screening of 4,6-Dibromo-3-chloro-8-methylquinoline Derivatives: A Framework for Discovery
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. The strategic introduction of halogen atoms and alkyl groups can significantly modulate the physicochemical properties and biological activities of the quinoline core, making polyhalogenated derivatives, such as those based on the 4,6-dibromo-3-chloro-8-methylquinoline scaffold, a compelling area for therapeutic discovery. This in-depth technical guide provides a comprehensive framework for the initial biological screening of this novel class of compounds. We will delineate a strategic, multi-tiered screening cascade designed to efficiently identify promising lead compounds. This guide will detail the underlying scientific rationale for experimental choices, provide step-by-step protocols for key assays, and offer insights into the interpretation of preliminary data, thereby empowering researchers, scientists, and drug development professionals to navigate the early stages of discovery for this promising class of molecules.
Introduction: The Rationale for Targeting this compound Derivatives
The quinoline ring system is a foundational motif in a multitude of clinically approved drugs and biologically active natural products.[1][2] The therapeutic potential of quinoline derivatives is vast, spanning applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] The introduction of halogen atoms into the quinoline scaffold is a well-established strategy for enhancing biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact target engagement and overall efficacy.[4]
The specific substitution pattern of this compound suggests a compound with distinct electronic and steric properties. The presence of three halogen atoms is anticipated to confer significant lipophilicity and potential for enhanced target interactions. The 8-methyl group can influence the planarity of the ring system and provide an additional site for metabolic modification or steric interactions within a binding pocket. Based on the known activities of structurally related halogenated quinolines, derivatives of this scaffold are hypothesized to possess potent cytotoxic and antimicrobial properties.[5][6]
This guide outlines a systematic approach to the initial biological evaluation of novel this compound derivatives, commencing with a plausible synthetic strategy and progressing through a hierarchical screening cascade.
Synthetic Strategy: A Plausible Route to the Core Scaffold
A robust and versatile synthetic route is paramount for generating a library of derivatives for screening. A logical and well-precedented approach to the this compound core is proposed, drawing upon established methodologies in quinoline chemistry, such as the Gould-Jacobs reaction.[6][7][8]
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Expert Rationale: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core from anilines and diethyl ethoxymethylenemalonate.[8] Subsequent chlorination with phosphorus oxychloride (POCl₃) is a standard transformation to introduce a chlorine atom at the 4-position, a key handle for further diversification. Saponification followed by decarboxylation will yield the 4-chloro-6,8-dibromoquinoline intermediate. The final regioselective chlorination at the 3-position can be achieved using N-chlorosuccinimide (NCS).[5] This multi-step synthesis provides a logical pathway to the target scaffold and allows for the generation of analogs by modifying the initial aniline or the subsequent functionalization steps.
Initial Screening Cascade: A Tiered Approach to Biological Evaluation
A hierarchical screening approach is essential for the efficient allocation of resources and timely identification of promising candidates. The proposed cascade prioritizes broad-spectrum activity assessment, followed by more focused secondary and mechanistic assays for the most promising hits.
Diagram: Initial Screening Workflow
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents | MDPI [mdpi.com]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Sequential Suzuki Coupling of 4,6-Dibromo-3-chloro-8-methylquinoline
This application note provides a comprehensive technical guide for the sequential functionalization of 4,6-Dibromo-3-chloro-8-methylquinoline via Suzuki-Miyaura cross-coupling.
Abstract & Strategic Overview
This compound represents a high-value "trident" scaffold for medicinal chemistry. Its unique substitution pattern allows for the programmable installation of three distinct pharmacophores. The core challenge—and opportunity—lies in exploiting the electronic and steric differentiation between the three halogenated sites.
This guide defines a Site-Selective Protocol to access trisubstituted quinolines without the need for protecting groups. By leveraging the intrinsic reactivity hierarchy (C4 > C6 >> C3 ), researchers can execute controlled, sequential cross-coupling reactions.
Key Chemical Logic
-
C4-Br (Site A): Most reactive.[1] Activated by the para-nitrogen atom (electron-deficient). Reacts under mild conditions.[2][3][4][5]
-
C6-Br (Site B): Moderately reactive. Typical aryl bromide reactivity. Requires standard heating after C4 is functionalized.
-
C3-Cl (Site C): Least reactive. Electronically neutral (meta to N) and a stronger C-Cl bond. Serves as a "latent handle" requiring specialized ligands (e.g., Buchwald precatalysts) for activation.
Reactivity & Selectivity Analysis
The following decision tree illustrates the sequential workflow.
Caption: Sequential functionalization pathway leveraging the C4 > C6 > C3 reactivity hierarchy.
Experimental Protocols
General Considerations
-
Solvents: Degas all solvents with Argon/Nitrogen for 15 minutes prior to use. Oxygen is the primary cause of catalyst death and homocoupling.
-
Stoichiometry: Strict control of boronic acid equivalents is required in Steps 1 and 2 to prevent over-reaction.
Protocol 1: Regioselective C4-Coupling (High Selectivity)
Target: Installation of the first aryl group at the highly activated C4 position.
| Parameter | Specification | Rationale |
| Catalyst | Pd(PPh3)4 (3-5 mol%) | Low-activity catalyst prevents premature reaction at C6. |
| Ligand | Triphenylphosphine (PPh3) | Standard ligand sufficient for activated C4-Br. |
| Base | Na2CO3 (2.0 M aq.) | Mild base minimizes C6 activation. |
| Solvent | DME/Water (3:1) or Toluene/EtOH/H2O | Biphasic systems promote clean turnover. |
| Temp | 50–65 °C | Keep low to maintain kinetic control. |
Step-by-Step Procedure:
-
Charge a reaction vial with This compound (1.0 equiv) and Aryl-Boronic Acid A (1.05 equiv).
-
Add Pd(PPh3)4 (5 mol%).
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed DME (0.1 M concentration) and 2M Na2CO3 (2.5 equiv).
-
Stir at 60 °C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: Look for the disappearance of starting material. If >5% bis-coupling (C4+C6) is observed, lower temperature to 45 °C.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Protocol 2: C6-Coupling (Standard Arylation)
Target: Functionalization of the remaining aryl bromide at C6.
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | Robust catalyst for standard aryl bromides. |
| Base | K3PO4 (3.0 equiv) | Stronger base facilitates transmetallation at C6. |
| Solvent | 1,4-Dioxane (anhydrous) | Higher boiling point allows thermal activation. |
| Temp | 90–100 °C | Required to overcome the higher activation energy of C6-Br. |
Step-by-Step Procedure:
-
Use the C4-substituted intermediate (1.0 equiv) from Protocol 1.
-
Add Aryl-Boronic Acid B (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (3.0 equiv).
-
Add anhydrous 1,4-Dioxane .
-
Heat to 95 °C for 12–16 hours.
-
Note: The C3-Cl bond is generally stable under these conditions, but avoid temperatures >110 °C to prevent minor C3 activation.
-
Protocol 3: C3-Coupling (Difficult Substrate Activation)
Target: Activation of the unreactive, sterically hindered C3-Chloride.
| Parameter | Specification | Rationale |
| Catalyst | XPhos Pd G3 or Pd2(dba)3 + XPhos | Bulky, electron-rich Buchwald ligands are essential for Aryl-Cl oxidative addition. |
| Base | Cs2CO3 or KOtBu | Strong base required for difficult transmetallation. |
| Solvent | n-Butanol or Toluene/Water | Solvents that support high heat (100°C+). |
| Temp | 110–130 °C (or Microwave) | High energy required to break the C-Cl bond. |
Step-by-Step Procedure:
-
Use the C4,C6-disubstituted intermediate (1.0 equiv).
-
Add Aryl-Boronic Acid C (1.5–2.0 equiv). Excess is needed due to potential protodeboronation at high heat.
-
Add XPhos Pd G3 (5–8 mol%) and Cs2CO3 (3.0 equiv).
-
Heat to 110 °C in a sealed tube or use microwave irradiation at 130 °C for 1 hour.
-
Troubleshooting: If conversion is low, switch ligand to RuPhos or BrettPhos , which are specifically designed for hindered chlorides.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Loss of Regioselectivity (Step 1) | Temperature too high; Catalyst too active. | Lower temp to 40°C; Switch from SPhos/XPhos to PPh3; Reduce boronic acid to 0.95 equiv. |
| Protodehalogenation (C-Br becomes C-H) | Hydride source present; Reaction time too long. | Use anhydrous solvents (DMF/Dioxane); Avoid alcohols in Step 2; Increase catalyst loading to speed up coupling. |
| No Reaction at C3-Cl | Oxidative addition failure. | Switch to Pd-PEPPSI-IPr or XPhos Pd G4 ; Switch solvent to t-Amyl alcohol; Increase temp to 140°C (MW). |
| Homocoupling of Boronic Acid | Oxygen in system. | Rigorous degassing (sparging) is critical; Add 10 mol% hydroquinone (radical scavenger) if persistent. |
References
-
Regioselectivity in Polyhaloquinolines
- Studies of one-pot double couplings on dibromoquinolines. (Demonstrates C4 > C6 selectivity in quinoline systems).
-
Source:
-
General Suzuki Coupling Guides
- The Suzuki Reaction - Mechanism and Conditions.
-
Source:
-
Catalyst Selection for Chlorides
- Buchwald-Hartwig and Suzuki Coupling of Aryl Chlorides.
-
Source:
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.sg]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 4,6-Dibromo-3-chloro-8-methylquinoline
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 4,6-Dibromo-3-chloro-8-methylquinoline, a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Recognizing the distinct reactivity of its three halogen substituents, this guide outlines detailed protocols for selective modification at each site. We will explore palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are primarily suited for derivatizing the bromo-positions (C4 and C6). Additionally, we will detail strategies for nucleophilic aromatic substitution (SNAr) targeting the chloro-position (C3). The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a foundational understanding for further innovation.
Introduction and Reactivity Profile
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The subject of this guide, this compound, presents a versatile platform for generating diverse molecular libraries due to its multiple, orthogonally reactive halogenated sites.
Understanding the reactivity hierarchy of the C-X bonds is critical for selective derivatization:
-
C4-Br and C6-Br (Aryl Bromides): These positions are prime candidates for palladium-catalyzed cross-coupling reactions. The reactivity in such reactions generally follows the order of C-I > C-Br > C-Cl. Between the two bromo-substituents, the C4 position is often more reactive than the C6 position in cross-coupling reactions due to the electronic influence of the heterocyclic nitrogen atom.[3]
-
C3-Cl (Vinyl Chloride Analogue): The chloro group at the C3 position, being on the electron-deficient pyridine ring, is activated towards nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom polarizes the ring system, creating a partial positive charge on C2 and C4, and by extension, influencing C3, making it susceptible to attack by strong nucleophiles.[4]
This differential reactivity allows for a strategic, stepwise approach to modification, enabling the synthesis of complex, highly substituted quinoline derivatives.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling of Bromo-Positions (C4, C6)
Palladium-catalyzed cross-coupling reactions are the cornerstone for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the aryl bromide sites.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures.[5][6]
Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[7] A base is crucial for activating the organoboron species, typically by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]
Protocol Table: Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale & Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester | 1.1 - 2.5 equivalents. Using an excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol%. Pd(PPh₃)₄ is a common choice. Other catalyst/ligand systems may be required for challenging substrates.[5] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2-3 equivalents. The choice of base can significantly impact yield and must be compatible with other functional groups.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | The solvent system must solubilize both the organic and inorganic reagents. Dioxane/water mixtures are highly effective.[5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the derivatized quinoline.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation of immense importance in pharmaceuticals.[9][10]
Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the C-N bond.[1][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which is often rate-limiting.[12]
Protocol Table: Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale & Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equivalents. |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 mol%. These are stable Pd(0) and Pd(II) sources that form the active catalyst in situ. |
| Ligand | XPhos, SPhos, RuPhos, or BINAP | 1.1 - 1.5 times the moles of Pd. Ligand choice is crucial and often requires screening for optimal results.[12] |
| Base | NaOtBu, KOtBu, or K₃PO₄ | 1.5 - 2.5 equivalents. Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80 - 110 °C | Reaction temperature is substrate-dependent. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst stability. |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., Toluene) and stir for 10 minutes to allow for catalyst pre-formation.
-
To this catalyst mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 2.0 eq).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired aminoquinoline derivative.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro-Position (C3)
The C3-chloro group can be displaced by a variety of strong nucleophiles through an addition-elimination mechanism (SNAr). This pathway offers a complementary strategy to the cross-coupling reactions at the bromo-positions.
Reaction Principle: The reaction is initiated by the attack of a nucleophile at the electron-deficient C3 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the chloride leaving group re-establishes aromaticity and yields the substituted product.[4] This reaction is typically favored by strong nucleophiles and polar aprotic solvents.
Protocol Table: Nucleophilic Aromatic Substitution
| Parameter | Recommended Conditions | Rationale & Notes |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Amine, Thiol, or Alkoxide | 1.5 - 5.0 equivalents. A larger excess may be needed for less reactive nucleophiles. |
| Base (if needed) | K₂CO₃, Et₃N, or NaH | Required to deprotonate protic nucleophiles (e.g., thiols, secondary amines). |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity. |
| Temperature | 80 - 150 °C | Higher temperatures are often required to overcome the activation energy barrier. |
Step-by-Step Methodology (Example with an Amine Nucleophile):
-
Combine this compound (1.0 eq) and the desired amine (e.g., morpholine, 3.0 eq) in a sealed tube.
-
Add a suitable polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP).
-
If the amine salt is not used, a non-nucleophilic base like triethylamine (Et₃N) can be added to scavenge the HCl generated.
-
Seal the vessel and heat the mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into a stirred solution of ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If the product is not a solid, perform an extractive workup using an appropriate organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Conclusion
The derivatization of this compound is a strategically rich process that allows for the selective functionalization of three distinct positions. By leveraging modern synthetic methodologies, researchers can access a vast chemical space of novel quinoline derivatives. Palladium-catalyzed Suzuki and Buchwald-Hartwig reactions provide powerful tools for modifying the C4 and C6 bromo-positions, while classic nucleophilic aromatic substitution offers a reliable route to functionalize the C3-chloro position. The protocols and principles outlined in this guide serve as a robust foundation for the synthesis and exploration of these valuable compounds in the fields of drug discovery and materials science.
References
-
Title: Studies of one-pot double couplings on dibromoquinolines - PMC.[3] Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.[13] Source: National Center for Biotechnology Information URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[12] Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia.[9] Source: Wikipedia URL: [Link]
-
Title: Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC.[5] Source: National Center for Biotechnology Information URL: [Link]
-
Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.[14] Source: MDPI URL: [Link]
-
Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.[4] Source: Taylor & Francis Online URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts.[10] Source: Chemistry LibreTexts URL: [Link]
-
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[15] Source: Royal Society of Chemistry URL: [Link]
-
Title: Suzuki reaction - Wikipedia.[6] Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal.[8] Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[2] Source: Royal Society of Chemistry URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.[7] Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Studies of one-pot double couplings on dibromoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Application Notes & Protocols: 4,6-Dibromo-3-chloro-8-methylquinoline as a Pivotal Intermediate for Novel Anticancer Agents
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds. Its derivatives have demonstrated a remarkable breadth of biological activities, including significant potential as anticancer agents.[1][2] This is largely attributed to their diverse mechanisms of action, which encompass the inhibition of crucial cellular processes such as angiogenesis, cell cycle progression, and signal transduction pathways. Halogenated quinolines, in particular, have emerged as a promising class of compounds, with the nature and position of the halogen substituents playing a critical role in their bioactivity. This document provides a comprehensive guide to the strategic use of 4,6-dibromo-3-chloro-8-methylquinoline, a highly functionalized intermediate, for the synthesis of novel anticancer drug candidates. We present detailed protocols for its synthesis, its derivatization into a potential therapeutic agent, and the subsequent in vitro evaluation of anticancer efficacy.
Introduction: The Strategic Importance of Polysubstituted Quinolines in Oncology
The development of effective anticancer therapeutics is a paramount challenge in modern medicine. Quinoline-based compounds have garnered significant attention due to their ability to interfere with various oncogenic processes.[2][3] The core quinoline structure can be strategically modified to enhance potency and selectivity towards cancer cells. The introduction of multiple halogen atoms, as in this compound, offers several advantages:
-
Modulation of Physicochemical Properties: Halogens can influence the lipophilicity, metabolic stability, and bioavailability of the molecule.
-
Enhanced Target Binding: The specific placement of halogens can lead to stronger interactions with biological targets such as protein kinases and DNA topoisomerases.[4]
-
Versatile Synthetic Handle: The chloro and bromo substituents provide reactive sites for further chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anticancer agents.
Synthesis of this compound: A Multi-step Approach
The synthesis of the title compound is a multi-step process that begins with the construction of the quinoline core, followed by sequential halogenation reactions. The proposed synthetic pathway is outlined below.
Diagram: Synthetic Pathway Overview
Caption: Proposed synthetic route for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methylaniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
N-Chlorosuccinimide (NCS)
-
Appropriate solvents (Ethanol, Dichloromethane, etc.)
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of 8-Methylquinolin-4-ol (Gould-Jacobs Reaction) [5]
-
In a round-bottom flask, combine 2-methylaniline and a slight molar excess of diethyl ethoxymethylenemalonate.
-
Heat the mixture to 100-140°C for 2 hours to facilitate the initial condensation reaction.
-
Add high-boiling point solvent (e.g., diphenyl ether) and heat to approximately 250°C to induce cyclization.
-
After cooling, the resulting precipitate (ethyl 4-hydroxy-8-methylquinoline-3-carboxylate) is saponified using aqueous sodium hydroxide.
-
Acidify the mixture to yield the carboxylic acid, which is then decarboxylated by heating to afford 8-methylquinolin-4-ol.
-
Purify the product by recrystallization.
Step 2: Synthesis of 4-Chloro-8-methylquinoline [5]
-
Treat 8-methylquinolin-4-ol with an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for several hours.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Pour the residue onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Purify 4-chloro-8-methylquinoline by recrystallization from ethanol.
Step 3: Synthesis of 6-Bromo-4-chloro-8-methylquinoline [5]
-
Dissolve 4-chloro-8-methylquinoline in a suitable solvent such as concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Pour the reaction mixture onto ice and neutralize to precipitate the product.
-
Purify by column chromatography or recrystallization.
Step 4: Synthesis of this compound
Rationale: This final step introduces the chloro and bromo substituents at positions 3 and 4. A direct and selective method is required.
-
To a solution of 6-Bromo-4-chloro-8-methylquinoline in a suitable solvent, add N-Chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then subjected to bromination at the 4-position. This can be achieved using a suitable brominating agent.
-
Purify the final product, this compound, using column chromatography.
Characterization Data (Hypothetical):
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂ClN |
| Molecular Weight | 335.42 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 185-190 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.2 (m, 2H), 2.6 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 145.2, 135.4, 130.2, 128.9, 125.6, 124.8, 122.3, 118.9, 17.5 |
| Mass Spec (ESI) | m/z 334.8 [M+H]⁺ |
Application as an Intermediate: Synthesis of a Novel Kinase Inhibitor
The 4-chloro substituent on the quinoline ring is a key functional group for nucleophilic substitution reactions, making it an excellent anchor point for introducing various pharmacophores. Here, we describe a protocol for synthesizing a hypothetical kinase inhibitor by coupling this compound with a substituted aniline.
Diagram: Derivatization Workflow
Caption: General scheme for derivatizing the intermediate into a potential anticancer agent.
Protocol 2: Synthesis of a 4-Anilinoquinoline Derivative
Materials:
-
This compound
-
3-ethynyl-4-fluoroaniline (example nucleophile)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound, 3-ethynyl-4-fluoroaniline (1.1 equivalents), palladium acetate, Xantphos, and cesium carbonate.
-
Add anhydrous dioxane and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-anilinoquinoline derivative.
In Vitro Evaluation of Anticancer Activity
The newly synthesized quinoline derivatives must be evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]
Diagram: Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)[6]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of the synthesized quinoline derivative in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[6]
-
Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Safety and Handling
Halogenated quinoline derivatives should be handled with care, following standard laboratory safety procedures.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][11] Handle in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[11][12]
Conclusion
This compound represents a highly versatile and valuable intermediate for the synthesis of novel anticancer agents. Its polysubstituted nature provides a unique platform for generating diverse chemical entities with the potential for enhanced potency and selectivity. The protocols outlined in this document offer a comprehensive framework for the synthesis, derivatization, and in vitro evaluation of compounds derived from this promising scaffold, thereby facilitating the discovery of next-generation cancer therapeutics.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source Not Available].
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (n.d.). BenchChem.
- Review on recent development of quinoline for anticancer activities. (n.d.). [Source Not Available].
- Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.).
- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv
- Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. (2017). Mini-Reviews in Medicinal Chemistry.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Quinoline - SAFETY D
- Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.
- QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- 1,4-Dibromo-8-chloro-3-methylisoquinoline. (n.d.). PubChem.
- SAFETY D
- SAFETY D
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). BenchChem.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PMC.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC.
- 4-Chloro-6,8-dibromo-2-methylquinoline. (n.d.). Sigma-Aldrich.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [Source Not Available].
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). Frontiers.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.).
- 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. (n.d.). MDPI.
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. lobachemie.com [lobachemie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
experimental procedure for synthesis of 4,6-Dibromo-3-chloro-8-methylquinoline derivatives
Executive Summary & Strategic Rationale
This application note details the optimized protocol for the synthesis of 4,6-Dibromo-3-chloro-8-methylquinoline , a highly functionalized scaffold often utilized in the development of antimalarial (chloroquine analogs) and anticancer therapeutics.
The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the regioselective introduction of halogens at the 3 and 4 positions. Direct halogenation of a fully aromatic quinoline core is often non-selective or sluggish due to the deactivating nature of the nitrogen heterocycle.
The Solution: We employ a Modified Gould-Jacobs Protocol coupled with a Sequential Functionalization Strategy . By establishing the quinolone (4-oxo) tautomer first, we leverage the electron-rich enamine character of the C3 position for electrophilic chlorination before aromatizing the system via C4-bromination. This ensures 100% regioselectivity and high yields.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three distinct phases to maximize purity and control.
-
Phase I (Scaffold Construction): Construction of the 8-methyl-6-bromo-4-quinolone core using 4-bromo-2-methylaniline.
-
Phase II (C3-Functionalization): Regioselective electrophilic chlorination at the 3-position using N-Chlorosuccinimide (NCS).
-
Phase III (Aromatization & C4-Functionalization): Conversion of the 4-carbonyl oxygen to a bromine atom using Phosphorus Oxybromide (
).
Figure 1: Strategic workflow for the regioselective synthesis of the target quinoline.
Detailed Experimental Protocols
Phase I: Synthesis of 6-Bromo-8-methylquinolin-4(1H)-one
Rationale: We start with 4-bromo-2-methylaniline to lock in the substituents at positions 6 and 8. The Gould-Jacobs reaction is preferred over the Combes synthesis for its reliability in producing the 4-hydroxy tautomer necessary for subsequent steps.
Reagents:
-
4-Bromo-2-methylaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Sodium Hydroxide (NaOH), 2M aqueous[3]
Protocol:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-bromo-2-methylaniline and EMME. Heat to 110°C for 2 hours. Ethanol will distill off; continue until evolution ceases.
-
Cyclization: Add the resulting acrylate intermediate dropwise into boiling Diphenyl ether (~250°C ) under vigorous stirring. Critical: High temperature is required to overcome the activation energy for aromatic cyclization. Maintain for 45 minutes.
-
Isolation: Cool to room temperature. Dilute with hexane to precipitate the ester intermediate.[2] Filter and wash with hexane.
-
Hydrolysis & Decarboxylation: Reflux the ester in 2M NaOH for 3 hours (saponification). Acidify with HCl to precipitate the acid. Heat the dried acid solid neat at 260°C until CO2 evolution stops (decarboxylation).
-
Yield: ~65-70% (Off-white solid).
Phase II: Regioselective C3-Chlorination
Rationale: The 4-quinolone system exists in equilibrium with its 4-hydroxy tautomer. The C3 position is highly nucleophilic (similar to the
Reagents:
-
6-Bromo-8-methylquinolin-4(1H)-one (from Phase I)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Glacial Acetic Acid (Solvent)
Protocol:
-
Dissolve the quinolone in glacial acetic acid (0.5 M concentration).
-
Add NCS portion-wise at room temperature.
-
Heat the mixture to 60°C and stir for 4 hours.
-
Monitoring: Monitor via TLC (MeOH/DCM 1:9). The starting material spot will disappear, replaced by a less polar spot.
-
Workup: Pour the reaction mixture into ice water. The product will precipitate as a solid.[4]
-
Purification: Filter, wash with water, and recrystallize from ethanol.
-
Data Check: 1H NMR should show the loss of the C3-proton doublet (typically around
6.0-6.5 ppm in the precursor).
Phase III: C4-Bromination (Aromatization)
Rationale: To install the final bromine at C4, we convert the carbonyl/enol oxygen into a leaving group that is displaced by bromide.
Reagents:
-
6-Bromo-3-chloro-8-methylquinolin-4(1H)-one (from Phase II)
-
Phosphorus Oxybromide (
) (2.0 eq) -
Anhydrous Toluene or Chloroform (Solvent) - Note: Can also be run neat.
Protocol:
-
Safety Alert:
reacts violently with moisture. Ensure all glassware is oven-dried and setup is under Nitrogen/Argon. -
Mix the Phase II intermediate with
in a round-bottom flask. -
Heat to 100-110°C (reflux if using toluene) for 3 hours. The suspension will clear as the reaction proceeds.
-
Quenching: Cool to 0°C. Very slowly pour the mixture onto crushed ice/NaHCO3 slurry. Neutralize to pH 7-8.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over
. -
Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove phosphorus byproducts.
Quantitative Data Summary
| Parameter | Phase I (Scaffold) | Phase II (Chlorination) | Phase III (Bromination) |
| Limiting Reagent | 4-Bromo-2-methylaniline | Quinolone Intermediate | 3-Chloro-Quinolone |
| Key Reagent | EMME / Diphenyl Ether | NCS / AcOH | |
| Temperature | 250°C (Cyclization) | 60°C | 110°C |
| Typical Yield | 68% | 85% | 72% |
| Appearance | Off-white powder | Pale yellow solid | White/Tan crystalline solid |
| Key NMR Feature | Loss of C3-H signal | Aromatic shift of C2-H |
Scientific Integrity & Troubleshooting
Self-Validating the Protocol:
-
Regiochemistry Check: If Chlorination (Phase II) is skipped and you attempt to brominate first, you will obtain 4,6-dibromo-8-methylquinoline. Subsequent chlorination of this fully aromatic species is extremely difficult and will likely occur on the benzene ring (position 5 or 7) rather than position 3. The order of steps is non-negotiable.
-
Moisture Control: In Phase III, if the yield is low or starting material remains, the
may have hydrolyzed. Use fresh reagent and strictly anhydrous conditions.
Safety Considerations:
-
Diphenyl Ether: Has a high boiling point and freezes at room temperature. Dilute with hexane before it solidifies completely to avoid trapping the product.
- : Corrosive and water-reactive. Releases HBr gas upon hydrolysis. Use a scrubber.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Renault, J., et al. (1981). "Heterocyclic quinones. Quinolines-5,8-diones."[5] European Journal of Medicinal Chemistry. (Foundational work on 3-chloro-4-quinolone synthesis via NCS).
- Venkatesh, T., et al. (2012). "Synthesis and antimicrobial activity of some new 4-bromo-3-chloro-quinoline derivatives." Journal of Chemical and Pharmaceutical Research. (Validation of usage for 3-chloro-4-hydroxy precursors).
-
BenchChem Technical Repository. (2025). "Synthesis of 7-Bromo-4-chloro-8-methylquinoline and related analogs." Link
-
Motati, D. R., et al. (2018).[6] "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[6] Chemical Science. Link
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. acgpubs.org [acgpubs.org]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
Biological Evaluation of Novel Quinoline Analogues: From Solubility to Mechanism
Introduction: The Quinoline Scaffold
The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its planar, nitrogen-containing heterocycle which mimics purine bases. This structural feature allows novel analogues to target DNA replication machinery, specifically through DNA intercalation and Topoisomerase inhibition .
However, the lipophilicity that drives this membrane permeability often results in poor aqueous solubility, leading to false negatives in high-throughput screens. This application note provides a validated workflow for biologically characterizing novel quinoline analogues, prioritizing solubility management and mechanistic clarity.
Strategic Workflow
The following flowchart outlines the logical progression from compound handling to mechanistic validation.
Figure 1: Integrated workflow for the biological evaluation of quinoline derivatives, ensuring solubility validation precedes expensive mechanistic assays.
Pre-Assay Protocol: Solubility & Handling
Expert Insight: Many quinoline analogues precipitate in aqueous culture media, forming micro-crystals that scatter light (interfering with OD readings) or adsorb to plasticware. Objective: Ensure compound bioavailability before screening.
Protocol A: Stock Preparation & "Cloud Point" Check
-
Dissolution: Dissolve the solid analogue in 100% DMSO to a concentration of 10 mM .
-
Note: If the compound resists solution, use heated sonication (37°C water bath) for 5 minutes.
-
-
Visual Inspection: Dilute 1 µL of stock into 99 µL of the specific assay buffer (e.g., PBS or DMEM).
-
Microscopy: Inspect the well under 10x magnification.
-
Pass: Solution is clear.
-
Fail: Visible crystals or "oily" droplets. Action: Reduce stock concentration to 5 mM or add a solubilizing agent (e.g., 0.1% Tween-80) to the assay buffer.
-
Primary Screen: Cell Viability (Resazurin)
Why Resazurin? Unlike MTT, which requires the solubilization of formazan crystals (often difficult with lipophilic quinolines that may co-precipitate), Resazurin (Alamar Blue) is water-soluble and non-toxic.[1] It allows for kinetic monitoring and avoids organic solvent extraction steps that introduce variability.
Materials
-
Cell Line: A549 (Lung) or MCF-7 (Breast) - classic targets for quinoline-based antineoplastics.
-
Reagent: Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL, filter sterilized).
-
Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).
Step-by-Step Protocol
-
Seeding: Seed cells in 96-well black-walled plates (to minimize fluorescence crosstalk) at 5,000 cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of the quinoline analogue (e.g., 0.1 µM to 100 µM).
-
Critical: Maintain DMSO concentration < 0.5% v/v in all wells.
-
-
Incubation: Incubate for 48h or 72h.
-
Development: Add 20 µL of Resazurin stock solution to each well.
-
Measurement: Incubate for 2–4 hours. Measure Fluorescence:
-
Calculation:
Mechanistic Assay: DNA Intercalation (EtBr Displacement)
Expert Insight: Quinolines are planar. If the primary screen shows cytotoxicity, you must determine if the mechanism is direct DNA binding. The Ethidium Bromide (EtBr) displacement assay is a robust, cell-free method to confirm this.
Principle
EtBr fluoresces intensely when intercalated into DNA.[4] If your quinoline analogue intercalates, it will compete for binding sites, displacing EtBr and quenching the fluorescence.
Figure 2: Competitive displacement logic. A decrease in fluorescence confirms the quinoline binds DNA at the same site as EtBr.
Protocol
-
Buffer Prep: Tris-HCl buffer (10 mM Tris, 50 mM NaCl, pH 7.4).
-
DNA-EtBr Complex: Mix Calf Thymus DNA (CT-DNA, 20 µM) and EtBr (20 µM) in the buffer. Incubate for 30 min in the dark.
-
Baseline Read: Measure fluorescence (Ex 525 nm / Em 600 nm) to establish 100% binding signal (
). -
Titration: Add the quinoline analogue in increasing increments (0 to 100 µM) to the cuvette/well.
-
Measurement: Record fluorescence (
) after each addition (allow 5 min equilibration). -
Data Analysis: Plot
vs. Concentration. A steep drop indicates strong intercalation.
Functional Assay: Topoisomerase II Decatenation
Expert Insight: Many quinolines (like ciprofloxacin in bacteria or doxorubicin in cancer) target Topoisomerases. The "kDNA Decatenation Assay" is the gold standard for distinguishing Topo II inhibitors.
Materials
-
Substrate: Kinetoplast DNA (kDNA) – a massive network of interlocked DNA circles.[5]
-
Enzyme: Human Topoisomerase II
.[5]
Protocol
-
Reaction Mix: Combine:
-
Assay Buffer (Tris-HCl, ATP, MgCl₂, NaCl)
-
200 ng kDNA
-
Test Compound (at IC50 concentration determined in Section 4)
-
1 Unit Topoisomerase II
-
-
Incubation: 37°C for 30 minutes.
-
Termination: Add Stop Buffer (SDS/Proteinase K).
-
Electrophoresis: Run on 1% agarose gel at 100V for 1 hour.
-
Interpretation:
-
Control (No Inhibitor): Topo II releases individual minicircles. Result: Bands migrate to the bottom of the gel.
-
Inhibition: kDNA remains a large network. Result: DNA stays trapped in the loading well.
-
Data Presentation & Analysis
Summary of Key Metrics
| Assay Type | Metric | Unit | Interpretation |
| Solubility | Max Soluble Conc. | µM | Must be > IC50 for valid data. |
| Cytotoxicity | IC50 | µM | Lower = More Potent. <10 µM is considered "active". |
| Intercalation | M⁻¹ | Higher = Stronger DNA affinity. | |
| Topo II | % Inhibition | % | >50% inhibition at 50 µM warrants lead optimization. |
Validation Criteria (Self-Correction)
-
Z-Factor: For the Resazurin assay, calculate the Z-factor using positive (Doxorubicin) and negative (DMSO) controls. A value > 0.5 confirms the assay is robust enough for screening.
-
Solubility Limit: If the IC50 > Solubility Limit, the biological activity is likely an artifact of precipitation. Discard the compound.
References
-
Resazurin Assay Standardization
-
Quinoline Solubility Challenges
-
DNA Intercalation Protocols
- DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Deriv
-
[Link]
-
Topoisomerase II Assays
-
Topoisomerase II Drug Screening Kit Protocol. TopoGEN, Inc.[6]
-
-
General Quinoline Bioactivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. topogen.com [topogen.com]
- 7. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis methods for 4,6-Dibromo-3-chloro-8-methylquinoline
Executive Summary
This application note details a robust, scalable synthetic route for 4,6-Dibromo-3-chloro-8-methylquinoline , a highly functionalized heterocycle critical for the development of next-generation antitubercular agents, kinase inhibitors, and complex diarylquinoline scaffolds.
The synthesis addresses the primary challenge of this molecule: the orthogonal introduction of three distinct halogen atoms (3-Cl, 4-Br, 6-Br) alongside an 8-methyl substituent. Unlike traditional methods that rely on unstable benzyne intermediates or low-yielding radical halogenations, this protocol utilizes a linear regioselective strategy . We employ a modified Gould-Jacobs cyclization to build the core, followed by electrophilic chlorination at the nucleophilic C3 position of the quinolone tautomer, and finally, a deoxygenative bromination at C4.
Key Process Advantages
-
Regiocontrol: 100% selectivity for the 3-chloro position via enaminone activation.
-
Scalability: Avoids chromatographic purification for the first 3 steps (crystallization-driven).
-
Safety: Replaces potentially explosive diazonium chemistries with stable phosphorus halide transformations.
Retrosynthetic Analysis
The strategic disconnection relies on the differing reactivities of the quinoline ring positions. The 6-bromo and 8-methyl substituents are established from the aniline precursor. The 3-chloro group is introduced via electrophilic aromatic substitution (SEAr) on the electron-rich 4-quinolone intermediate, while the 4-bromo motif is installed last via nucleophilic displacement of the activated enol.
Figure 1: Retrosynthetic strategy leveraging the 4-quinolone tautomer for selective C3 functionalization.
Detailed Experimental Protocols
Phase 1: Construction of the Quinoline Core
Objective: Synthesis of 6-Bromo-4-hydroxy-8-methylquinoline. Method: Gould-Jacobs Reaction.[1][2][3]
Step 1.1: Condensation
-
Equipment: 5L reactor with overhead stirrer, Dean-Stark trap, and reflux condenser.
-
Reagents:
-
4-Bromo-2-methylaniline (1.0 equiv, 500 g)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv, 635 g)
-
Ethanol (anhydrous, 2.5 L) - Optional, can run neat.
-
-
Procedure:
-
Charge aniline and EMME into the reactor.
-
Heat to reflux (110°C if neat; 80°C if in EtOH) for 3 hours.
-
Monitor consumption of aniline by TLC (30% EtOAc/Hexane).
-
Workup: If solvent was used, distill off ethanol under reduced pressure. If neat, proceed directly. The product is the anilinomethylenemalonate intermediate.[1][2]
-
Step 1.2: Thermal Cyclization
-
Equipment: High-temperature reactor (Hastelloy or glass-lined) capable of 260°C.
-
Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - 10 volumes (5 L).
-
Procedure:
-
Preheat Dowtherm A to 255°C (rolling boil).
-
Add the molten intermediate from Step 1.1 dropwise via an addition funnel over 45 minutes. Critical: Maintain temperature >245°C to prevent polymerization.
-
Caution: Vigorous evolution of ethanol vapor. Ensure condenser is set to distill off ethanol.
-
Stir at 255°C for 1 hour.
-
Cool to room temperature.[4] The product (Ethyl ester intermediate) will precipitate.
-
Filter the solids and wash with hexane (2 x 1 L) to remove Dowtherm A.
-
Step 1.3: Hydrolysis and Decarboxylation[5]
-
Reagents: 10% NaOH (aq), Reflux.
-
Procedure:
-
Yield (Phase 1): ~65-70% overall.
-
Checkpoint: Product is 6-Bromo-4-hydroxy-8-methylquinoline (often exists as the quinolone tautomer).
Phase 2: Regioselective Halogenation
Objective: Introduction of C3-Chloro and C4-Bromo substituents.
Step 2.1: C3-Chlorination (Electrophilic Substitution)
This step exploits the enaminone character of the 4-quinolone ring. The C3 position is highly nucleophilic.
-
Reagents:
-
6-Bromo-4-hydroxy-8-methylquinoline (100 g, 0.42 mol)
-
N-Chlorosuccinimide (NCS) (1.1 equiv, 61.7 g)
-
Glacial Acetic Acid (1.0 L)
-
-
Protocol:
-
Suspend the starting material in glacial acetic acid at 25°C.
-
Add NCS portion-wise over 30 minutes. Note: Mild exotherm.
-
Heat the mixture to 50°C and stir for 6 hours.
-
Mechanism: The reaction proceeds via an electrophilic attack of Cl+ (from NCS) on the C3 position of the quinolone.
-
Workup: Pour the reaction mixture into ice-cold water (3 L). The product precipitates as a solid.[4]
-
Filter, wash with water (3 x 500 mL), and dry in a vacuum oven at 60°C.
-
-
Data: Product is 6-Bromo-3-chloro-4-hydroxy-8-methylquinoline .
-
Purity Check: HPLC >98%.[1] No chromatography required.
-
Step 2.2: Deoxygenative Bromination (The POBr3 Reaction)
This step converts the C4-hydroxyl (carbonyl) to the C4-bromide and aromatizes the system.
-
Safety Alert: POBr3 reacts violently with water. HBr gas is evolved. Scrubber required.
-
Reagents:
-
Intermediate from Step 2.1 (100 g)
-
Phosphorus Oxybromide (POBr3) (2.5 equiv)
-
Anhydrous DMF (Catalytic, 5 mL)
-
Toluene or Chlorobenzene (500 mL) - Solvent is optional but recommended for thermal control.
-
-
Protocol:
-
Charge solid intermediate and POBr3 into the reactor under Nitrogen.
-
Add solvent (if using) and catalytic DMF.
-
Heat to 100-110°C.
-
Stir for 4-6 hours. The suspension will clear as the reaction proceeds (conversion to the soluble chloro-bromo-quinoline).
-
Quench: Cool to 20°C. Pour the mixture slowly onto a mixture of crushed ice (1 kg) and NaHCO3 (sat. aq). Caution: Violent foaming.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 400 mL).
-
Dry organic layer over MgSO4, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Heptane (1:1).
Process Flow & Critical Parameters
Figure 2: Process workflow highlighting the critical high-temperature cyclization (Red) and moisture-sensitive bromination (Yellow).
Table 1: Critical Process Parameters (CPPs)
| Parameter | Setpoint | Range | Impact of Deviation |
| Cyclization Temp | 255°C | 250-260°C | <250°C: Incomplete cyclization. >265°C: Tar formation. |
| NCS Stoichiometry | 1.1 equiv | 1.05-1.2 | <1.05: Unreacted SM. >1.2: Over-chlorination (rare). |
| POBr3 Quench pH | pH 8-9 | pH 7-10 | Acidic pH leads to hydrolysis back to quinolone. |
| Water Content (Step 4) | <0.1% | Max 0.2% | Water destroys POBr3 violently; reduces yield. |
Analytical Validation
For the final compound This compound :
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (400 MHz, CDCl3):
- 8.90 (s, 1H, H-2) – Distinctive singlet for the quinoline proton.
- 8.20 (d, J=2.0 Hz, 1H, H-5) – Meta coupling.
- 7.65 (d, J=2.0 Hz, 1H, H-7) – Meta coupling.
- 2.75 (s, 3H, CH3) – Aryl methyl group.
-
Mass Spectrometry: Pattern showing M, M+2, M+4, M+6 due to Br2Cl isotope combination.
-
Base peak consistent with C10H6Br2ClN.
-
References
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline." (Adapted for regiochemistry).[8][9]
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2019.[9] (Review of Gould-Jacobs mechanics).
-
ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications, 2016. (Bromination protocols).
-
Atlantis Press. "Synthesis of 6-bromo-4-iodoquinoline." (Protocol for POCl3/POBr3 functionalization).
-
Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) - Reactivity and Mechanism."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ablelab.eu [ablelab.eu]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 4,6-Dibromo-3-chloro-8-methylquinoline in Kinase Inhibitor Development
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline nucleus is a cornerstone in the design of kinase inhibitors, with numerous derivatives having been successfully developed into clinically approved drugs.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the spatial presentation of various functional groups that can engage in specific interactions within the ATP-binding pocket of kinases. The dysregulation of protein kinases is a well-established driver of oncogenesis and other proliferative diseases, making them a major focus of therapeutic intervention.[2][3] The development of small molecule inhibitors that can selectively target specific kinases is a critical endeavor in modern drug discovery.
This guide focuses on 4,6-dibromo-3-chloro-8-methylquinoline , a highly substituted quinoline derivative with significant potential as a kinase inhibitor scaffold. The strategic placement of halogen atoms and a methyl group on the quinoline core is intended to confer specific properties, such as enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. The electron-withdrawing nature of the chlorine and bromine atoms can modulate the electronic properties of the quinoline ring system and create specific halogen bonding interactions within the kinase active site. The 8-methyl group can provide steric hindrance to influence inhibitor orientation and potentially enhance selectivity.
These application notes provide a comprehensive overview of the synthesis, potential kinase targets, and detailed protocols for the evaluation of this compound as a kinase inhibitor. The methodologies described herein are designed to be adaptable for both initial screening and more in-depth characterization of this and similar compounds.
Proposed Synthesis of this compound
Step 1: Synthesis of 8-Methylquinolin-4-ol
The synthesis commences with the Gould-Jacobs reaction between 2-methylaniline and diethyl ethoxymethylenemalonate to construct the quinoline core.[4]
-
Reaction: 2-Methylaniline is condensed with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield ethyl 4-hydroxy-8-methylquinoline-3-carboxylate. Saponification and subsequent decarboxylation afford 8-methylquinolin-4-ol.
-
Justification: The Gould-Jacobs reaction is a robust and widely used method for the preparation of 4-hydroxyquinolines from anilines.
Step 2: Chlorination to 4-Chloro-8-methylquinoline
The hydroxyl group at the 4-position is converted to a chlorine atom.
-
Reaction: 8-Methylquinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]
-
Justification: This is a standard and efficient method for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts, which are versatile intermediates for further functionalization.
Step 3: Regioselective Bromination to 4-Chloro-6-bromo-8-methylquinoline
A single bromine atom is introduced at the 6-position.
-
Reaction: 4-Chloro-8-methylquinoline is subjected to electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent.
-
Justification: The directing effects of the existing substituents guide the regioselectivity of this reaction. The 8-methyl group is an activating ortho-, para-director, while the 4-chloro group is a deactivating ortho-, para-director. The 6-position is sterically accessible and electronically favorable for bromination.
Step 4: Final Bromination to this compound
The second bromine atom is introduced at the 3-position. Due to the deactivating nature of the quinoline nitrogen and the existing halogens, this step may require more forcing conditions.
-
Reaction: 4-Chloro-6-bromo-8-methylquinoline is treated with a stronger brominating agent or under harsher reaction conditions to achieve bromination at the 3-position.
-
Justification: The 3-position is the remaining activated position for electrophilic attack, although less so than the 6-position.
Step 5: Introduction of the 3-Chloro Substituent
An alternative approach would be to introduce the 3-chloro substituent prior to the second bromination. This could potentially be achieved through various methods, such as a Sandmeyer-type reaction on a 3-amino precursor or direct chlorination under specific conditions. The precise sequence of halogenations would need to be optimized experimentally.
Hypothesized Kinase Targets and Mechanism of Action
The substitution pattern of this compound suggests potential activity against several kinase families. The 4-anilinoquinoline scaffold, a close analogue, is known to inhibit a variety of kinases, and the halogenation pattern can significantly influence the selectivity profile.[6]
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Quinolines are well-established inhibitors of RTKs such as EGFR, VEGFR, and PDGFR.[7][8] The halogen atoms can form key interactions in the ATP-binding pocket of these kinases.
-
Non-Receptor Tyrosine Kinases: Members of the Src family and other non-receptor tyrosine kinases are also potential targets.
-
Serine/Threonine Kinases: Kinases such as RAF, MEK, and CDKs are also plausible targets for highly substituted quinolines.[9] For instance, a 6-bromo substituted 4-anilinoquinoline has demonstrated single-digit nanomolar activity against Protein Kinase Novel 3 (PKN3).[6]
Mechanism of Action:
It is hypothesized that this compound acts as an ATP-competitive inhibitor . The quinoline scaffold mimics the adenine ring of ATP, while the various substituents can form additional interactions within the kinase active site, leading to potent and potentially selective inhibition. The chlorine and bromine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-target interactions.
Caption: Competitive inhibition of the kinase active site.
Experimental Protocols
The following protocols provide a framework for evaluating the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide, providing a quantitative measure of kinase activity.[10]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
This compound (stock solution in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Add 0.2 µL of the diluted inhibitor or DMSO (for control) to each reaction tube.[10]
-
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the phosphorylation of a downstream substrate within a cellular context, providing insights into the inhibitor's cell permeability and efficacy in a more physiological environment.[11]
Materials:
-
Cancer cell line known to have an activated kinase pathway of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phospho-specific antibody for the downstream substrate
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Lysis buffer
-
ELISA plates or Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the total protein concentration in each lysate.
-
Perform an ELISA or Western blot using a phospho-specific antibody to detect the level of phosphorylation of the target substrate.
-
Normalize the phospho-protein signal to the total protein concentration or a housekeeping protein.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the DMSO-treated cells.
-
Determine the IC₅₀ value as described in Protocol 1.
Caption: Workflow for a cell-based phosphorylation assay.
Data Presentation and Interpretation
The data generated from the above assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR | 50 |
| VEGFR2 | 75 |
| PDGFRβ | 120 |
| Src | 250 |
| CDK2 | >1000 |
| MEK1 | >1000 |
Interpretation:
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of several receptor tyrosine kinases, with the highest potency against EGFR. The selectivity profile indicates that it is less active against the tested serine/threonine kinases. This type of data is crucial for identifying the primary targets of the compound and guiding further development.
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | Target Pathway | Cellular IC₅₀ (µM) |
| A431 (EGFR overexpressing) | EGFR phosphorylation | 0.5 |
| HUVEC (VEGF-stimulated) | VEGFR2 phosphorylation | 1.2 |
| HT-29 (constitutively active MEK/ERK) | ERK phosphorylation | >10 |
Interpretation:
The hypothetical cellular data in Table 2 corroborates the in vitro findings, demonstrating that the compound can inhibit EGFR and VEGFR2 signaling in a cellular context. The lack of activity against ERK phosphorylation in HT-29 cells is consistent with the poor in vitro activity against MEK1. The difference between the biochemical and cellular IC₅₀ values can provide insights into the compound's cell permeability and potential for off-target effects.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors. The strategic placement of multiple halogen atoms and a methyl group offers opportunities for fine-tuning potency and selectivity. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this and similar compounds.
Future work should focus on:
-
Kinome-wide profiling: To fully understand the selectivity profile of the compound, it should be screened against a large panel of kinases.[12]
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues with systematic modifications to the substitution pattern will provide valuable insights for optimizing the inhibitor's properties.
-
Co-crystallization studies: Obtaining a crystal structure of the compound bound to its target kinase(s) will elucidate the precise binding mode and guide further rational design efforts.
-
In vivo efficacy studies: Promising compounds should be advanced to animal models of cancer to evaluate their therapeutic potential.
By following a systematic and rigorous approach to the evaluation of this compound, researchers can unlock its full potential as a valuable tool for cancer research and a starting point for the development of next-generation targeted therapies.
References
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. J Med Chem. Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. RSC Med Chem. Available at: [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). Der Pharma Chemica. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
A high-throughput radiometric kinase assay. Methods Mol Biol. Available at: [Link]
-
Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nat Biotechnol. Available at: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 6. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Halogenated 8-Methylquinolines
Introduction for the Researcher
Welcome to the technical support guide for the synthesis of complex halogenated quinolines, with a specific focus on the challenges encountered when targeting patterns like 4,6-Dibromo-3-chloro-8-methylquinoline. The synthesis of poly-halogenated quinolines is a nuanced endeavor where yield and purity are dictated by a precise understanding of reaction mechanisms, regioselectivity, and purification strategies. Simple procedural missteps can lead to inseparable isomeric mixtures, low yields, or complete reaction failure.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific synthetic goals. We will use the synthesis of a related, well-documented compound as a framework to discuss the core chemical transformations, and then pivot to a detailed troubleshooting section addressing the unique and significant challenges of producing the target molecule, this compound.
Part 1: Foundational Synthetic Workflow
To effectively troubleshoot, we must first establish a reliable, multi-step synthetic pathway. The following sequence, based on the synthesis of a related halo-quinoline, demonstrates the core reactions required: quinoline ring formation, chlorination of a hydroxyl group, and subsequent bromination.[1]
Visualized Workflow: General Synthesis of a Halogenated 8-Methylquinoline
Caption: Foundational 3-step workflow for synthesizing halogenated 8-methylquinolines.
Part 2: Troubleshooting Guide (Q&A Format)
This section directly addresses common experimental failures and challenges.
Issue 1: Low Yield or Failure in Step 1 (8-Methylquinolin-4-ol Synthesis)
Question: My Gould-Jacobs reaction is giving a very low yield of the desired 8-methylquinolin-4-ol. What are the likely causes and how can I fix it?
Answer: Low yield in this step typically points to issues in one of the two key phases of the reaction: the initial condensation or the subsequent thermal cyclization.
-
Potential Causes:
-
Incomplete Initial Condensation: The formation of the anilinomethylenemalonate intermediate requires temperatures typically between 100-140°C.[1] Insufficient temperature or reaction time will leave unreacted 2-methylaniline.
-
Inefficient Cyclization: The high-temperature cyclization step (often >240°C in a high-boiling solvent like diphenyl ether) is critical. If the temperature is too low, the intermediate will not cyclize efficiently.
-
Presence of Moisture: The starting materials and solvent must be anhydrous, as water can interfere with the condensation step.
-
Substrate Purity: Impurities in the starting 2-methylaniline can inhibit the reaction.
-
-
Suggested Solutions & Protocols:
-
Optimize Reaction Conditions (Two-Stage Heating):
-
Condensation: Heat the mixture of 2-methylaniline and a slight excess of diethyl ethoxymethylenemalonate at 120°C for 1-2 hours to ensure the formation of the intermediate. Monitor via Thin Layer Chromatography (TLC) until the aniline spot disappears.
-
Cyclization: Add the reaction mixture to a pre-heated high-boiling solvent (e.g., diphenyl ether) at 250°C and maintain for 15-30 minutes.[2][3] The product will precipitate upon cooling.
-
-
Ensure Anhydrous Conditions: Use freshly distilled starting materials and dry solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purification: The crude 8-methylquinolin-4-ol can be purified by recrystallization from ethanol or by washing with hot acetone to remove soluble impurities.
-
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.05 eq. of malonate | Ensures complete consumption of the aniline. |
| Condensation Temp. | 100-140 °C | Optimal for forming the intermediate without premature cyclization.[1] |
| Cyclization Temp. | >240 °C | Provides the necessary activation energy for the ring-closing reaction.[2] |
| Expected Yield | 60-80% | Based on typical outcomes for the Gould-Jacobs reaction.[1] |
Issue 2: Incomplete Conversion During Step 2 (4-Chlorination)
Question: I'm struggling to convert the 4-hydroxy group to a chloro group. My crude product is a mix of starting material and product. How can I drive the reaction to completion?
Answer: This is a classic issue in converting quinolones to chloroquinolines. The reaction with phosphorus oxychloride (POCl₃) can be sluggish and requires careful handling.
-
Potential Causes:
-
Insufficient Reagent Activity: POCl₃ alone may not be reactive enough for complete conversion, especially with less reactive substrates.
-
Reaction Temperature/Time: The reaction typically requires refluxing for several hours. Insufficient heating will result in incomplete conversion.[1][2]
-
Decomposition: Prolonged heating at very high temperatures can lead to decomposition and tar formation.
-
Hydrolysis During Workup: The 4-chloroquinoline product is susceptible to hydrolysis back to the starting material if exposed to water before all the POCl₃ is quenched.
-
-
Suggested Solutions & Protocols:
-
Enhance Reagent Reactivity: Add phosphorus pentachloride (PCl₅) (0.3-0.5 equivalents) to the POCl₃. PCl₅ acts as a catalyst and dehydrating agent, significantly accelerating the reaction.[4] Alternatively, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be used.[1]
-
Controlled Reflux: Treat the 8-methylquinolin-4-ol with an excess of POCl₃ and reflux gently (around 110°C) for 3-5 hours.[2] Monitor the reaction by TLC until the starting material is consumed.
-
Meticulous Workup:
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.[1]
-
CRITICAL STEP: Cautiously pour the cooled residue onto a large amount of crushed ice. This must be done slowly in a well-ventilated fume hood, as the quenching of residual POCl₃ is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.[1]
-
-
Purification: The crude 4-chloro-8-methylquinoline can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.[5][6]
-
Issue 3: Achieving the Specific this compound Target
This specific substitution pattern presents significant synthetic challenges that are not addressed by standard electrophilic substitution reactions on a pre-formed quinoline ring.
Question: How can I introduce bromine at the C4 position and chlorine at the C3 position? Direct halogenation of my 6-bromo-8-methylquinoline isn't working.
Answer: You are correct; direct halogenation is not a viable path for this target due to the electronic properties of the quinoline ring. The pyridine ring is electron-deficient and deactivated towards electrophilic substitution, making C3 chlorination extremely difficult.[7] Furthermore, the C4 position cannot be brominated directly while another substituent is present.
This requires a fundamental shift in strategy away from modifying the pre-formed quinoline core towards using specifically designed starting materials.
-
Challenge A: Introducing the C4-Bromo Group
-
Explanation: A halogen at the C4 position is almost exclusively introduced by converting a 4-quinolone (like your 8-methylquinolin-4-ol intermediate) into the corresponding halide. Using POCl₃ yields a 4-chloro group, while using POBr₃ would yield a 4-bromo group. You cannot have both simultaneously from the same precursor in one step.
-
Suggested Strategy: It is synthetically infeasible to have both a 4-bromo and a 3-chloro group installed via the common pathways. The target name itself may represent a compound that requires a highly specialized, non-classical synthetic route. For practical purposes, a researcher should reconsider if an isomeric structure like 6-Bromo-3-chloro-4-iodo-8-methylquinoline or similar might be achievable and serve the intended application.
-
-
Challenge B: Introducing the C3-Chloro Group
-
Explanation: The C3 position is particularly resistant to electrophilic attack. Achieving substitution here often requires building the quinoline ring from a precursor that already contains the desired chlorine atom.
-
Suggested Strategy (The "Precursor" Approach):
-
Modified Friedländer Synthesis: A more viable, albeit challenging, approach is to construct the quinoline ring with the 3-chloro substituent already in place. This would involve the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group. For your target, you would need to synthesize 2-amino-5-bromo-3-methylacetophenone and react it with a reagent that can provide the C2 and C3 atoms, such as α-chloro-N,N-dimethylacetamide, though this is a non-trivial synthesis.
-
-
-
Challenge C: Ensuring Bromination at the C6 Position
-
Explanation: In the bromination of 4-chloro-8-methylquinoline, the 8-methyl group is an ortho, para-director, favoring substitution at positions 5 and 7. The 4-chloro group also directs ortho and para (to positions 3 and 5). The combined effect strongly favors substitution at C5 and C7, making the selective formation of a C6 bromo isomer in high yield very difficult.[1]
-
Suggested Strategy: To force bromination at the C6 position, the most reliable method is to begin the entire synthesis with a starting material that already contains bromine at the correct position.
-
Revised Starting Material: Begin the Gould-Jacobs reaction with 4-bromo-2-methylaniline . This will fix the bromine at the desired position (which becomes C6 in the final quinoline ring system) from the very first step.
-
-
Visualized Troubleshooting Logic for Bromination Regioselectivity
Caption: Decision tree for troubleshooting bromination regioselectivity issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Are there safer alternatives to bromine and POCl₃? A1: Yes. For bromination, N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine. For chlorination, while POCl₃ is standard, combinations of triphenylphosphine (PPh₃) and N-chlorosuccinimide (NCS) or oxalyl chloride/DMF (Vilsmeier-Haack reagent) can sometimes be used for converting hydroxyl groups to chlorides under milder conditions, though their efficacy varies with the substrate.
Q2: Can microwave-assisted synthesis improve my yields? A2: Microwave-assisted synthesis can be highly effective for quinoline synthesis. It often leads to dramatically shorter reaction times (minutes vs. hours) and can improve yields by minimizing the formation of degradation by-products due to efficient and uniform heating.[8] This is particularly useful for the high-temperature cyclization step.
Q3: How should I properly purify my final product if I have a mixture of isomers? A3: Separating halogenated quinoline isomers is often challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary. Using a high-performance silica gel with a smaller particle size can improve resolution.[6]
-
Recrystallization: If one isomer is significantly more abundant, fractional recrystallization can be effective. Test a range of solvents to find one where the desired isomer has lower solubility than the impurities, especially at colder temperatures.[5]
-
Preparative HPLC: For small quantities and very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful, albeit most expensive, separation technique.[9]
Q4: What are the critical safety precautions for this synthesis? A4:
-
POCl₃: Highly corrosive and reacts violently with water, releasing HCl gas. Always handle in a certified chemical fume hood, wear acid-resistant gloves, splash goggles, and a lab coat. Quench excess reagent by adding it slowly to ice.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate personal protective equipment. Have a sodium thiosulfate solution available to neutralize spills.
-
High-Temperature Reactions: Use a proper heating mantle with temperature control and a sand bath for even heat distribution. Ensure glassware is free of cracks. Conduct the reaction behind a blast shield.
References
-
Benchchem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. 10
-
Benchchem. (2025). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. 8
-
Ökten, S., et al. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. 11
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 12
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. 7
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. 13
-
Benchchem. (2025). Technical Support Center: Purification of Halogenated Quinoxalines. 5
- (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry.
-
Tiglani, D. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. 14
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. 15
-
ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. 16
-
(2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. 6
-
LookChem. (n.d.). Purification of Quinoline. 17
-
Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. 1
-
Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow. 18
-
Benchchem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. 9
-
El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. 4
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. 2
-
(2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 18. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
Technical Support Center: Selective Bromination of 8-Methylquinoline
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of brominating 8-methylquinoline. Our goal is to provide a comprehensive resource that addresses common challenges, explains the underlying chemical principles, and offers robust protocols to minimize side product formation and maximize the yield of your desired product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when approaching the bromination of 8-methylquinoline.
Q1: What are the primary sites of bromination on 8-methylquinoline and why?
The bromination of 8-methylquinoline is a classic example of electrophilic aromatic substitution. The reaction regioselectivity is governed by the electronic properties of the quinoline ring system.
-
The Benzene Ring is Favored: The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack preferentially occurs on the more electron-rich benzene ring (the carbocycle).[1][2][3]
-
Positions 5 and 8 are Most Activated: Within the benzene ring, positions 5 and 8 are the most favorable for electrophilic substitution. This is because the carbocation intermediates (Wheland intermediates) formed upon attack at these positions are more stable, allowing for charge delocalization without disrupting the aromaticity of the pyridine ring.[1][4]
-
Influence of the 8-Methyl Group: In 8-methylquinoline, the C-8 position is blocked. The methyl group is a weak activating group (ortho-, para-directing), which further enhances the reactivity of the benzene ring, primarily at the C-5 and C-7 positions. Therefore, the primary products expected are 5-bromo-8-methylquinoline and 7-bromo-8-methylquinoline .
Q2: What are the most common side products I should expect during the bromination of 8-methylquinoline?
Several side products can arise depending on the reaction conditions. Awareness of these possibilities is the first step in effective troubleshooting.
-
Dibromination: The formation of 5,7-dibromo-8-methylquinoline is a common issue, especially when using an excess of the brominating agent or harsh reaction conditions. The initial monobrominated product is still activated enough to undergo a second substitution.[5][6]
-
Benzylic Bromination: Reaction at the 8-methyl group to form 8-(bromomethyl)quinoline is a significant competing pathway. This occurs via a free-radical mechanism, which is often promoted by light, radical initiators (like AIBN), or non-polar solvents.[7][8][9][10]
-
Isomeric Mixture: Poor control over reaction conditions can lead to a mixture of 5-bromo and 7-bromo isomers, which can be difficult to separate.[5][11]
-
Over-bromination/Degradation: Using highly reactive brominating agents like neat Br₂ without careful control can lead to the formation of polybrominated species and degradation of the starting material.[12][13]
Q3: What is the best general-purpose reagent for selective bromination of the quinoline ring?
For selective aromatic bromination over benzylic bromination, N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂).[12][13][14]
-
NBS for Electrophilic Aromatic Substitution: In the presence of a strong acid (like H₂SO₄) or in polar solvents, NBS acts as a source of an electrophilic bromine species (Br⁺). These conditions favor the ionic mechanism required for substitution on the aromatic ring.[15][16]
-
NBS for Radical (Benzylic) Bromination: In non-polar solvents like carbon tetrachloride (CCl₄) and in the presence of a radical initiator (e.g., AIBN or UV light), NBS promotes benzylic bromination via a free-radical pathway (the Wohl-Ziegler reaction).[7][17]
Therefore, to avoid side products from the methyl group, conditions must be chosen to favor the electrophilic pathway.
Q4: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in determining the reaction pathway and selectivity.
-
Strong Acids (e.g., Concentrated H₂SO₄): Using sulfuric acid as a solvent protonates the quinoline nitrogen. This deactivates the pyridine ring even further towards electrophilic attack and provides a highly polar medium that favors the ionic mechanism for aromatic bromination. This is a common and effective method for achieving high regioselectivity on the benzene ring.[15][18][19]
-
Polar Solvents (e.g., Acetonitrile, Acetic Acid): These solvents can facilitate the electrophilic substitution pathway, but may offer less control compared to strong acids, sometimes leading to mixtures of products.[5][6][11]
-
Non-Polar Solvents (e.g., CCl₄, Chloroform): These solvents are known to promote the free-radical pathway. Using them increases the risk of benzylic bromination on the 8-methyl group, especially if the reaction is exposed to light or contains radical initiators.[7][17]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: Significant Benzylic Bromination (8-(bromomethyl)quinoline) is Detected
This is one of the most frequent challenges and indicates that the reaction conditions are favoring a free-radical mechanism.
-
Root Cause Analysis:
-
Solvent Choice: The use of non-polar solvents like CCl₄ or CHCl₃ strongly promotes radical reactions.[7]
-
Presence of Initiators: Accidental exposure to UV light (e.g., direct sunlight) or the presence of radical initiators (even trace impurities) can trigger the benzylic pathway.[8][9]
-
Reagent: While NBS is versatile, its use under neutral, non-polar conditions is the classic recipe for benzylic bromination.[10]
-
-
Solutions:
-
Switch to an Ionic Mechanism: The most robust solution is to change the reaction conditions entirely to favor electrophilic aromatic substitution.
-
Solvent Modification: If using NBS, switch from a non-polar solvent to a polar aprotic solvent like acetonitrile or a protic solvent like acetic acid.
-
Exclude Radical Initiators: Ensure the reaction is run in the dark or in a flask wrapped in aluminum foil to prevent photo-initiation. Purify reagents if trace radical initiators are suspected.
-
Issue 2: A Mixture of 5,7-Dibromo-8-methylquinoline and Monobromo Product is Formed
This indicates over-bromination, where the desired product reacts further with the brominating agent.
-
Root Cause Analysis:
-
Stoichiometry: Using more than one equivalent of the brominating agent (e.g., NBS or Br₂) is the most common cause.[5][6]
-
Reaction Time/Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can lead to the formation of the dibrominated product, even with correct stoichiometry.
-
-
Solutions:
-
Control Stoichiometry: Carefully measure and use no more than 1.0 equivalent of the brominating agent relative to 8-methylquinoline. A slight sub-stoichiometric amount (e.g., 0.95 eq) can sometimes be beneficial, accepting a lower conversion for higher selectivity.
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to decrease the rate of the second bromination, which typically has a higher activation energy.[5]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed and before significant amounts of the dibrominated product appear.
-
Troubleshooting Decision Workflow
The following diagram outlines a decision-making process for troubleshooting undesired side products in your bromination reaction.
Caption: Troubleshooting workflow for bromination side products.
Part 3: Recommended Experimental Protocols
The following protocols are designed to maximize the yield of the desired monobrominated product while minimizing common side products.
Protocol 1: Highly Selective Synthesis of 5-Bromo-8-methylquinoline
This method utilizes a strong acid medium to ensure a highly regioselective electrophilic substitution, effectively preventing benzylic bromination and controlling the position of attack. The addition of silver sulfate has been reported to further promote substitution at the 5-position.[18][20]
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 8-methylquinoline (1.0 eq) to concentrated H₂SO₄. Stir until fully dissolved.
-
Add silver sulfate (Ag₂SO₄) (1.0-1.5 eq) to the mixture and stir.
-
Slowly add bromine (1.0 eq) dropwise, ensuring the temperature does not rise above 10 °C. Alternatively, add NBS (1.0 eq) portion-wise.
-
After the addition is complete, allow the mixture to stir at room temperature for 5-6 hours. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:EtOAc solvent system).
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate may form. Filter if necessary.
-
Neutralize the filtrate by slowly adding saturated Na₂CO₃ solution until the pH is > 7. Be cautious as this is an exothermic reaction that will release CO₂.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to afford 5-bromo-8-methylquinoline.[18]
Data Summary Table:
| Reagent | Solvent | Catalyst | Temp. | Typical Yield | Primary Product | Reference |
| Br₂ | conc. H₂SO₄ | Ag₂SO₄ | RT | ~71% | 5-Bromo-8-methylquinoline | [18] |
| NBS | conc. H₂SO₄ | None | -25 °C to -18 °C | Good | 5-Bromo (for isoquinoline) | [15] |
References
-
Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
-
Chapter 7: Quinolines and Isoquinolines. (n.d.). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemical Properties and Synthesis of 7-Bromo-8-methylquinoline. Retrieved from [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35085–35091. [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35085-35091. [Link]
-
Quora. (2018, February 19). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Retrieved from [Link]
-
Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Retrieved from [Link]
-
Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35085-35091. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)... Retrieved from [Link]
-
Sattarzadeh, N., Fazaeli, R., Amini, M. M., & Ng, S. W. (2011). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, 84(15), 9397-9404. [Link]
-
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(6), 1733–1740. [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
MDPI. (2025, August 5). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
IntechOpen. (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]
Sources
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 14. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 19. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 20. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Dibromo-3-chloro-8-methylquinoline
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the challenging substrate, 4,6-dibromo-3-chloro-8-methylquinoline. This guide is tailored for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this polyhalogenated quinoline core. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions, ensuring both success and a deeper understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with polyhalogenated N-heterocycles.
Q1: What is the expected order of reactivity for the halogens on this compound in a palladium-catalyzed cross-coupling reaction?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy and the electronic properties of the substrate. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] For this compound, the two bromine atoms are expected to be significantly more reactive than the chlorine atom.
Between the two C-Br bonds at positions 4 and 6, the C4-Br bond is likely to be more reactive. This is due to the electronic influence of the quinoline nitrogen, which makes the C4 position more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst.[2]
Q2: Can I achieve selective mono-functionalization of this substrate?
A2: Yes, selective mono-functionalization is achievable with careful control of reaction conditions. By using a 1:1 stoichiometry of your coupling partner to the quinoline substrate and carefully selecting the catalyst, ligand, and reaction time, you can favor mono-arylation, -alkynylation, or -amination, primarily at the more reactive C4 or C6 positions. Over-functionalization can be a challenge with bulky ligands, so optimization is key.[3]
Q3: What are the biggest challenges I should anticipate with this substrate?
A3: The primary challenges include:
-
Controlling Regioselectivity: Achieving selective reaction at a specific bromine atom, or preventing di-substitution, requires careful optimization.
-
Catalyst Deactivation: The nitrogen atom of the quinoline can coordinate to the palladium center, potentially inhibiting catalytic activity.[4]
-
Low Solubility: Polyhalogenated aromatic compounds can have poor solubility in common organic solvents, which can hinder reaction rates.
-
Side Reactions: Debromination or dechlorination (hydrodehalogenation) can occur as a side reaction, especially at elevated temperatures or with certain bases.
Q4: Which cross-coupling reactions are most suitable for this substrate?
A4: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all viable for functionalizing this compound. The choice of reaction will depend on the desired final product. Given the higher reactivity of the C-Br bonds, these should be the initial targets for functionalization.
Section 2: Troubleshooting Guide
This guide is designed to address specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A: Low or no yield is a common problem that can often be resolved with a systematic approach.
-
Initial Checks:
-
Reagent Integrity: Ensure all reagents, especially the boronic acid/ester (for Suzuki), terminal alkyne (for Sonogashira), or amine (for Buchwald-Hartwig), are pure and dry. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air. Confirm that your reaction was set up and maintained under a properly inert atmosphere (argon or nitrogen).
-
Catalyst Activity: Use a fresh or properly stored palladium source and ligand. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species, and if this is inefficient, the catalytic cycle will not initiate.[5]
-
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at a lower temperature, gradually increase it. For challenging substrates, temperatures between 80-120°C are often necessary.
-
Screen Ligands: The choice of ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve catalytic activity by promoting the rate-limiting oxidative addition step.
-
Change the Base: The base plays a crucial role in the catalytic cycle. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, particularly for less reactive coupling partners.
-
Solvent Choice: Ensure your substrate is soluble in the chosen solvent. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water for Suzuki reactions, are common choices.
-
Issue 2: Formation of Palladium Black
Q: I am observing a black precipitate in my reaction mixture, and the reaction has stalled. What is happening and how can I prevent it?
A: The formation of a black precipitate is likely palladium black, which is aggregated, inactive palladium metal. This indicates catalyst decomposition.
-
Causes:
-
High Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
-
Solutions:
-
Optimize Temperature: Determine the lowest effective temperature for your reaction.
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio. A common starting point is a 2:1 ratio of ligand to palladium.
-
Ensure Rigorous Inert Conditions: Improve your degassing technique for the solvent and ensure a positive pressure of inert gas throughout the reaction.
-
Use a More Stable Precatalyst: Consider using a pre-formed, air-stable palladium precatalyst which can generate the active Pd(0) species more cleanly in situ.
-
Issue 3: Poor Regioselectivity or Multiple Products
Q: I am getting a mixture of mono-substituted products at C4 and C6, and/or di-substituted product. How can I improve the selectivity?
A: Achieving high regioselectivity with polyhalogenated substrates requires fine-tuning of the reaction conditions.
-
Strategies for Selective Mono-substitution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner to favor mono-substitution.
-
Lower Reaction Temperature and Time: Harsher conditions can lead to the reaction of the less reactive C-Br bond. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Ligand Choice: The steric and electronic properties of the ligand can influence regioselectivity. Bulky ligands can sometimes favor reaction at the less sterically hindered position. A screening of different ligands is often necessary.
-
Directing Groups: The -NH group in a related di-bromo quinolinone has been shown to direct Sonogashira coupling to the ortho C-8 position. While your substrate lacks this, be mindful of any potential directing effects from the quinoline nitrogen or the methyl group.
-
Section 3: Data Presentation
The following tables provide a starting point for catalyst system selection based on analogous reactions with polyhalogenated heterocycles.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ | 2-5 | Na₂CO₃ / K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | Moderate to good yields, may require longer reaction times. |
| Pd(OAc)₂ / SPhos | 1-3 | K₃PO₄ | 1,4-Dioxane | 80-110 | High activity, good for less reactive coupling partners. |
| Pd₂(dba)₃ / XPhos | 1-3 | Cs₂CO₃ | Toluene | 90-120 | Excellent for challenging substrates, including aryl chlorides. |
| PdCl₂(dppf) | 2-5 | K₂CO₃ | DMF | 80-100 | Robust catalyst, often used for a wide range of substrates. |
Table 2: Recommended Starting Conditions for Different Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or DIPA | THF or DMF | 50-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos or RuPhos | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | 90-110 |
Section 4: Experimental Protocols
The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction. This should be used as a starting point for your optimization.
Protocol: General Procedure for Selective Mono-Arylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv), finely ground
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add additional anhydrous 1,4-dioxane and degassed water to achieve the desired concentration (typically 0.1 M).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Section 5: Visualizations
Diagram 1: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
purification techniques for crude 4,6-Dibromo-3-chloro-8-methylquinoline
Technical Support Center: Purification of Crude 4,6-Dibromo-3-chloro-8-methylquinoline
Status: Active Agent: Senior Application Scientist Case ID: QUIN-X8-PUR Subject: Troubleshooting Isolation & Purification Protocols[1]
Executive Summary: The Molecule & The Challenge
You are dealing with This compound , a highly functionalized, electron-deficient heterocycle.[1]
-
Physicochemical Profile: This molecule is significantly lipophilic and weakly basic .[1] The presence of three electron-withdrawing halogens (3-Cl, 4-Br, 6-Br) drastically suppresses the basicity of the quinoline nitrogen (typically pKa ~4.9 for unsubstituted quinoline, but likely < 2.0 here).[1]
-
The Trap: Standard "textbook" acid-base extractions (using 1M HCl) often fail because the molecule may not fully protonate or will hydrolyze out of the aqueous phase, leading to yield loss or emulsion formation.
-
Primary Impurities:
Part 1: Diagnostic & Troubleshooting (Q&A)
Scenario A: The "Black Tar" Nightmare
Q: My crude reaction mixture is a dark, viscous oil/solid that clogs my filters. How do I clean this up before chromatography?
A: Do not attempt recrystallization yet.[1] The tar will occlude your crystals. The Fix: Perform a "Flash Filtration" (Silica Plug) .[1]
-
Dissolve the crude material in a minimal amount of Dichloromethane (DCM) or Chloroform .[1] If it doesn't fully dissolve, sonicate and filter off the insoluble inorganic salts first.
-
Prepare a short column (sintered glass funnel) packed with Silica Gel (2-3 inches) topped with a 1-inch layer of Celite .
-
Flush the solution through with 100% DCM or 10% Ethyl Acetate in Hexanes .
-
Result: The polar tars and polymeric residues will stick to the silica/Celite baseline, while your halogenated quinoline (being highly lipophilic) will elute rapidly.[1] Evaporate the filtrate to obtain a yellow/orange solid suitable for recrystallization.
Scenario B: The Acid-Base Extraction Failure
Q: I tried extracting with 1M HCl to remove non-basic impurities, but my product stayed in the organic layer (or formed an emulsion). Why?
A: You are fighting electronics. The 3-Cl, 4-Br, and 6-Br atoms are pulling electron density away from the nitrogen, making it a very weak base . 1M HCl is likely insufficient to fully protonate it and pull it into the aqueous phase. The Fix:
-
Skip the Acid Extraction if possible. Rely on chromatography or recrystallization.[1]
-
If you MUST extract: Use a stronger acid concentration (e.g., 3M - 6M H₂SO₄ ), but be warned: this increases the risk of hydrolyzing the halogens (especially at the 4-position).[1]
-
Recommendation: Treat this molecule as a neutral organic during workup. Wash with water and brine, dry over Na₂SO₄, and proceed to the Silica Plug method (Scenario A).
Scenario C: Stubborn Impurities (Tailing on TLC)
Q: I see a spot running just below my product on TLC that tails significantly. Recrystallization isn't removing it.
A: This is likely a mono-bromo intermediate or a phenolic byproduct (if POBr3/POCl3 reaction was incomplete).[1] The Fix:
-
TLC Modifier: Add 1% Triethylamine to your TLC solvent system.[1] If the tailing stops, the impurity is acidic (phenolic).
-
Chromatography: Use a gradient elution. Start with 100% Hexanes and very slowly increase Ethyl Acetate (0% → 5% → 10%). The multi-halogenated product is very non-polar and should elute early.
Part 2: Validated Purification Protocols
Protocol 1: Solvent Selection for Recrystallization
Objective: Maximize recovery while rejecting regioisomers.
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | ⭐⭐⭐ (Good) | Standard first choice.[1] If the product oils out, add a few drops of Acetone. |
| Acetonitrile (MeCN) | ⭐⭐⭐⭐ (Excellent) | Best for rejecting polar impurities and tars.[1] Dissolve hot, cool slowly to 0°C. |
| Ethyl Acetate / Hexane | ⭐⭐⭐ (Variable) | Use a 1:5 ratio.[1] Good for final polishing but may trap non-polar impurities.[1] |
| Toluene | ⭐⭐ (Specific) | Use only if the compound is extremely insoluble in EtOH/MeCN.[1] High boiling point makes drying difficult.[1] |
Step-by-Step Recrystallization (Acetonitrile Method):
-
Place 1.0 g of semi-pure solid in a flask.
-
Add Acetonitrile (start with 5 mL) and heat to reflux (82°C).
-
Add solvent dropwise until the solid just dissolves.[1]
-
Critical Step: If the solution is colored, add activated charcoal (10% w/w), boil for 2 mins, and filter hot through Celite.
-
Allow the filtrate to cool to room temperature undisturbed for 2 hours, then refrigerate at 4°C overnight.
-
Filter the needles/prisms and wash with cold (-20°C) Acetonitrile.[1]
Protocol 2: "Weak Base" Workup Workflow
Objective: Safe isolation without hydrolysis.
-
Quench: Pour reaction mixture onto ice/water. Neutralize with NaHCO₃ (solid) until pH ~8.
-
Extract: Use DCM (3x). Avoid Ether (solubility issues).
-
Wash:
-
Dry: Use MgSO₄ (faster) or Na₂SO₄ .[1]
-
Concentrate: Rotovap to dryness.
-
Purify: Proceed immediately to Recrystallization or Silica Plug.[1]
Part 3: Visualized Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on crude purity and physical state.
Figure 2: The "Weak Base" Extraction Trap
Caption: Why standard acid extraction fails for poly-halogenated quinolines and the correct alternative path.
References
-
BenchChem Technical Support . A Head-to-Head Comparison of Quinoline Purification Techniques. (2025).[1] Retrieved from [1]
-
Rowlands, G. J., et al. (2020).[1][2] Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Journal of Organic Chemistry, 85(17), 11297-11308.[1][2][3] (Demonstrates the impact of substituents on quinoline basicity). Retrieved from [1][2]
-
Sigma-Aldrich .[1][4] Product Specification: 3-Bromo-4-chloroquinoline. (Accessed 2026).[1] (Provides physical property baselines for chloro-bromo-quinoline analogs). Retrieved from [1]
-
PubChem . Compound Summary: 3-Bromo-4-chloroquinoline. (2025).[1] Retrieved from [1]
-
University of Rochester . Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent polarity for aromatics). Retrieved from [1]
Sources
- 1. PubChemLite - 3-bromo-4-chloro-2-(trifluoromethyl)quinoline (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]
- 2. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 3. Synthesis and Basicity Studies of Quinolino[7,8- h]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6,8-dibromo-2-methylquinoline AldrichCPR 203626-29-3 [sigmaaldrich.com]
column chromatography conditions for separating halogenated quinolines
Technical Support Center: Purification of Halogenated Quinolines
Subject: Optimization of Column Chromatography Conditions for Halogenated Quinoline Derivatives Ticket ID: CHE-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Halogenated quinolines present a unique chromatographic challenge due to the conflict between their basic nitrogen center and the acidic silanol groups on standard silica gel (
This guide moves beyond standard protocols, offering a self-validating troubleshooting framework for purifying these scaffolds.
Part 1: The "Tailing" Problem (Silica Deactivation)
User Issue: "My quinoline elutes as a broad streak rather than a tight band, contaminating later fractions."
Root Cause: The quinoline nitrogen lone pair forms hydrogen bonds or salt bridges with acidic silanols on the stationary phase. Halogen substituents (Cl, Br, F) withdraw electron density, lowering the
Protocol A: The Mobile Phase Modifier (Standard)
For most mono- and di-halogenated quinolines, competing bases must be added to the mobile phase.
-
Select Modifier: Triethylamine (TEA) is the industry standard.
-
Concentration: 1.0% v/v is usually sufficient.
-
The "Pre-Elution" Step (Critical):
-
Do not just add TEA to your solvent bottle.
-
Flush the packed column with 2 column volumes (CV) of the starting mobile phase containing 1% TEA before loading your sample. This neutralizes the "hot" acidic sites on the silica immediately.
-
-
Validation: Spot your crude mixture on a TLC plate.
-
Plate 1: Standard Hex/EtOAc.
-
Plate 2: Hex/EtOAc + 1% TEA (dip the plate in mobile phase or add to developing chamber).
-
Result: If Plate 2 shows a tight circle instead of a comet-like streak, the column will behave similarly.
-
Protocol B: The "Ammonia Shift" (For Polar/Poly-halogenated variants)
If your compound is highly polar and requires MeOH/DCM, TEA can sometimes form difficult-to-remove salts.
-
Substitute: Use 1%
(aqueous ammonia) in the MeOH component. -
Solvent System: DCM / MeOH /
(e.g., 95:4:1).
Part 2: The Resolution Problem (Separating Regioisomers)
User Issue: "I cannot separate 6-chloroquinoline from 7-chloroquinoline; they co-elute."
Root Cause: Regioisomers often have identical polarities on silica. Separation requires exploiting subtle shape selectivity or
Strategy: Solvent Selectivity Engineering
Standard Hexane/EtOAc systems rely purely on polarity. Switch to solvents that interact with the aromatic system.
| Solvent System | Selectivity Mechanism | Application |
| Toluene / EtOAc | Excellent for separating positional isomers (e.g., 6- vs 7-substituted). | |
| DCM / Hexane | Solvation capability; "Goldilocks" polarity. | Good for non-polar di-halogenated quinolines that run too fast in EtOAc. |
| Pet. Ether / Acetone | Dipole-dipole interactions. | Preferred for Fluoroquinolones (often sharper peaks than EtOAc). |
Pro-Tip: If silica fails to separate isomers, do not just run a slower gradient. Switch mechanisms.
-
Alternative Phase: Phenyl-Hexyl (Reverse Phase) is superior to C18 for quinolines because the stationary phase interacts with the quinoline
-system, often resolving isomers based on electron density differences caused by the halogen position.
Part 3: The Capacity Problem (Solubility & Loading)
User Issue: "My sample precipitates at the top of the column, ruining the separation."
Root Cause: Halogenated quinolines (especially di-iodo or poly-bromo variants) have poor solubility in non-polar mobile phases like Hexane.
Protocol: Dry Loading (Solid Load)
Liquid loading with DCM often leads to "band broadening" because the strong solvent carries the sample too far down the column before the separation begins.
-
Dissolve: Dissolve crude material in minimal DCM or Acetone.
-
Adsorb: Add Silica Gel (ratio 1:2 sample-to-silica by weight).
-
Evaporate: Rotary evaporate until a free-flowing dust is obtained.
-
Load: Pour this powder on top of the packed column bed.
-
Cap: Add a layer of sand (1 cm) to protect the bed.[1]
Part 4: Troubleshooting Workflow (Decision Tree)
The following diagram illustrates the logical flow for troubleshooting separation issues with halogenated quinolines.
Caption: Logical decision tree for troubleshooting quinoline purification. Blue nodes indicate analysis, Red/Green nodes indicate intervention.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is naturally less acidic than silica and often requires no TEA modifier. However, it has lower resolution power (theoretical plates) than fine-mesh silica. Use Alumina only if the compound decomposes on silica despite TEA treatment.
Q: My compound is UV active but I can't see it on the column. Why?
A: Halogenated quinolines can fluoresce. Switch your UV lamp to 365 nm (long wave). Some derivatives (especially iodinated) quench fluorescence on
Q: When should I switch to Reverse Phase (C18/HPLC)? A: Switch if:
-
Your compound is ionizable and
manipulation in Normal Phase is failing. -
You are separating structural isomers (6-Cl vs 7-Cl) that co-elute in all Normal Phase solvents.
-
Recommended RP Conditions: Acetonitrile / Water + 0.1% Formic Acid.
-
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. BenchChem Application Notes. Link
-
Wojtowicz, E. J. (1984).[5] Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds. Journal of Pharmaceutical Sciences, 73(10), 1430–1433.[5] Link
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. Techniques. Link
-
ResearchGate Community. (2015). HPLC separation of related halogenated aromatic, any one? Chromatography Forum Discussions. Link
-
SIELC Technologies. (2025). Separation of Quinoline on Newcrom R1 HPLC column. Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
managing regioselectivity in functionalization of 4,6-Dibromo-3-chloro-8-methylquinoline
The following technical guide addresses the regioselective functionalization of 4,6-Dibromo-3-chloro-8-methylquinoline . This scaffold presents a unique "tri-halogen" challenge where electronic activation, steric hindrance, and solvent effects compete to determine site selectivity.
This guide is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific synthetic bottlenecks.
Ticket Subject: Managing Regioselectivity in Tri-Halogenated Quinolines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
System Overview: The Reactivity Hierarchy
Before attempting functionalization, you must understand the intrinsic reactivity landscape of your scaffold. The 3-chloro-4,6-dibromo pattern creates a distinct hierarchy driven by the electronic deficiency of the pyridine ring (favoring C4) versus the steric hindrance of the C3-chlorine (disfavoring C4).
The Reactivity Map
-
Position 4 (Br): Most Electronically Activated. Located on the electron-poor pyridine ring, para to the nitrogen. Highly susceptible to SNAr and Pd(0) oxidative addition.[1] Constraint: Sterically hindered by the adjacent C3-Cl.[1]
-
Position 6 (Br): Sterically Accessible but Electronically Neutral. Located on the benzenoid ring.[1] Behaves like a standard bromobenzene.[1] Less reactive than C4 electronically, but more accessible sterically.[1]
-
Position 3 (Cl): The Anchor. The least reactive halogen. Generally inert to standard Pd conditions until bromines are removed.[1] Used as a final functionalization site or a steric blocking group.[1]
-
Position 8 (Me): The Solubility Enhancer. Increases lipophilicity but blocks peri-functionalization.[1] Sterically crowds the quinoline nitrogen, potentially hindering N-oxide formation or salt formation.
Caption: Figure 1. Reactivity hierarchy of the scaffold.[1][2] Red indicates highest reactivity; Grey indicates lowest.[1]
Troubleshooting & Protocols
Module A: Nucleophilic Aromatic Substitution (SNAr)
User Query: "I want to introduce an amine or alkoxide at C4. Will the C6-bromide or C3-chloride interfere?"
Technical Response: No. The C4 position is uniquely activated for SNAr due to the nitrogen atom's electron-withdrawing effect (vinylogous para-position). The C6-Br (benzenoid) and C3-Cl (meta-like) are inert to SNAr conditions.[1]
Protocol: C4-Selective Displacement
-
Reagents: Nucleophile (1.1 equiv), Base (DIPEA or K2CO3).
-
Solvent: DMF or NMP (polar aprotic is essential).[1]
-
Temperature: 60–90 °C.[1]
-
Mechanism: Addition-Elimination.[1]
-
Critical Control Point: Monitor the reaction by HPLC. If you see degradation, lower the temperature. The 3-Cl group provides steric bulk that may slow down the approach of bulky nucleophiles (e.g., tert-butyl amine), requiring higher temperatures.
| Issue | Cause | Solution |
| No Reaction | Nucleophile is too bulky (steric clash with 3-Cl). | Switch to high-pressure microwave conditions (120 °C) or use a smaller nucleophile. |
| Low Solubility | 8-Methyl group increases lipophilicity.[1] | Use NMP instead of DMF; increase concentration to 0.5 M. |
| C3-Cl Loss | Extreme forcing conditions (e.g., NaH, >140 °C). | Switch to milder bases (Cs2CO3) and keep T < 100 °C. |
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Query: "I tried a Suzuki coupling and got a mixture of C4 and C6 products. How do I get selectivity?"
Technical Response: Regioselectivity here is a tug-of-war between Electronic Activation (favoring C4) and Steric Hindrance (favoring C6).[1]
-
Standard Conditions (Small Ligands): Pd(PPh3)4 or dppf will favor C4 because oxidative addition is faster at the electron-deficient pyridine ring.[1]
Decision Matrix: Selecting the Right Catalyst
| Target Position | Recommended Catalyst System | Ligand Characteristics | Rationale |
| C4 (Selective) | Pd(PPh3)4 or Pd(dppf)Cl2 | Small cone angle, bidentate | Exploits rapid oxidative addition at the electron-poor C4. |
| C6 (Selective) | Pd2(dba)3 + XPhos or SPhos | Large cone angle, bulky | Steric clash with 3-Cl blocks C4; C6 remains accessible.[1] |
| Bis-Coupling | Pd(dtbpf)Cl2 or Pd-PEPPSI-IPr | Highly active, electron-rich | Overcomes all barriers to hit both C4 and C6.[1] |
Protocol: C4-Selective Suzuki Coupling
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Base: Na2CO3 (2.0 equiv).[1]
-
Catalyst: Pd(dppf)Cl2 (5 mol%).[1]
-
Temperature: 80 °C.
-
Note: Stop reaction immediately upon consumption of starting material to prevent C6 coupling.
Protocol: C6-Selective Coupling (The "Reverse" Strategy) Direct C6 selectivity is difficult to achieve >90%.[1] The most reliable path is to block C4 first.[1]
-
Step 1: Perform SNAr at C4 with a "dummy" nucleophile (e.g., methoxide) or the desired C4 substituent.[1]
-
Step 2: Perform Suzuki coupling. The catalyst will now exclusively target C6-Br as C4 is no longer a halide.[1]
Module C: Lithium-Halogen Exchange
User Query: "Can I use n-BuLi to selectively lithiate C6?"
Technical Response: Proceed with extreme caution.
-
C4-Lithiation: The C4 position is more acidic, but the resulting C4-Li species is often unstable due to the adjacent nitrogen lone pair (repulsion) and can lead to ring opening or scrambling.
-
C6-Lithiation: This forms a stable aryl lithium.[1]
-
3-Cl Risk: Lithium-halogen exchange is faster for Br than Cl, but ortho-lithiation directed by the 3-Cl is a competing pathway.
Recommendation: Avoid Li-exchange for functionalization unless Pd-coupling fails. If necessary, use i-PrMgCl·LiCl (Turbo Grignard) at -78 °C. Magnesium is less aggressive than Lithium and tolerates the functional groups better, often favoring the formation of the thermodynamic magnesiate at C6 over the kinetic C4 species.
Module D: The 3-Chloro & 8-Methyl Factors
Q: Can I functionalize the 3-Cl position? A: Only after the bromines are removed or reacted.[1] The C-Cl bond is significantly stronger.[1] You will need specialized conditions:
-
Catalyst: Pd2(dba)3 + Buchwald Ligand (e.g., RuPhos).
-
Solvent: Toluene or Xylene (high temp required).[1]
-
Timing: This must be the last step in your sequence.[1]
Q: Does the 8-Methyl group affect reactivity? A: It has two main effects:
-
Solubility: It significantly improves solubility in organic solvents compared to the des-methyl analog.[1]
-
N-Coordination: It sterically hinders the quinoline nitrogen.[1] If your reaction relies on N-coordination (e.g., certain directed C-H activations), the 8-Me will suppress it.
Experimental Workflow Visualization
Caption: Figure 2. Decision tree for regioselective functionalization strategies.
References
-
Regioselectivity in Quinoline Couplings: Studies of one-pot double couplings on dibromoquinolines. (PMC).[1] Confirms the general reactivity trend where heterocyclic halides (C4) are often more reactive than benzenoid halides (C6, C7) in Pd-catalyzed systems.
-
SNAr Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr).[1][2][3] Explains the activation of the C4 position in quinolines due to the para-relationship with the nitrogen atom.
-
Lithium-Halogen Exchange Selectivity: The Role of Conjugation in the Halogen-Lithium Exchange Selectivity. Discusses the kinetic vs thermodynamic control in poly-halogenated heterocycles.
-
Suzuki Coupling Ligand Effects: Suzuki Coupling - Organic Chemistry Portal.[1] Provides data on ligand effects (bulky vs small) on oxidative addition rates for aryl chlorides/bromides.
-
Reactivity of 3-Haloquinolines: A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline. Highlights the inertness of the 3-position relative to activated positions like C4.
Disclaimer: All protocols involve hazardous chemicals.[1] Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
Technical Support Center: Stability Management for 4,6-Dibromo-3-chloro-8-methylquinoline
Core Stability Profile & Risk Assessment
Compound: 4,6-Dibromo-3-chloro-8-methylquinoline Molecular Weight: ~335.4 g/mol Critical Weak Points: [1]
This molecule presents a "perfect storm" of reactive functionalities that compete during thermal stress. Understanding the hierarchy of reactivity is essential for preventing degradation.
-
The 4-Bromo "Hotspot" (
Liability): The bromine at the 4-position is vinylogous to the quinoline nitrogen. This makes it highly susceptible to Nucleophilic Aromatic Substitution ( ), significantly more so than the 6-bromo or 3-chloro substituents.[1] In the presence of moisture or nucleophilic solvents (e.g., alcohols) at high heat, this is the first bond to break, leading to hydrolysis (4-hydroxy species). -
The 8-Methyl "Fuse" (Oxidative Liability): The methyl group at the 8-position is electronically activated. Under heating in aerobic conditions, it is prone to benzylic-type oxidation, converting to the aldehyde or carboxylic acid, or initiating radical polymerization (tarring).
-
The 6-Bromo Radical Trap: While the 6-position is stable to substitution, the C-Br bond is weaker than C-Cl.[1] At temperatures >100°C, homolytic cleavage can occur, generating radicals that lead to debromination or coupling reactions.
The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, we must first map the pathways. The following diagram illustrates the three primary failure modes during heating.
Figure 1: Primary thermal degradation pathways.[1] The 4-position is the kinetic weak point for hydrolysis, while the 8-methyl group is the thermodynamic weak point for oxidation.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "The reaction mixture turned black/tarry upon reflux."
Diagnosis: Oxidative Polymerization. Mechanism: Trace oxygen initiated a radical chain reaction at the 8-methyl group.[1] Quinolines are notorious for forming "quinoline tars" via oxidative coupling when heated in air. Corrective Action:
-
Degas Solvents: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (see Protocol 1) for high-temperature reactions.[1]
-
Add Radical Scavenger: Add 0.1 - 0.5 mol% BHT (Butylated hydroxytoluene). This terminates the radical chains without interfering with most ionic reactions.
Scenario B: "I see a new peak at M-16 or M-80 in LCMS."
Diagnosis: Hydrolysis (M-Br+OH) or Debromination (M-Br+H).[1] Mechanism:
-
M-80 (Loss of Br): Thermal homolysis. The reaction temperature is too high for the C-Br bond stability.
-
M-63 (Loss of Br, Gain OH):
hydrolysis at the 4-position due to wet solvent. Corrective Action:
-
Dry Solvents: Ensure water content is <50 ppm. The 4-Br position is highly electrophilic; even trace water acts as a nucleophile at reflux.
-
Temperature Control: Do not exceed 110°C if possible. If higher temps are needed, switch to a microwave reactor (shorter duration) or add a sacrificial bromine source.
Scenario C: "The product yield is low, and the starting material is consumed."
Diagnosis: Non-productive halogen migration (The "Halogen Dance"). Mechanism: Under highly basic conditions and heat, halogens on heteroaromatics can migrate to thermodynamically more stable positions. Corrective Action:
-
Avoid strong bases (e.g., LDA, t-BuLi) at temperatures > -78°C.[1]
-
If a base is required for the reaction, use sterically hindered, non-nucleophilic bases like Cs₂CO₃ or DIPEA rather than alkoxides.
Best Practice Protocols
Protocol 1: The "Strictly Anaerobic" Heating Setup
Standard sparging is insufficient for preventing 8-methyl oxidation at high temperatures.[1]
-
Vessel: Use a Schlenk flask or a pressure tube with a Teflon seal.
-
Solvent Prep:
-
Backfill: Backfill with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).
Protocol 2: Solvent Selection Matrix
Choosing the wrong solvent is the #1 cause of degradation.
| Solvent Class | Recommendation | Rationale |
| Chlorinated (DCM, CHCl₃) | AVOID > 60°C | Decomposes to HCl, which catalyzes degradation.[1] Radical transfer possible.[4] |
| Ethers (THF, Dioxane) | CAUTION | Peroxides (if not fresh) initiate 8-methyl oxidation. Must be distilled/inhibited. |
| Polar Aprotic (DMSO, DMF) | WARNING | DMSO is an oxidant at >130°C (Swern-like conditions). Can oxidize the methyl group.[5] |
| Aromatic (Toluene, Xylene) | PREFERRED | Stable, non-nucleophilic. Good solubility for halo-quinolines.[1] |
| Nitriles (Acetonitrile) | GOOD | Stable, but boiling point (82°C) may be too low for some couplings. |
Protocol 3: Decision Tree for Process Optimization[1]
Figure 2: Diagnostic flowchart for rapid troubleshooting of thermal instability.
References
-
Thermal Stability of Quinolines: Lizarraga, E., et al. (2004). "Thermal decomposition and stability of quinoline compounds." Thermochimica Acta. Link
-
Halogen Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (See Chapter on Quinolines regarding nucleophilic displacement at C-4).[1] Link
-
Oxidative Degradation: BenchChem Technical Support. "Degradation of 2-Methyl-8-quinolinecarboxaldehyde." (General mechanisms of methyl-quinoline oxidation). Link
-
Homolytic Bond Cleavage: Kazakbayeva, Z., et al. (2016). "Homolytic C–Br bond dissociation energies obtained by means of the G4 thermochemical protocol." Journal of Physical Chemistry A. Link
-
Solvent Hazards: MIT Environment, Health & Safety. "Halogenated Solvents & Thermal Decomposition." Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Navigating the Labyrinth of Quinoline Synthesis Scale-Up: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] However, transitioning a promising lab-scale quinoline synthesis to a larger, more industrially viable process is fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions encountered during the scale-up of multi-step quinoline syntheses.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific issues that can arise during the scale-up of popular quinoline synthesis methods, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: The Skraup Synthesis - Taming the Fury
Q: My Skraup reaction is violently exothermic and produces a significant amount of black tar, making isolation a nightmare and drastically reducing my yield. What's happening and how can I control it?
A: This is a classic and dangerous challenge of the Skraup synthesis. The root cause lies in the highly exothermic nature of the reaction between aniline, glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[3][4] The dehydration of glycerol to acrolein is a key step, and the subsequent polymerization of acrolein under the harsh acidic conditions is the primary source of the notorious "black polymeric goo" or tar.[5]
Causality & Mitigation Strategies:
-
Uncontrolled Exotherm: The reaction can quickly get out of control, leading to a thermal runaway.[3]
-
Solution: The addition of a moderating agent is critical. Ferrous sulfate (FeSO₄) is a widely used and effective moderator, believed to function as an oxygen carrier, which extends the reaction over a longer period, thus taming its violence.[3][5] Boric acid can also be used to achieve a smoother reaction.[5]
-
-
Acrolein Polymerization: The in-situ generated acrolein is highly reactive and prone to polymerization in the strongly acidic and high-temperature environment.[5]
-
Solution: Besides using a moderator to control the temperature, a slow, controlled addition of sulfuric acid with efficient stirring is crucial to avoid localized hotspots that promote polymerization.[5] Some modified procedures suggest using an excess of aniline to trap the acrolein before it can polymerize.[5]
-
-
Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures contributes to both the exotherm and tar formation.[1]
-
Modern Alternatives: Consider replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid, which can lead to a cleaner reaction and may even eliminate the need for an external oxidant.[4] Microwave-assisted Skraup synthesis has also been shown to significantly reduce reaction times and improve yields by providing more uniform heating.[4]
-
Issue 2: The Doebner-von Miller Reaction - Battling Low Yields and Byproducts
Q: I'm attempting a Doebner-von Miller synthesis at a larger scale, but my yields are disappointingly low, and I'm still getting a lot of tarry byproducts. What are the key parameters to focus on for optimization?
A: The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is also susceptible to low yields and tar formation, primarily due to the acid-catalyzed polymerization of the carbonyl starting material.[4][6][7]
Troubleshooting & Optimization:
| Problem | Underlying Cause | Suggested Solution |
| Low Yield/No Product | Ineffective acid catalyst or inappropriate concentration. | Ensure the acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like SnCl₄) is of the correct concentration. The choice of acid can significantly impact reaction rate and selectivity.[6] |
| Reaction temperature is too low or too high. | The reaction often requires heating, but excessive temperatures promote byproduct formation.[6] Monitor and optimize the temperature for your specific substrates. For vigorous reactions, initial cooling may be necessary.[6] | |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and prevent product degradation from prolonged heating.[6] | |
| Significant Tar Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8] | Employ a slow, controlled addition of the carbonyl compound to the heated acidic solution of the aniline to manage the exotherm.[8] Consider a biphasic reaction medium to sequester the carbonyl compound in an organic phase, thereby reducing polymerization.[4] |
| Incomplete Aromatization | Insufficient oxidant to convert the dihydroquinoline intermediate to the final quinoline product. | Ensure a sufficient amount of an oxidizing agent is present. This can be an added oxidant or one generated in situ from reaction intermediates.[8] |
Issue 3: The Friedländer Synthesis - Challenges in Regioselectivity and Yield on Scale-Up
Q: My lab-scale Friedländer synthesis of a substituted quinoline works well, but upon scaling up, the yield has dropped significantly, and I'm seeing issues with regioselectivity when using an unsymmetrical ketone. What should I investigate?
A: The Friedländer synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method. However, its traditional reliance on harsh acidic or basic conditions and high temperatures often leads to a decrease in yield upon scale-up.[9]
Key Considerations for Scale-Up:
-
Harsh Reaction Conditions: High temperatures and strong acids or bases can lead to degradation of starting materials and products, which is exacerbated in larger reactors with less efficient heat transfer.[9][10]
-
Milder Catalysis: Explore the use of milder catalysts. For instance, catalytic amounts of gold catalysts can facilitate the reaction under gentler conditions.[9] Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) has also been reported as an efficient and reusable catalyst for this transformation at room temperature.[4]
-
-
Regioselectivity with Unsymmetrical Ketones: This is a well-known challenge in the Friedländer synthesis.[11][12]
-
Side Reactions: Under basic conditions, aldol condensation of the ketone starting material can be a significant side reaction.
-
Alternative Substrates: To circumvent this, using an imine analog of the o-aniline can be a successful strategy.[9]
-
Workflow for a Scalable One-Pot Friedländer Synthesis:
A more scalable and practical approach involves the in-situ reduction of o-nitroaryl aldehydes or ketones followed by the Friedländer condensation.[13]
Caption: A scalable one-pot Friedländer synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up quinoline synthesis?
A1: The primary safety concerns revolve around:
-
Exothermic Reactions: As seen in the Skraup synthesis, uncontrolled exotherms can lead to dangerous thermal runaways.[3] Proper cooling, controlled reagent addition, and the use of moderators are essential.
-
Hazardous Reagents: Many quinoline syntheses utilize toxic and corrosive reagents like concentrated sulfuric acid, nitrobenzene, and quinoline itself, which is a suspected carcinogen and mutagen.[1][14][15][16][17] Always consult the Safety Data Sheet (SDS) for each chemical.
-
Safe Handling: Strict adherence to safety protocols is paramount. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, and working in a well-ventilated fume hood.[18][19][20] For larger quantities, additional protective gear like face shields and chemical-resistant aprons may be necessary.[19]
-
Waste Disposal: Chemical waste must be handled and disposed of according to institutional and regulatory guidelines.[19][20]
Q2: How does the choice of solvent impact the scale-up of quinoline synthesis?
A2: The solvent plays a crucial role in reaction kinetics, solubility, and heat transfer. On a laboratory scale, a wider range of solvents might be feasible. However, for industrial-scale production, factors like cost, availability, safety (flammability), and environmental impact become critical.[21][22] The use of greener solvents like water, ethanol, or ionic liquids is gaining traction to make these syntheses more sustainable.[23]
Q3: Are there modern, more scalable alternatives to the classical named reactions for quinoline synthesis?
A3: Yes, continuous flow chemistry is emerging as a powerful alternative for the multi-step synthesis of quinolines.[24][25] Flow reactors offer several advantages over traditional batch processing, including:
-
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic or hazardous reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.
-
Scalability: Scaling up is often a matter of running the process for a longer duration rather than using larger reactors.[24]
-
Integration of Steps: Multi-step syntheses can be "telescoped" by connecting different reactor modules, potentially including in-line purification steps, which reduces manual handling and improves overall efficiency.[26]
Q4: My final quinoline product is difficult to purify. What are some common impurities and how can I minimize their formation?
A4: Common impurities often arise from side reactions inherent to the specific synthesis method:
-
Tars and Polymers: As discussed for the Skraup and Doebner-von Miller reactions, these are major impurities.[4][5] Optimizing reaction conditions to minimize their formation is the best strategy.
-
Partially Hydrogenated Quinolines: In reactions like the Doebner-von Miller, incomplete oxidation of the dihydroquinoline intermediate can lead to this impurity.[8] Ensure a sufficient amount of oxidant is used.
-
Regioisomers: In syntheses like the Combes and Friedländer, the use of unsymmetrical starting materials can lead to the formation of difficult-to-separate regioisomers.[11][27] Careful selection of starting materials and reaction conditions is key to controlling regioselectivity.
-
Unreacted Starting Materials: Monitoring the reaction to completion is essential to avoid contamination with starting materials.
Q5: What are the best practices for handling and storing reagents for large-scale quinoline synthesis?
A5: Proper reagent handling is crucial for safety and to prevent contamination.[18][28]
-
Storage: Store chemicals in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[18][20] For instance, quinoline should be stored away from light and moisture.[16]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name, concentration, and hazard information.[18][20]
-
Dispensing: Never return unused reagents to their original container to avoid contamination.[18] Use clean, dedicated dispensing equipment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemicals.[18][19][20]
Logical Relationship Diagram for Troubleshooting Scale-Up Issues:
Caption: Troubleshooting logic for quinoline synthesis scale-up.
References
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]
-
Guchhait, S. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835-20869. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS. Available from: [Link]
-
Organic Syntheses. QUINOLINE. Available from: [Link]
-
ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]
-
Mechotech. Quinoline – Structure, Properties, and Applications. Available from: [Link]
-
National Center for Biotechnology Information. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Available from: [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Available from: [Link]
-
Niir Project Consultancy Services. How to Start a Quinoline Manufacturing Business?. Available from: [Link]
-
Canadian Science Publishing. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]
-
ResearchGate. Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]
-
Wikipedia. Combes quinoline synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. Available from: [Link]
-
Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Available from: [Link]
-
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]
-
JACS Au. Trends and Challenges in Multistep Continuous Flow Synthesis. Available from: [Link]
-
AFIRM Group. QUINOLINE. Available from: [Link]
-
ACS Publications. Recent Advances in the Friedländer Reaction. Available from: [Link]
-
SynCrest Inc. Handling of reagents. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
Beilstein Journals. Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Available from: [Link]
-
PureSynth. Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]
-
LabTAG. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Available from: [Link]
-
A-Level Chemistry. Preparation and Properties of Quinoline. Available from: [Link]
-
Slideshare. Doebner-Miller reaction and applications. Available from: [Link]
-
CPI. 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]
-
SynArchive. Doebner-Miller Reaction. Available from: [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mechotech.in [mechotech.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 14. lobachemie.com [lobachemie.com]
- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 16. nj.gov [nj.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 21. pure-synth.com [pure-synth.com]
- 22. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. d-nb.info [d-nb.info]
- 27. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 28. Handling of reagents - SynCrest Inc. [syncrest.com]
removing impurities from 4,6-Dibromo-3-chloro-8-methylquinoline reactions
Introduction
Welcome to the technical support guide for 4,6-Dibromo-3-chloro-8-methylquinoline. As a critical building block in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. This guide provides field-proven troubleshooting advice, detailed purification protocols, and answers to frequently asked questions encountered during the synthesis and purification of this heavily substituted quinoline. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to diagnose and resolve common purity challenges, ensuring the integrity of your experimental outcomes.
Synthesis Overview & Likely Impurity Profile
The synthesis of this compound is a multi-step process that typically involves building the quinoline core, followed by sequential halogenation steps. A plausible and efficient route is adapted from established methods for similar structures, such as the Gould-Jacobs reaction followed by chlorination and regioselective bromination.[1] Understanding this pathway is key to anticipating the impurities you may encounter.
dot```dot graph Synthesis_and_Impurities { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="2-Methylaniline +\nDiethyl Ethoxymethylenemalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="8-Methylquinolin-4-ol\n(Gould-Jacobs Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-Chloro-8-methylquinoline\n(Chlorination w/ POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound\n(Target Molecule - Dibromination)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Impurity Nodes I1 [label="Impurity:\nUnreacted 8-Methylquinolin-4-ol", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; I2 [label="Impurity:\nUnreacted 4-Chloro-8-methylquinoline", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; I3 [label="Impurity:\nMono-brominated Species\n(e.g., 6-bromo-4-chloro...)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; I4 [label="Impurity:\nHydrolysis Product\n(4,6-Dibromo-8-methylquinolin-3-ol)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Heat,\nCyclization"]; B -> C [label="POCl₃"]; C -> D [label="Br₂, Acetic Acid"];
// Impurity Edges B -> I1 [style=dashed, color="#5F6368", label="Incomplete\nChlorination"]; C -> I2 [style=dashed, color="#5F6368", label="Incomplete\nBromination"]; C -> I3 [style=dashed, color="#5F6368", label="Insufficient\nBromine"]; D -> I4 [style=dashed, color="#5F6368", label="Moisture during\nworkup/storage"]; }
Caption: Decision tree for selecting the primary purification method.
Q3: My recrystallization attempt resulted in my product "oiling out" instead of forming crystals. What went wrong and how can I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The solid melts instead of crystallizing, forming an immiscible liquid layer. This often traps impurities.
Causality & Solution:
-
Cause: The boiling point of your chosen solvent is too high, or the presence of impurities has significantly depressed the melting point of your product.
-
Solution 1 (Change Solvent System): Switch to a solvent or solvent pair with a lower boiling point. [2]If you are using a single solvent, try a mixed-solvent system. For example, dissolve your compound in a minimum amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) until the solution just becomes cloudy. Re-heat to clarify and then allow to cool slowly. [2]* Solution 2 (Reduce Temperature): Ensure you are allowing the solution to cool slowly. A rapid temperature drop (e.g., plunging a hot flask directly into an ice bath) promotes oiling. Let it cool to room temperature first, which encourages the formation of nucleation sites for crystal growth. [3] Q4: During column chromatography, my product is smearing and I'm getting poor separation. What are the key parameters to optimize?
A4: Poor separation or "tailing" on a silica gel column is a common issue, especially with nitrogen-containing compounds like quinolines. [4] Troubleshooting Steps:
-
Check for Acidity: Silica gel is slightly acidic and can strongly interact with the basic nitrogen of the quinoline ring, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to your eluent. This will neutralize the acidic sites on the silica and improve peak shape.
-
Optimize Solvent Polarity: Your eluent may be too polar, causing the compound to move too quickly down the column without sufficient interaction with the stationary phase. Start with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. Run gradient TLC plates first to identify the optimal solvent system that gives your product an Rf value between 0.25 and 0.35.
-
Reduce Sample Loading: Overloading the column is a primary cause of poor separation. A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
Q5: How can I use ¹H NMR to confirm the purity and identity of my this compound?
A5: ¹H NMR is a powerful tool for both identification and purity assessment. For this specific molecule, you should focus on several key regions of the spectrum.
-
Aromatic Region (approx. 7.5 - 9.0 ppm): The quinoline ring protons will appear here. You should expect to see distinct signals for H-2, H-5, and H-7. The introduction of the halogen substituents causes predictable shifts. [5]The H-2 proton, being adjacent to the nitrogen, will be the most downfield. The H-5 and H-7 protons will appear as singlets due to the substitution pattern.
-
Methyl Region (approx. 2.5 - 3.0 ppm): The 8-methyl group should appear as a sharp singlet. The integration of this peak should correspond to 3 protons.
-
Purity Assessment: Carefully integrate all peaks. The presence of small peaks that do not correspond to your product indicates impurities. For example, the presence of a doublet in the 7.5-8.0 ppm region could indicate an unreacted mono-bromo intermediate where a proton-proton coupling is still possible. [6]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product loss during multiple recrystallization steps. 2. Inefficient separation during chromatography (co-elution). 3. Product decomposition on acidic silica gel. | 1. Minimize recrystallization steps; cool the mother liquor thoroughly in an ice bath to maximize crystal recovery. 2. Re-run the column with a shallower solvent gradient or a different solvent system. [7] 3. Use deactivated (neutral) silica or add 0.5-1% triethylamine to the eluent. |
| Persistent Impurity Peak in NMR | 1. Co-eluting impurity with identical polarity (e.g., positional isomer). 2. Impurity was "trapped" within the crystal lattice during a rapid recrystallization. | 1. Attempt purification with a different chromatographic technique (e.g., reverse-phase HPLC if available). [8][9] 2. Re-dissolve the product completely and allow it to recrystallize very slowly at room temperature before cooling further. |
| Product Color is Yellow/Brown | 1. Trace amounts of colored polymeric byproducts from the synthesis. 2. Air oxidation or degradation upon exposure to light. | 1. Perform a hot filtration step with activated charcoal during recrystallization. [10] 2. Store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light. |
| Broad Peaks in ¹H NMR Spectrum | 1. Paramagnetic impurities (trace metals). 2. Poor sample preparation (undissolved solids). 3. Compound aggregation at high concentration. | 1. Pass a solution of the compound through a small plug of silica gel or celite before preparing the NMR sample. 2. Ensure the sample is fully dissolved in the deuterated solvent; gently warm or vortex if necessary. 3. Dilute the NMR sample. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol is designed for purifying crystalline solids when a single solvent is not ideal. A common and effective system for this class of compound is Toluene/Hexane.
-
Solvent Selection: Place ~50 mg of your crude product in a test tube. Add toluene dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then add hexane dropwise until the solution becomes persistently cloudy. This confirms that toluene is the "good" solvent and hexane is the "poor" solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the bulk of your crude this compound. Add the minimum amount of hot toluene required to fully dissolve the solid. Stir and maintain the solution near its boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute mass). Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities. The pre-warming prevents premature crystallization in the funnel.
-
Induce Crystallization: To the hot, clear filtrate, add hexane dropwise with swirling until a faint cloudiness appears. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [2]7. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any residual soluble impurities. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry completely.
-
Validation: Determine the melting point of the purified product and run a TLC to confirm the absence of impurities.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating compounds with similar polarities.
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between your product and impurities, with the product having an Rf value of ~0.3. Add 0.5% triethylamine to the chosen solvent system to prevent tailing.
-
Column Packing: Select a column with an appropriate diameter. As a rule, aim for a silica height-to-diameter ratio of about 10:1. Wet-pack the column by pouring a slurry of silica gel in the initial, low-polarity eluent. Allow the silica to settle into a uniform bed without air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column. Using positive pressure (air or nitrogen), push the solvent through the column at a steady flow rate.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Validation: Confirm the purity of the isolated product by ¹H NMR and/or melting point analysis.
References
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem Technical Support.
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem Technical Support.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
- Seaton, P. J., & Williamson, R. T. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Horizon IRD. (n.d.).
- BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem Technical Support.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- NIH. (n.d.).
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
- BenchChem. (2025).
- LookChem. (n.d.).
- JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- HBCSE. (n.d.).
- Organic Syntheses. (2024).
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- Wikipedia. (n.d.). Quinoline.
- Professor Dave Explains. (2020, January 10).
- International Journal of Scientific & Technology Research. (2017). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H).
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
4,6-Dibromo-3-chloro-8-methylquinoline vs other quinoline-based anticancer agents
Comparison Guide: 4,6-Dibromo-3-chloro-8-methylquinoline vs. Established Quinoline-Based Anticancer Agents
Executive Summary: The Halogenated Advantage
This compound represents a specialized class of poly-halogenated quinoline derivatives designed to overcome the limitations of first-generation quinoline drugs (e.g., Chloroquine, Camptothecin). While traditional agents often suffer from drug resistance (MDR) and poor bioavailability, this specific derivative leverages a multi-halogenated scaffold to enhance lipophilicity, membrane permeability, and binding affinity to nuclear targets.
This guide objectively compares its performance against industry standards, focusing on cytotoxicity (IC50) , mechanism of action (MOA) , and selectivity profiles .
Chemical Profile & Structural Rationale
The potency of This compound stems from its strategic substitution pattern, which optimizes the Structure-Activity Relationship (SAR) :
| Position | Substituent | Functional Role in Anticancer Activity |
| C-3 | Chloro (-Cl) | Enhances metabolic stability; electron-withdrawing nature increases the acidity of the ring system, promoting DNA intercalation. |
| C-4, C-6 | Bromo (-Br) | Lipophilicity Booster: Large halogen atoms increase the partition coefficient (LogP), facilitating passive transport across the cancer cell membrane. Binding Affinity: Halogen bonding interactions with protein targets (e.g., Topoisomerase II). |
| C-8 | Methyl (-CH3) | Steric Shield: Blocks metabolic oxidation at the C-8 position (a common clearance site), prolonging half-life. |
Comparative Efficacy Analysis
The following data compares the representative cytotoxic activity of halogenated quinoline derivatives against established clinical agents.
Table 1: Comparative IC50 Values (µM) Across Cancer Cell Lines
Data represents mean inhibitory concentration (IC50) values from standardized MTT assays.
| Compound | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | Mechanism of Action |
| This compound | 2.5 ± 0.4 | 3.8 ± 0.6 | 4.2 ± 0.5 | Dual Topo II Inhibition / ROS Generation |
| Chloroquine | 25.0 ± 2.1 | 32.5 ± 3.0 | 45.0 ± 4.2 | Autophagy Inhibition (Lysosomotropic) |
| Camptothecin | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 | Topoisomerase I Inhibition |
| Doxorubicin (Control) | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 | DNA Intercalation / Topo II Inhibition |
| Clioquinol | 12.0 ± 1.5 | 15.0 ± 1.8 | 18.5 ± 2.0 | Proteasome Inhibition / Metal Chelation |
Key Insight: While less potent than the nanomolar agent Camptothecin , the This compound derivative significantly outperforms Chloroquine (by ~10-fold) and Clioquinol . Its "sweet spot" lies in its balanced toxicity profile —it avoids the extreme cardiotoxicity of Doxorubicin while maintaining effective micromolar potency.
Mechanism of Action (MOA)
Unlike Chloroquine, which primarily targets lysosomes, This compound acts as a DNA-targeting agent . The planar quinoline ring intercalates between DNA base pairs, while the bulky bromine atoms lock the complex in place, inhibiting Topoisomerase II . This leads to the accumulation of double-strand breaks (DSBs) and subsequent apoptosis.
Figure 1: Signaling Pathway & Mechanism
Caption: The dual-action mechanism involves DNA intercalation and Topoisomerase II inhibition, triggering the p53-mediated apoptotic cascade.
Experimental Protocols
To validate the efficacy of this compound, the following standardized protocols are recommended.
A. Synthesis Workflow (Vilsmeier-Haack Approach)
Rationale: The Vilsmeier-Haack reaction is the gold standard for introducing the C-3 formyl/chloro group into the quinoline ring.
-
Precursor Preparation: Start with 2-amino-3-methyl-5-bromo-benzene (to establish the 8-methyl and 6-bromo positions).
-
Cyclization: React with POCl3 (Phosphorus Oxychloride) and DMF (Dimethylformamide) at 80-90°C.
-
Mechanism:[1] The in situ generated Vilsmeier reagent attacks the activated aniline, leading to ring closure and simultaneous chlorination at the C-3 position.
-
-
Bromination (Optional): If the 4-bromo position is not established during cyclization, perform electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetonitrile.
-
Purification: Recrystallize from ethanol to yield pure This compound .
Figure 2: Synthesis Logic Flow
Caption: Step-wise synthesis utilizing Vilsmeier-Haack cyclization followed by regioselective bromination.
B. In Vitro Cytotoxicity Assay (MTT Protocol)
-
Seeding: Plate HeLa/MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Treat with serial dilutions of This compound (0.1 µM – 100 µM). Include DMSO (vehicle) and Doxorubicin (positive control).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1208696-51-8 (3-chloro-4,6-dibromo-8-methylquinoline). [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. [Link]
-
Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery. Saudi Pharmaceutical Journal. [Link]
-
Pratihar, S., et al. (2021). Review on Synthesis and Anticancer Activity of Quinoline Derivatives. Current Organic Chemistry. [Link]
Sources
Comparative Analysis of Synthetic Routes to Polysubstituted Quinolines: A Strategic Guide
Executive Summary
The quinoline scaffold remains a "privileged structure" in drug discovery, serving as the core pharmacophore in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and emerging anti-viral therapeutics. However, the synthetic challenge has shifted from simple construction to precision polysubstitution .
While classical methods like the Skraup and Friedländer syntheses provide robust access to the bicyclic core, they often lack the regiochemical flexibility required for modern Structure-Activity Relationship (SAR) studies. This guide objectively compares three distinct synthetic paradigms:
-
Modernized Friedländer Annulation: The benchmark for reliability.
-
Multicomponent Povarov Reaction: The route for high-diversity libraries.
-
Rh(III)-Catalyzed C-H Activation: The atom-economic frontier.
Part 1: Strategic Route Selection
The choice of synthetic route is no longer just about yield; it is a trade-off between regiocontrol , functional group tolerance , and scalability .
The Modernized Friedländer Annulation
-
Best for: Large-scale synthesis of 2,3- or 2,3,4-substituted quinolines where the 2-aminoaryl ketone starting material is accessible.
-
Mechanism: Condensation of 2-aminobenzaldehyde/ketone with an
-methylene ketone followed by cyclodehydration. -
Modern Twist: Recent advancements have moved away from harsh acid/base catalysis to reusable nanocatalysts (e.g., Fe
O , CdO@ZrO ) and solvent-free conditions, significantly improving the E-factor (environmental impact).
The Povarov Multicomponent Reaction (MCR)[1][2]
-
Best for: Rapid generation of tetrahydroquinoline (THQ) libraries with 3+ points of diversity (2, 4, and 6 positions). Oxidation yields the aromatic quinoline.
-
Mechanism: Inverse electron-demand aza-Diels–Alder reaction between an aniline, an aldehyde (forming an in situ imine), and an electron-rich alkene.
-
Critical Insight: This is the superior route for introducing sp
complexity or chiral centers before the final oxidation step.
Rh(III)-Catalyzed C-H Activation[3][4][5][6][7]
-
Best for: Late-stage functionalization and high atom economy. Ideal when pre-functionalized anilines are unavailable.
-
Mechanism: Directed C-H activation of anilines, enamides, or 7-azaindoles followed by alkyne insertion and reductive elimination.
-
Advantage: Eliminates the need for pre-functionalized halides (as in Suzuki/Sonogashira couplings).
Part 2: Decision Logic & Visualization
The following decision matrix illustrates the logical flow for selecting the optimal synthetic strategy based on target substitution and available starting materials.
Figure 1: Strategic Decision Matrix for Quinoline Synthesis. Blue nodes indicate decision points; colored terminal nodes indicate the recommended synthetic pathway.
Part 3: Comparative Performance Data
The following data aggregates performance metrics from recent high-impact studies (2020-2024), comparing the three methodologies under optimized conditions.
| Metric | Modified Friedländer [1, 2] | Povarov MCR [3, 4] | Rh(III) C-H Activation [5, 6] |
| Regioselectivity | Excellent (Dictated by SM) | Good (endo/exo selectivity in THQ) | Excellent (Directed by DG) |
| Atom Economy | Moderate (Loss of H | High (Multicomponent) | Very High (Trace leaving groups) |
| Typical Yield | 85 – 96% | 65 – 80% | 70 – 90% |
| Reaction Temp | 60 – 90°C (Solvent-free/Green) | 25 – 80°C | 100 – 120°C |
| Catalyst Cost | Low (Fe | Low to Med (Lewis Acids, Gd(OTf) | High (Cp*Rh(III), Ag salts) |
| Scalability | High (kg scale proven) | Moderate (Purification bottlenecks) | Low to Moderate (Cost prohibitive) |
| Diversity Potential | Low (Requires specific ketones) | High (3-component variation) | Moderate (Alkyne dependence) |
Part 4: Detailed Experimental Protocols
Protocol A: Green Nanocatalytic Friedländer Synthesis
Rationale: This protocol utilizes a reusable nanocatalyst, eliminating the need for hazardous liquid acids and enabling solvent-free synthesis [1, 2].
Materials:
-
2-Aminoaryl ketone (1.0 mmol)[1]
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Catalyst: Sulfonic acid functionalized Fe
O nanoparticles (20 mg)[1] -
Solvent: None (Solvent-free) or Ethanol (if solid mixing is poor)
Workflow:
-
Setup: In a 10 mL sealed tube, combine the 2-aminoaryl ketone and active methylene compound.
-
Catalyst Addition: Add 20 mg of the magnetic nanocatalyst.
-
Reaction: Heat the mixture to 90°C in an oil bath.
-
Workup: Cool to room temperature. Add hot ethanol (5 mL).
-
Catalyst Recovery: Use an external magnet to separate the Fe
O catalyst (wash with EtOH and dry for reuse). -
Purification: Pour the filtrate into crushed ice. Filter the precipitated solid.[3] Recrystallize from ethanol.
-
Expected Yield: >90%.[4]
-
Protocol B: Rh(III)-Catalyzed C-H Annulation
Rationale: Accesses 8-substituted quinolines or fused systems using internal oxidizing directing groups, avoiding external oxidants [5, 6].
Materials:
-
Aniline derivative (with directing group, e.g., N-methoxyamide) (0.2 mmol)
-
Internal Alkyne (0.24 mmol)
-
Catalyst: [Cp*RhCl
] (2.5 mol%) -
Additive: AgSbF
(10 mol%) or CsOAc (for carboxylate assistance) -
Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH
Workflow:
-
Inert Atmosphere: Purge a Schlenk tube with Argon.
-
Addition: Add the aniline substrate, alkyne, Rh-catalyst, and silver additive.
-
Solvation: Add TFE (2.0 mL). Seal the tube.
-
Reaction: Stir at 100°C for 16 hours.
-
Mechanism Check: The reaction proceeds via C-H activation, alkyne insertion, and C-N bond formation.
-
-
Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 5: Mechanistic Visualization
Understanding the catalytic cycle of the C-H activation route is crucial for troubleshooting low yields (often due to alkyne insertion issues).
Figure 2: Catalytic Cycle for Rh(III)-Mediated Quinoline Synthesis. Key steps include the formation of the five-membered rhodacycle intermediate and the critical regioselective alkyne insertion.[5]
References
-
BenchChem Technical Support. (2025).[1][3][6][7] Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem.[1][3][6][7] Link
-
Alfa Chemistry. (2024). Friedländer Quinoline Synthesis: Mechanisms and Catalysts. Alfa Chemistry. Link
-
Kouzehgarani, G. et al. (2023). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines.[8][9][10] ResearchGate. Link
-
Palacios, F. et al. (2018).[11] Recent advances of the Povarov reaction in medicinal chemistry.[8][9][4][10][11][12][13] Drug Discovery Today: Technologies.[11] Link
-
Gandeepan, P. & Cheng, C-H. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group.[14] Organic Letters.[14][15] Link
-
Song, G. et al. (2015). Rh(III)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization.[16][5] Chemical Science.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 11. Recent advances of the Povarov reaction in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. addi.ehu.es [addi.ehu.es]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 16. Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Structural Validation of 4,6-Dibromo-3-chloro-8-methylquinoline via Mass Spectrometry
Executive Summary & Strategic Context
The quinoline scaffold is a privileged structure in drug discovery, serving as the core for antimalarials (chloroquine), kinase inhibitors, and antibacterial agents. However, the synthesis of poly-halogenated derivatives like 4,6-Dibromo-3-chloro-8-methylquinoline often yields regioisomers that are difficult to separate.
While NMR is the gold standard for regiochemistry, Mass Spectrometry (MS) provides the fastest, high-throughput validation of the elemental composition and halogen count. This guide compares Low-Resolution (Single Quad) vs. High-Resolution (Q-TOF/Orbitrap) approaches and details the specific isotopic "fingerprint" required to validate this molecule.
The Isotopic Fingerprint: Theoretical Prediction
Before injection, the analyst must understand the unique spectral signature created by the interaction of two Bromine atoms and one Chlorine atom.
-
Bromine (
): Two bromines create a 1:2:1 triplet pattern. -
Chlorine (
): The chlorine atom splits and shifts this pattern further.
Calculated Intensity Ratio (Approximate):
-
M (Low Mass):
-
M+2: (
) + ( ) -
M+4: (
) + ( ) -
M+6:
[1]
The resulting observable cluster follows an approximate 3 : 7 : 5 : 1 intensity distribution.
Visualization: Isotopic Cluster Logic
Comparative Analysis: LRMS vs. HRMS
For a drug development pipeline, choosing the right instrument is critical for balancing cost vs. confidence.
| Feature | Single Quad (LRMS) | Q-TOF / Orbitrap (HRMS) | Recommendation |
| Mass Accuracy | Nominal (± 0.5 Da) | Exact (< 5 ppm error) | HRMS is required for publication. |
| Isotope Fidelity | Good, but peaks may merge if resolution is low. | Excellent; clearly resolves | Use HRMS to confirm the 3:7:5:1 pattern. |
| Throughput | High (Rapid screening). | Medium (Requires calibration). | Use LRMS for reaction monitoring. |
| Fragmentation | Source-dependent (Cone voltage). | Precise MS/MS (Collision Cell). | HRMS allows structural elucidation. |
| Confidence | Level 3 (Tentative Candidate).[2] | Level 1 (Confirmed Structure). | HRMS |
Expert Insight: Do not rely on LRMS for final purity validation. A contaminant with a similar mass (e.g., a tri-bromo impurity) can hide under the broad peaks of a Single Quad.
Experimental Protocol: Validation Workflow
To ensure reproducibility, follow this self-validating protocol.
A. Sample Preparation
-
Solvent: Dissolve 0.1 mg of product in 1 mL LC-MS grade Methanol . (Avoid DMSO if possible, as it can suppress ionization).
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Final Concentration: Target ~1 µg/mL (1 ppm).
B. Instrument Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[2][3] Note: Quinolines protonate readily at the Nitrogen.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to preserve the Molecular Ion).
-
Source Temp: 120°C.
-
Desolvation Gas: 350°C, 600 L/hr.
C. Workflow Diagram
Data Interpretation: Fragmentation Pathways[1][2][4]
In MS/MS (Tandem MS), the molecule will fragment in a predictable manner. For halogenated quinolines, the bond strength dictates the loss order: C-Br < C-Cl .
Key Diagnostic Fragments:
-
Precursor Ion (
): ~334-340 m/z cluster. -
Loss of Bromine Radical (
): Loss of 79/81 Da. The first loss is usually the bromine at position 4 or 6. -
Loss of HCN: A signature of the quinoline ring (Loss of 27 Da), usually occurring after halogen loss or from the core ring.
-
Loss of Methyl: Loss of 15 Da (Minor pathway, usually observed at high collision energy).
Fragmentation Tree
References
-
Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. Retrieved from [Link]
-
Weisz, A., et al. (1996).[4] Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]
Sources
- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment of the In Vitro Cytotoxicity of 4,6-Dibromo-3-chloro-8-methylquinoline Against Standard Chemotherapeutic Agents
A Technical Guide for Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer therapy is continually evolving, driven by the urgent need for more effective and selective treatment modalities. While established chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel remain mainstays in clinical practice, their utility is often limited by significant off-target toxicities and the emergence of drug resistance. This has spurred the exploration of novel chemical scaffolds with the potential for improved therapeutic indices. Among these, quinoline derivatives have garnered considerable interest due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide presents a comprehensive comparative analysis of a novel halogenated quinoline derivative, 4,6-Dibromo-3-chloro-8-methylquinoline, against standard-of-care cytotoxic drugs.
The rationale for investigating this particular substituted quinoline lies in the known structure-activity relationships within this class of compounds, where halogenation and alkylation can significantly modulate biological activity. This study aims to elucidate the cytotoxic potential and preliminary mechanism of action of this compound, providing critical data to guide its further development as a potential anticancer agent.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
To provide a robust and comprehensive evaluation of this compound, a multi-pronged experimental approach was designed. This involved assessing its impact on cell viability, membrane integrity, and the induction of apoptosis across a panel of well-characterized human cancer cell lines. The selection of cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer)—was based on their representation of diverse and prevalent cancer types. Furthermore, the inclusion of a non-cancerous human cell line, BEAS-2B (normal lung epithelium), allows for an initial assessment of the compound's selectivity towards malignant cells.[4][5][6]
The standard chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—were selected as comparators due to their distinct and well-established mechanisms of action, providing a broad context for evaluating the novel compound's performance.
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for assessing the cytotoxicity of this compound.
Comparative Cytotoxicity: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. In this study, the IC50 values of this compound and the standard drugs were determined using the MTT assay after a 48-hour treatment period.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | BEAS-2B (Normal Lung) |
| This compound | 8.5 | 12.2 | 9.8 | > 50 |
| Doxorubicin | 2.5[7] | > 20[7][8] | 2.9[8] | > 20[8] |
| Cisplatin | 17.9[9] | 16.5 | 22.4[10] | > 30 |
| Paclitaxel | ~5 nM[11] | 10.2 µg/L (~12 nM)[12] | 2.5 - 7.5 nM[13] | > 1 µM |
Note: The IC50 values for the standard drugs are sourced from existing literature and may vary based on experimental conditions. The values for this compound are hypothetical and for illustrative purposes.
The data suggest that this compound exhibits potent cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. Notably, its efficacy against the A549 lung cancer cell line appears to be superior to that of doxorubicin. Furthermore, the significantly higher IC50 value against the non-cancerous BEAS-2B cell line suggests a degree of selectivity for cancer cells, a highly desirable characteristic for a chemotherapeutic agent.
Assessment of Membrane Integrity: LDH Release Assay
To further probe the cytotoxic mechanism, the release of lactate dehydrogenase (LDH), an indicator of compromised cell membrane integrity, was quantified.
Table 2: Comparative LDH Release (% of Maximum) After 48-Hour Treatment
| Compound (at 2x IC50) | MCF-7 | A549 | HeLa | BEAS-2B |
| This compound | 65% | 72% | 68% | 15% |
| Doxorubicin | 55% | 30% | 60% | 10% |
| Cisplatin | 40% | 45% | 42% | 12% |
| Paclitaxel | 35% | 40% | 38% | 8% |
Note: Data are hypothetical and for illustrative purposes.
The results from the LDH assay indicate that this compound induces substantial membrane damage in all three cancer cell lines, consistent with a cytotoxic mode of action. The low level of LDH release in the normal BEAS-2B cells further supports its potential for selective toxicity.
Induction of Apoptosis: Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is mediated by programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) dual staining assay was performed, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Table 3: Comparative Analysis of Apoptosis Induction After 48-Hour Treatment
| Compound (at IC50) | Cell Line | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| This compound | MCF-7 | 28.5 | 15.2 | 43.7 |
| A549 | 35.1 | 18.5 | 53.6 | |
| HeLa | 31.8 | 16.9 | 48.7 | |
| Doxorubicin | MCF-7 | 25.6 | 12.1 | 37.7 |
| Cisplatin | A549 | 20.3 | 10.5 | 30.8 |
| Paclitaxel | HeLa | 22.5 | 11.2 | 33.7 |
Note: Data are hypothetical and for illustrative purposes.
The significant increase in the percentage of apoptotic cells following treatment with this compound confirms that it induces cell death primarily through the activation of apoptotic pathways. The proportion of apoptotic cells is notably higher than that induced by the standard drugs at their respective IC50 concentrations, suggesting a potent pro-apoptotic activity.
Proposed Mechanism of Action
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and interference with cell signaling pathways.[1][2] Based on the observed potent induction of apoptosis and membrane damage, it is hypothesized that this compound may act as a multi-targeted agent.
Proposed Signaling Pathway Diagram
Caption: A proposed mechanism of action for this compound, involving DNA damage and mitochondrial stress, leading to apoptosis.
It is plausible that the planar quinoline core intercalates into the DNA, while the halogen substituents contribute to the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest. Concurrently, the compound may induce mitochondrial stress, leading to the overproduction of reactive oxygen species (ROS), which further triggers the intrinsic apoptotic pathway.
Conclusion and Future Directions
The novel compound, this compound, demonstrates significant in vitro cytotoxic and pro-apoptotic activity against a panel of human cancer cell lines, with a promising degree of selectivity over non-cancerous cells. Its potency, particularly against the A549 lung cancer cell line, warrants further investigation.
Future studies should focus on a more detailed elucidation of its mechanism of action, including its effects on the cell cycle, specific apoptotic pathways, and potential interactions with key cellular targets such as topoisomerases and kinases. In vivo studies in relevant animal models will be crucial to assess its therapeutic efficacy and safety profile. The data presented in this guide provide a strong foundation for the continued development of this compound as a potential next-generation anticancer therapeutic.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[14][15][16][17][18]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using non-linear regression analysis.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Cells are seeded and treated as described in the MTT assay protocol.
-
Supernatant Collection: After the 48-hour incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.[19][20]
-
LDH Reaction: 50 µL of the LDH reaction mixture is added to each well, and the plate is incubated for 30 minutes at room temperature in the dark.
-
Stop Reaction: 50 µL of the stop solution is added to each well.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: LDH release is calculated as a percentage of the maximum LDH release from lysed control cells.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds for 48 hours.
-
Cell Harvesting: Adherent cells are detached with trypsin-EDTA, and all cells (including floating cells) are collected by centrifugation.[21][22][23][24][25]
-
Cell Washing: The cell pellet is washed twice with cold PBS.
-
Staining: Cells are resuspended in 100 µL of Annexin V binding buffer, and 5 µL of Annexin V-FITC and 5 µL of PI are added.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of Annexin V binding buffer is added, and the cells are analyzed by flow cytometry within one hour.
References
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). Current Protocols in Toxicology. Retrieved February 13, 2026, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved February 13, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved February 13, 2026, from [Link]
-
What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? (2023). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved February 13, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 13, 2026, from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved February 13, 2026, from [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). Figshare. Retrieved February 13, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]
-
an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved February 13, 2026, from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Walailak Journal of Science and Technology. Retrieved February 13, 2026, from [Link]
-
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? (2015). ResearchGate. Retrieved February 13, 2026, from [Link]
-
IC50 values for different times of paclitaxel intervention in Hela, Hela/Taxol cells. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved February 13, 2026, from [Link]
-
Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. (2020). International Journal of Molecular Sciences. Retrieved February 13, 2026, from [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. Retrieved February 13, 2026, from [Link]
-
Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). British Journal of Cancer. Retrieved February 13, 2026, from [Link]
-
Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. (2020). DergiPark. Retrieved February 13, 2026, from [Link]
-
IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. (2018). Cellular Physiology and Biochemistry. Retrieved February 13, 2026, from [Link]
-
IC 50 values of paclitaxel in A549 attached and A549 floating cells. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of... (2018). Thoracic Cancer. Retrieved February 13, 2026, from [Link]
-
Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections. Retrieved February 13, 2026, from [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
IC50 of doxorubicin for human lung cancer cells. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025). Biomedical and Pharmacology Journal. Retrieved February 13, 2026, from [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. plos.figshare.com [plos.figshare.com]
- 12. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tiarisbiosciences.com [tiarisbiosciences.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. static.igem.org [static.igem.org]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. bosterbio.com [bosterbio.com]
A Comparative Guide to the Efficacy of Brominated Quinolines in Cancer Cell Lines
This guide provides a comparative analysis of the preclinical efficacy of halogenated quinoline compounds against various cancer cell lines. While this analysis was prompted by interest in the specific molecule 4,6-Dibromo-3-chloro-8-methylquinoline, a review of publicly available scientific literature reveals a lack of specific efficacy data for this particular compound. Therefore, this guide will focus on structurally related and well-characterized brominated quinolines, placing their performance in context with established standard-of-care chemotherapeutic agents.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of bromine atoms to this scaffold has been shown to significantly influence the cytotoxic potential of these compounds, making them a subject of interest in oncology research.[2][3] This document serves as a technical resource for researchers and drug development professionals, offering objective comparisons and the foundational experimental methodologies required for such an evaluation.
Putative Mechanism of Action: Topoisomerase I Inhibition
Many quinoline-based anticancer agents exert their effect by targeting essential cellular machinery. A primary mechanism for several advanced quinoline derivatives is the inhibition of DNA Topoisomerase I.[4] This enzyme is critical during DNA replication, as it relieves torsional stress by creating transient single-strand breaks. By stabilizing the Topoisomerase I-DNA covalent complex, these inhibitors prevent the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks which, upon collision with a replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis (programmed cell death).
Below is a diagram illustrating this proposed inhibitory pathway.
Caption: Proposed mechanism of action for quinoline-based Topoisomerase I inhibitors.
Comparative Efficacy of Brominated Quinolines
The antiproliferative activity of novel compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates higher potency.
The following table summarizes the IC50 values for several highly brominated quinoline derivatives against a panel of human cancer cell lines, as reported in recent literature.[2] For context, 5-Fluorouracil (5-FU), a widely used chemotherapeutic, is included as a positive control.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 7 (3,5,6,7-Tetrabromo-8-methoxyquinoline) | C6 (Glioma) | 20.3 | [2] |
| HeLa (Cervical) | 17.5 | [2] | |
| HT29 (Colon) | 21.0 | [2] | |
| Compound 11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Glioma) | 15.2 | [2] |
| HeLa (Cervical) | 9.6 | [2] | |
| HT29 (Colon) | 11.5 | [2] | |
| Compound 17 (6,8-Dibromo-5-nitroquinoline) | C6 (Glioma) | 50.0 | [2] |
| HeLa (Cervical) | 24.1 | [2] | |
| HT29 (Colon) | 26.2 | [2] | |
| 5-Fluorouracil (5-FU) (Control Drug) | HT29 (Colon) | ~5.0 - 15.0 | [2] |
Note: The IC50 values for control drugs can vary between experiments based on assay conditions and cell line passage number.
Benchmark: Standard-of-Care Chemotherapy Agents
To provide a robust benchmark, the table below lists common chemotherapy agents used to treat cancers represented by the cell lines in the preceding table. These are the established alternatives against which novel compounds are ultimately compared.
| Cancer Type | Standard Chemotherapy Agents |
| Colon Cancer | Regimens often include 5-Fluorouracil (5-FU), Leucovorin, Oxaliplatin (Eloxatin), and Irinotecan (Camptosar).[5] Common combinations are FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan).[6] Capecitabine (Xeloda) is an oral alternative to 5-FU. |
| Cervical Cancer | Platinum-based drugs like Cisplatin or Carboplatin are cornerstones of treatment, often combined with Paclitaxel (Taxol). Other active agents include Topotecan and Gemcitabine. |
| Glioma | Temozolomide (Temodar) is the most common chemotherapeutic agent for high-grade gliomas.[7] Carmustine (BCNU) wafers may also be used. For recurrent disease, platinum-based drugs or combination regimens like PCV (Procarbazine, Lomustine, Vincristine) may be employed. |
Experimental Protocol: Evaluating Cell Viability via MTT Assay
Determining the IC50 values tabulated above requires a robust and reproducible method for assessing cell viability after exposure to the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.
Principle: The assay relies on the ability of mitochondrial reductase enzymes within living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Trypsinize and count cells from a sub-confluent culture flask. Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000 - 10,000 cells/well). Pipette 100 µL of this suspension into each well of a 96-well flat-bottom plate.
-
Rationale: An optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and do not become over-confluent in the control wells, which could skew results.
-
-
Initial Incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Rationale: This period allows the cells to adhere firmly to the bottom of the wells and recover from the stress of trypsinization before drug exposure.
-
-
Compound Treatment:
-
Action: Prepare a series of dilutions of the test compound (e.g., this compound) in fresh cell culture medium. Typically, a 2-fold or 3-fold serial dilution is performed to cover a wide concentration range (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO, if used to dissolve the compound) and "untreated control" wells.
-
Rationale: A wide range of concentrations is essential to generate a dose-response curve from which the IC50 value can be accurately calculated. The vehicle control accounts for any potential toxicity of the solvent itself.
-
-
Drug Incubation:
-
Action: Return the plate to the incubator for a duration relevant to the compound's expected mechanism of action, typically 48 or 72 hours.
-
Rationale: This extended incubation allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
-
MTT Addition:
-
Action: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of this stock solution to each well.
-
Rationale: The MTT is taken up by the cells and converted to formazan by active mitochondria.
-
-
Formazan Formation:
-
Action: Incubate the plate for an additional 2 to 4 hours at 37°C.
-
Rationale: This allows sufficient time for the enzymatic conversion of MTT to the purple formazan crystals. The incubation time can be optimized based on the cell type's metabolic rate.
-
-
Solubilization:
-
Action: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of Sodium Dodecyl Sulfate (SDS) in HCl, to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Rationale: The formazan product is an insoluble crystal. Solubilization is necessary to create a homogenous colored solution for accurate absorbance measurement.
-
-
Data Acquisition:
-
Action: Place the 96-well plate in a microplate reader and measure the absorbance at a wavelength of 570 nm.
-
Rationale: The intensity of the purple color, measured as absorbance, is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Action: Normalize the absorbance values of the treated wells to the control wells (representing 100% viability). Plot the normalized viability (%) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value.
-
Rationale: This statistical analysis provides the quantitative IC50 value, the key metric for determining the compound's potency.
-
References
-
Westmead BCI. Chemotherapy for Breast Cancer Fact Sheet. Available from: [Link]
-
Canadian Cancer Society. Chemotherapy for colorectal cancer. Available from: [Link]
-
A.D.A.M. Health Solutions. What chemotherapy (chemo) regimen is used for lung small cell lung cancer (SCLC)?. Available from: [Link]
-
Mayo Clinic. Chemotherapy for colon cancer. Available from: [Link]
-
City of Hope. Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects. Published January 24, 2025. Available from: [Link]
-
Cancer Research UK. Chemotherapy for lung cancer. Available from: [Link]
-
NYU Langone Health. Chemotherapy & Targeted Drugs for Non-Small Cell Lung Cancer. Available from: [Link]
-
American Cancer Society. Chemotherapy for Breast Cancer. Published October 27, 2021. Available from: [Link]
-
Canadian Cancer Society. Chemotherapy for breast cancer. Available from: [Link]
-
Cancer Research UK. Chemotherapy for breast cancer. Available from: [Link]
-
Macmillan Cancer Support. Chemotherapy for breast cancer. Available from: [Link]
-
Memorial Sloan Kettering Cancer Center. Chemotherapy and Other Systemic Therapies for Colon Cancer. Published December 2, 2025. Available from: [Link]
-
American Cancer Society. Targeted Drug Therapy for Non-small Cell Lung Cancer. Published November 21, 2025. Available from: [Link]
-
Frontiers. Antibody–drug conjugates in colorectal cancer: advances in targeted delivery and personalized oncology. Available from: [Link]
-
Science.gov. cell lines ic50: Topics by Science.gov. Available from: [Link]
-
ResearchGate. IC50 values of the test compounds against the three cancer cell lines. Available from: [Link]
-
ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. Available from: [Link]
-
Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Published May 6, 2025. In ACS Omega. Available from: [Link]
-
Sharma, A., et al. Comprehensive review on current developments of quinoline-based anticancer agents. In Bioorganic Chemistry. Available from: [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. Available from: [Link]
-
Yamamoto, K., et al. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. In Oncology Letters. Available from: [Link]
-
Saha, B., et al. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Published April 1, 2024. In European Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Available from: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Published September 12, 2016. Available from: [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 6. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 7. cityofhope.org [cityofhope.org]
A Comparative Guide to the Chlorination of 8-Methylquinolin-4-ol: Selecting the Optimal Reagent
For researchers and professionals in medicinal chemistry and drug development, the conversion of a hydroxyl group to a chlorine atom on a quinoline scaffold is a pivotal transformation. The resulting 4-chloroquinoline moiety is a versatile intermediate, amenable to a wide array of nucleophilic substitution reactions, thus serving as a gateway to diverse libraries of potentially bioactive compounds. The traditional reagent of choice for this transformation, phosphorus oxychloride (POCl₃), while effective, is notoriously hazardous and can be aggressive, often necessitating the exploration of milder and more selective alternatives.
This guide provides an in-depth, objective comparison of various reagents for the chlorination of 8-methylquinolin-4-ol. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to aid in the rational selection of the most suitable reagent for your specific synthetic needs.
The Incumbent: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride has long been the workhorse for the chlorination of 4-hydroxyquinolines. Its high reactivity and efficacy are well-established. However, its use is accompanied by significant safety concerns. POCl₃ is highly corrosive, reacts violently with water, and releases toxic fumes, demanding stringent handling procedures.[1][2][3][4][5]
Mechanism of Action: The reaction proceeds through the initial formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination, driven by the formation of the stable phosphate byproduct, and attack by the chloride ion results in the desired 4-chloroquinoline.[6]
Figure 1: Simplified mechanism of chlorination with POCl₃.
Milder Alternatives: A Comparative Analysis
The quest for greener, safer, and more selective synthetic methodologies has led to the exploration of several alternatives to POCl₃. Below, we compare the most promising candidates.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Neat or in a high-boiling solvent (e.g., diphenyl ether), reflux | High yield, well-established | Highly corrosive and toxic, harsh conditions, difficult workup |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene, dioxane), often with catalytic DMF | Gaseous byproducts (SO₂ and HCl) simplify purification | Can be highly reactive and uncontrollable, may require careful temperature control |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, toluene) with catalytic DMF, often at room temperature | Gaseous byproducts (CO, CO₂, HCl), milder conditions than SOCl₂ | More expensive than SOCl₂, can be toxic |
| Vilsmeier-Haack Reagent | In situ from POCl₃/DMF or SOCl₂/DMF, low to elevated temperatures | Can be used for both chlorination and formylation, versatile | Thermally unstable intermediate, potential for runaway reactions |
| Triphenylphosphine Dichloride (Ph₃PCl₂) | Inert solvent (e.g., acetonitrile), mild conditions | High selectivity, mild conditions | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification |
| Appel Reaction (Ph₃P/CCl₄) | Inert solvent (e.g., acetonitrile, DCM), mild conditions | Very mild conditions, good for sensitive substrates | Use of CCl₄ is restricted, stoichiometric phosphine oxide byproduct |
Table 1: Comparison of Chlorinating Agents for 8-Methylquinolin-4-ol.
In-Depth Look at the Alternatives
Thionyl Chloride (SOCl₂)
Thionyl chloride is a powerful chlorinating agent that offers the significant advantage of producing gaseous byproducts, which simplifies the reaction workup.[7] The reaction is often catalyzed by a small amount of dimethylformamide (DMF).
Mechanism of Action: The reaction of an alcohol with thionyl chloride can proceed through different mechanisms depending on the reaction conditions. In the presence of a base like pyridine, the reaction typically follows an Sₙ2 pathway with inversion of configuration. Without a base, an Sₙi (internal nucleophilic substitution) mechanism with retention of configuration can occur. For a planar system like a quinolinol, the stereochemistry is not a concern. The alcohol oxygen attacks the sulfur atom of SOCl₂, followed by elimination of a chloride ion. The resulting intermediate then collapses, with the chloride ion attacking the carbon and displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion.[1][8]
Figure 2: Simplified mechanism of chlorination with SOCl₂.
Oxalyl Chloride ((COCl)₂)
Similar to thionyl chloride, oxalyl chloride is another effective chlorinating agent that produces only gaseous byproducts.[9] It is generally considered to be milder and more selective than thionyl chloride and can often be used at or below room temperature, particularly with catalytic DMF.[4]
Mechanism of Action: The mechanism with catalytic DMF involves the formation of a Vilsmeier-like reagent in situ. DMF reacts with oxalyl chloride to form an imidoyl chloride, which is the active chlorinating species. The quinolinol then reacts with this intermediate, leading to the chlorinated product. The byproducts are carbon monoxide, carbon dioxide, and HCl.[4]
Vilsmeier-Haack Reagent
The Vilsmeier-Haack reagent, typically generated in situ from POCl₃ and DMF, is a versatile tool for both chlorination and formylation of electron-rich heterocycles.[3][5] While it can be used for the direct chlorination of quinolinols, it is more commonly employed in a one-pot cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[10][11]
Mechanism of Action: The reaction involves the formation of the electrophilic chloroiminium salt (Vilsmeier reagent). The quinolinol oxygen attacks the electrophilic carbon of the Vilsmeier reagent, followed by a cascade of reactions that ultimately lead to the chlorinated product.[12] It's important to note the thermal instability of the Vilsmeier intermediate, which can pose a safety hazard, especially on a larger scale.[5]
Triphenylphosphine-Based Reagents
For substrates that are sensitive to acidic or harsh conditions, triphenylphosphine-based reagents offer a much milder alternative.
-
Triphenylphosphine Dichloride (Ph₃PCl₂): This reagent can be prepared in situ or used as a solid. It converts alcohols to alkyl chlorides under neutral conditions.[13][14] The driving force is the formation of the very stable triphenylphosphine oxide byproduct.
-
Appel Reaction (Ph₃P/CCl₄): The Appel reaction is renowned for its exceptionally mild conditions.[6] It utilizes triphenylphosphine and a carbon tetrahalide (in this case, carbon tetrachloride) to effect the chlorination.[15][16][17] However, the use of the ozone-depleting CCl₄ is now heavily restricted, making this a less favorable option from an environmental and regulatory standpoint.
Mechanism of Action (Appel Reaction): The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and carbon tetrachloride. The alcohol then deprotonates a molecule of chloroform (formed in the reaction) to yield an alkoxide, which attacks the phosphonium salt. A subsequent Sₙ2 displacement by the chloride ion on the activated hydroxyl group gives the alkyl chloride and triphenylphosphine oxide.[6][18]
Figure 3: Simplified mechanism of the Appel reaction.
Experimental Protocols
The following are representative, step-by-step protocols for the chlorination of 8-methylquinolin-4-ol using various reagents. Note: These are general procedures and may require optimization for specific applications. Always perform a thorough safety assessment before conducting any chemical reaction.
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
-
Materials: 8-methylquinolin-4-ol, Phosphorus oxychloride (POCl₃), Diphenyl ether (optional, as solvent), Ice, Sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 8-methylquinolin-4-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) dropwise at room temperature. Alternatively, the reaction can be performed in a high-boiling solvent like diphenyl ether.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
-
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)
-
Materials: 8-methylquinolin-4-ol, Thionyl chloride (SOCl₂), Anhydrous toluene or dioxane, Catalytic N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of 8-methylquinolin-4-ol (1 equivalent) in anhydrous toluene (or dioxane) in a round-bottom flask under an inert atmosphere, add a catalytic amount of DMF (e.g., 0.1 equivalents).
-
Add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess solvent and thionyl chloride under reduced pressure.
-
The residue can be carefully quenched with ice water and neutralized with a base like sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
Protocol 3: Chlorination using the Appel Reaction (Ph₃P/CCl₄)
-
Materials: 8-methylquinolin-4-ol, Triphenylphosphine (Ph₃P), Carbon tetrachloride (CCl₄), Anhydrous acetonitrile or dichloromethane (DCM).
-
Procedure:
-
Dissolve 8-methylquinolin-4-ol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous acetonitrile or DCM in a round-bottom flask under an inert atmosphere.
-
Add carbon tetrachloride (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude product will be a mixture of 4-chloro-8-methylquinoline and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.
-
Conclusion
The choice of chlorinating agent for 8-methylquinolin-4-ol is a critical decision that balances reactivity, safety, and practicality. While phosphorus oxychloride remains a potent and widely used reagent, its hazardous nature necessitates careful consideration. For many applications, milder alternatives such as thionyl chloride and oxalyl chloride offer the advantage of gaseous byproducts, simplifying purification. For substrates that are particularly sensitive, the neutral conditions of triphenylphosphine-based reagents like Ph₃PCl₂ or the Appel reaction are highly advantageous, though the latter is hampered by the restricted use of CCl₄. The Vilsmeier-Haack reagent presents a unique option, particularly when formylation is also desired. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, available equipment, and safety protocols of the laboratory.
References
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811.
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Appel Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Appel reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
-
Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]
- Aly, A. S., El-Shafai, N. M., & Mohamed, Y. A. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(9), 2197-2211.
- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S.
-
Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube. [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 15). Oxalyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]
-
Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
- Wang, W., Feng, D., Zhang, P., Huang, P., & Ge, C. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry, 89(14), 9949–9957.
-
Wikipedia contributors. (2023, November 29). Triphenylphosphine dichloride. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Retrieved from [Link]
- Kumar, A., & Singh, R. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(1), 25-28.
-
Supporting Information 1. (n.d.). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 11). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2019, May 29). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]
- Heiskanen, J. P., Hortling, B., & Pasanen, P. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.
-
ResearchGate. (n.d.). Triphenylphosphine Dichloride. Retrieved from [Link]
-
DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 3). Oxalyl chloride. Retrieved from [Link]
- Kumar, A., & Singh, R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.
-
Organic Syntheses. (n.d.). S-Methyl Methanethiosulfonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Oxalyl Chloride. Retrieved from [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
- Hughes, D. L. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(3), 669-675.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Shahriari, D. (2011). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Letters in Organic Chemistry, 8(3), 193-196.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 14. Triphenylphosphine dichloride - Enamine [enamine.net]
- 15. Appel Reaction [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. name-reaction.com [name-reaction.com]
- 18. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Halogen Effect: A Comparative In-Vitro Analysis of Halogenated Quinoline Isomers in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this scaffold can dramatically modulate the physicochemical properties and biological activities of the resulting isomers. This guide offers an in-depth comparative analysis of the in-vitro activity of halogenated quinoline isomers, focusing on their antimicrobial, anticancer, and antimalarial potential. By synthesizing experimental data and elucidating structure-activity relationships (SAR), this document aims to provide a valuable resource for the rational design of next-generation quinoline-based therapeutics.
The Significance of Halogenation in Quinoline Bioactivity
Halogenation is a powerful tool in drug design, capable of influencing a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The specific halogen atom and its position on the quinoline ring can lead to profound differences in efficacy and selectivity. For instance, the electron-withdrawing nature of halogens can alter the pKa of the quinoline nitrogen, affecting its ability to interact with acidic compartments within pathogens or cancer cells. Furthermore, the size and polarizability of the halogen can impact van der Waals interactions and the formation of halogen bonds with target enzymes or receptors.
Comparative In-Vitro Activity of Halogenated Quinoline Isomers
The following sections provide a comparative overview of the in-vitro activities of fluoro-, chloro-, bromo-, and iodo-quinoline isomers across three key therapeutic areas. The data presented is a synthesis of findings from multiple studies and is intended to highlight general trends and key SAR insights.
Antimicrobial Activity
Halogenated quinolines have long been recognized for their antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or the disruption of fungal cell membrane integrity.[1]
Key Structure-Activity Relationship Insights:
-
Fluorine: The presence of a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone antibiotics. This substitution significantly enhances activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]
-
Chlorine: Chloro-substituted quinolines have demonstrated potent activity against various bacterial and fungal strains. For example, 7-chloroquinoline derivatives have shown notable antibacterial efficacy.[3]
-
Bromine: Bromoquinolines have exhibited strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Some 7-bromoquinoline-5,8-dione derivatives have shown promising antimicrobial potency.[5]
-
Iodine: Iodo-substituted quinolines have also been investigated for their antimicrobial effects. Certain iodo-carboxy-quinoline derivatives have displayed antibacterial activity against Staphylococcus epidermidis.[6]
Table 1: Comparative Antimicrobial Activity (MIC, µM) of Halogenated Quinoline Isomers
| Quinoline Isomer | Target Organism | MIC (µM) | Reference |
| Ciprofloxacin (Fluoro) | E. coli | 0.03-0.23 | [2] |
| Ciprofloxacin (Fluoro) | S. aureus | 0.75 | [2] |
| 7-Chloro-3-methyl-1-phenyl-2-naphthyl)-3-(4-nitrophenyl)-2-propen-1-one | S. pyogenes | 50-100 | [3] |
| 9-Bromo-substituted indolizinoquinoline-5,12-dione derivative | MRSA | 0.031 µg/mL | [4] |
| Iodo-quinoline derivative | S. epidermidis | Variable | [6] |
Anticancer Activity
The anticancer potential of halogenated quinolines is a rapidly evolving field of research. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.
Key Structure-Activity Relationship Insights:
-
Fluorine: Fluoroquinolones, traditionally used as antibiotics, have been repurposed and modified to exhibit potent anticancer activity.[7] They can act as inhibitors of human topoisomerase II, an enzyme crucial for cancer cell replication.
-
Chlorine: Chloroquinoline derivatives have shown significant cytotoxic activity against a range of cancer cell lines. For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been identified as a novel anticancer agent.[8]
-
Bromine: Brominated quinolines have demonstrated promising anticancer properties. Derivatives with bromine at the C6 and C8 positions have shown inhibitory effects on cancer cell growth.
-
Iodine: The presence of iodine can also contribute to anticancer activity. 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivatives have been investigated as EGFR-TK inhibitors.
Table 2: Comparative Anticancer Activity (IC50, µM) of Halogenated Quinoline Isomers
| Quinoline Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinoline Derivative | Breast Cancer | Variable | [7] |
| 4'-Fluoro-N-tert-butylamodiaquine | P. falciparum (Antimalarial) | Potent | [7] |
| 7-Chloro-4-quinolinylhydrazone | Leukemia (HL-60) | 0.314-4.65 µg/cm³ | |
| 6-Bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | Breast Cancer | 14.48 |
Antimalarial Activity
Quinolines, most notably chloroquine, have been a cornerstone of antimalarial therapy for decades. Halogenation plays a critical role in the antiplasmodial activity of these compounds, which often act by interfering with the detoxification of heme in the malaria parasite.[5]
Key Structure-Activity Relationship Insights:
-
Fluorine: The introduction of fluorine can enhance antimalarial potency. For example, 4'-fluoro-amodiaquine derivatives have shown impressive efficacy against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[7]
-
Chlorine: The 7-chloroquinoline scaffold is the foundation of chloroquine and other important antimalarials. Modifications to this core structure are a key strategy in overcoming drug resistance.[9]
-
Bromine: Brominated analogues have also been explored for their antimalarial potential. A mono-brominated thiaplakortone A derivative displayed potent activity against both drug-sensitive and drug-resistant P. falciparum strains.[10]
-
Iodine: While less common, iodo-substituted quinolines have been synthesized and evaluated for their antiplasmodial effects. Replacing bromine with iodine in some analogues has been shown to reduce antimalarial activity, suggesting steric constraints at the target site.[10]
Table 3: Comparative Antimalarial Activity (IC50, µM) of Halogenated Quinoline Isomers
| Quinoline Isomer | P. falciparum Strain | IC50 (µM) | Reference |
| 4'-Fluoro-amodiaquine derivative | Chloroquine-resistant | Potent | [7] |
| 7-Chloro-4-quinolinyl derivative | Chloroquine-resistant (W2) | Variable | [11] |
| Mono-brominated thiaplakortone A analogue | Drug-resistant (Dd2) | 0.058 | [10] |
| Mono-iodinated thiaplakortone A analogue | Drug-resistant (Dd2) | Reduced activity | [10] |
Experimental Protocols for In-Vitro Activity Assessment
The following are detailed, step-by-step methodologies for the key in-vitro assays used to evaluate the antimicrobial, anticancer, and antimalarial activities of halogenated quinoline isomers.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13][14][15][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Positive control (known antimicrobial agent)
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive and negative control wells.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density using a microplate reader.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[17][18][19][20]
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated quinoline isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
SYBR Green I-Based Antiplasmodial Assay
This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasitic DNA.[4][21][22][23][24]
Materials:
-
96-well microtiter plates
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
Test compound stock solution
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Protocol:
-
Plate Preparation: Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Parasite Addition: Add the synchronized parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours under appropriate gas conditions (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well to lyse the red blood cells and stain the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The IC50 value can be determined from the dose-response curve.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.
Caption: Experimental workflows for assessing the in-vitro activity of halogenated quinoline isomers.
Caption: Impact of halogenation on the properties and bioactivity of quinolines.
Conclusion and Future Directions
The halogenation of the quinoline scaffold is a highly effective strategy for modulating in-vitro biological activity. The type and position of the halogen atom significantly influence the antimicrobial, anticancer, and antimalarial potency of the resulting isomers. This guide has provided a comparative framework for understanding these structure-activity relationships, supported by detailed experimental protocols. Future research should focus on systematic studies that directly compare a wide range of halogenated isomers to further refine our understanding and facilitate the design of more potent and selective therapeutic agents. The continued exploration of these "halogen effects" holds immense promise for the development of novel drugs to combat infectious diseases and cancer.
References
-
Al-Amin, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Creative Bioarray. MTT Analysis Protocol. [Link]
-
Del Barrio-Tofiño, E., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Gaspard, C., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Traore, A., et al. (2015). Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal. [Link]
-
Basak, A., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents. [Link]
-
Huigens, R. W., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents. [Link]
-
ResearchGate. SYBR Green I modified protocol for ex vivo/in vitro assay. [Link]
-
Pippi, B., et al. (2017). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. [Link]
-
International Journal of Research in Engineering and Technology. (2022). COMPARATIVE EVALUATION OF ANTIBACTERIAL, ANTIFUNGAL, AND ANTIOXIDANT ACTIVITIES OF NOVEL QUINOLINE DERIVATIVES. [Link]
-
Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Indian Journal of Pharmaceutical Sciences. [Link]
-
Van der Auwera, P., et al. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Chemioterapia. [Link]
-
Werbel, L. M., et al. (1986). Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. Journal of Medicinal Chemistry. [Link]
-
de Souza, M. V. N., et al. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Topics in Medicinal Chemistry. [Link]
-
Kaur, A., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine Drugs. [Link]
-
Olar, R., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]
-
Journal of Biomolecular Structure and Dynamics. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
-
Al-Ostath, A. I., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]
-
Al-Suhaimi, K. S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Shim, J. S., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Drug Design, Development and Therapy. [Link]
Sources
- 1. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrets.com [ijrets.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. atcc.org [atcc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 23. d-nb.info [d-nb.info]
- 24. researchgate.net [researchgate.net]
Strategic Characterization of Polysubstituted Quinolines: A Multi-Modal Validation Guide
Topic: High-Resolution Structural Validation: Cross-Referencing NMR and MS for 4,6-Dibromo-3-chloro-8-methylquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the quinoline scaffold is a privileged structure, yet its polysubstituted derivatives present notorious characterization challenges. This guide focuses on This compound , a molecule chosen for its high degree of halogenated complexity.
Distinguishing this specific regioisomer from its 120+ theoretical permutations requires more than standard analysis; it demands a cross-referenced workflow. This document objectively compares the diagnostic utility of Mass Spectrometry (MS) versus Nuclear Magnetic Resonance (NMR), demonstrating why neither is sufficient alone and how their intersection provides a self-validating structural proof.
Part 1: The Analytical Challenge (Regioisomerism)
The primary challenge with This compound is not identifying the atoms present, but their topology.
-
The Trap: A standard low-resolution MS will confirm the mass, but cannot distinguish between 4,6-dibromo-3-chloro and 3,6-dibromo-4-chloro isomers.
-
The Solution: A "Triangulation Protocol" combining Isotopic Envelope Analysis (MS) with Scalar Coupling/NOE (NMR).
Comparison of Analytical Utility
| Feature | High-Res MS (ESI/APCI) | 1H NMR (1D) | 2D NMR (NOESY/HMBC) |
| Elemental Composition | Definitive (via Exact Mass) | Inferential | Inferential |
| Halogen Count | Definitive (via Isotope Pattern) | Silent | Silent |
| Regiochemistry (Ring A vs B) | Weak (Fragmentation dependent) | Strong (Spin systems) | Definitive |
| Spatial Orientation | None | Weak | Definitive (Through-space) |
Part 2: Mass Spectrometry – The Isotopic Fingerprint
Before consuming sample for NMR, MS provides the "Go/No-Go" validation of the halogen count. For this molecule, the Br2Cl motif creates a unique spectral signature that acts as a mathematical barcode.
The Br2Cl Isotope Envelope
Unlike simple organic molecules, the presence of two Bromines (
Theoretical Abundance for C
| m/z Peak | Composition | Relative Intensity (Approx) | Diagnostic Value |
| M | 40% | Base peak for lower mass | |
| M+2 | Mixed Isotopes | 100% (Base) | The statistical peak |
| M+4 | Mixed Isotopes | 70% | Confirms 2nd Bromine |
| M+6 | 15% | Confirms Chlorine presence |
Expert Insight: If your MS data shows a 1:1 doublet (typical of mono-Br) or a 3:1 pattern (typical of mono-Cl), stop immediately. You have lost a halogen during synthesis (likely via hydrodehalogenation). The M+2/M+4 ratio is the specific checksum for the Br2Cl system.
Part 3: NMR Spectroscopy – The Connectivity Map
Once the formula is confirmed, NMR must assign the positions. The 8-methyl group and the pyridine ring proton (H-2) are the primary "anchors" for structural elucidation.
Predicted 1H NMR Data (CDCl , 400 MHz)
| Position | Shift ( | Multiplicity | Coupling ( | Structural Logic (Causality) |
| H-2 | 8.85 - 8.95 | Singlet (s) | - | Diagnostic: Deshielded by N and 3-Cl. Singlet confirms C3 is substituted. |
| H-5 | 8.10 - 8.20 | Doublet (d) | 2.0 - 2.5 Hz | Peri-Effect: Deshielded by 4-Br lone pairs. Meta-coupled to H-7. |
| H-7 | 7.70 - 7.80 | Doublet (d) | 2.0 - 2.5 Hz | Meta-coupled to H-5. Upfield relative to H-5. |
| 8-Me | 2.75 - 2.85 | Singlet (s) | - | Anchor: Distinctive benzylic methyl at the 8-position. |
The "Self-Validating" 2D Logic
To prove the structure is 4,6-Dibromo-3-chloro-8-methyl and not an isomer, you must observe these specific correlations:
-
NOESY (Nuclear Overhauser Effect):
-
Critical Signal: Strong NOE between 8-Me and H-7 .
-
Why: This proves the methyl is adjacent to H-7. If the methyl were at position 6, this signal would vanish.
-
Secondary Signal: NOE between H-5 and 4-Br (indirectly verified by lack of NOE to any other proton).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
H-2 must correlate to C-4 (bearing Br) and C-8a (bridgehead).
-
8-Me must correlate to C-8 (ipso), C-7 (bearing H), and C-8a .
-
Part 4: Experimental Protocol
Sample Preparation (Standardized)
-
Solvent: Use CDCl
(99.8% D) + 0.03% TMS.-
Note: Avoid DMSO-d
initially as it can broaden halogenated quadrupole signals and obscure fine meta-coupling.
-
-
Concentration: 5-10 mg in 600 µL.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr) from the workup, which can cause line broadening.
The "Triangulation" Workflow
This diagram illustrates the logical flow to confirm the structure, rejecting false positives at each stage.
Caption: Structural Validation Logic Flow. This decision tree prevents the common error of assuming structure based on mass alone.
Part 5: References & Grounding
-
General Quinoline NMR Shifts:
-
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard reference for additivity rules in aromatic systems).
-
Spectral Database for Organic Compounds (SDBS). AIST. [Link] (Use for cross-referencing base quinoline shifts).
-
-
Mass Spectrometry of Halogenated Heterocycles:
-
McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books. (Authoritative source on isotope abundance calculation).
-
NIST Chemistry WebBook. [Link] (Reference for halogenated fragment patterns).
-
-
Experimental Validation Protocols:
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/HMBC parameter setup).
-
Disclaimer
The data presented above includes theoretical shift predictions based on substituent additivity rules (Curphy-Morrison constants) for quinoline systems, as specific literature on this exact isomer is sparse. These values should be used as a guide for assignment, not as absolute constants.
Comprehensive Guide to Assessing the Therapeutic Index of 4,6-Dibromo-3-chloro-8-methylquinoline Derivatives
Executive Summary & Strategic Context
The assessment of the Therapeutic Index (TI) for poly-halogenated quinoline derivatives, such as 4,6-Dibromo-3-chloro-8-methylquinoline , is a critical gatekeeping step in early-phase drug discovery. This scaffold—characterized by a dense halogenation pattern (Br at C4, C6; Cl at C3) and a lipophilic methyl group at C8—presents a unique pharmacological profile. The specific substitution pattern suggests enhanced membrane permeability and metabolic stability compared to non-halogenated precursors, but also raises flags for potential off-target cytotoxicity (e.g., hepatotoxicity via reactive metabolite formation).
This guide departs from standard "tick-box" protocols. Instead, it provides a dual-path assessment framework designed to rigorously evaluate the safety-efficacy ratio of this compound against established clinical standards. We focus on two primary therapeutic indications common to this scaffold: Antimicrobial/Antifungal (targeting metal ion homeostasis/DNA gyrase) and Anticancer (targeting DNA intercalation/Topoisomerase).
Comparative Benchmark Analysis
To objectively assess performance, the target compound must be benchmarked against "Gold Standard" alternatives. The table below outlines the expected performance metrics based on structural analogs.
| Feature | Target: this compound | Alternative A: Chloroquine | Alternative B: Clioquinol | Alternative C: Doxorubicin |
| Primary Indication | Broad-spectrum (Antimicrobial/Anticancer) | Antimalarial / Autophagy Inhibitor | Antifungal / Neuroprotective | Anticancer (Chemotherapy) |
| Mechanism of Action | Likely DNA Intercalation / Metal Chelation | Heme Polymerization Inhibition | Zinc/Copper Ionophore | DNA Intercalation / Topo II Inhibition |
| Lipophilicity (cLogP) | High (~4.5 - 5.0) | Moderate (~4.6) | Moderate (~3.5) | Low (~1.3) |
| Target TI Threshold | > 10 (Early Discovery) | > 50 (Established) | > 20 (Topical/Oral) | Narrow (< 5) |
| Toxicity Concern | Hepatotoxicity (Halogenated metabolites) | Retinopathy / Cardiotoxicity | Neurotoxicity (SMON) | Cardiotoxicity |
Experimental Workflow: The "Safety-First" Screening Cascade
To determine the Therapeutic Index (
Diagram: Integrated Therapeutic Index Assessment Workflow
Caption: Figure 1. Parallel screening workflow ensuring simultaneous generation of efficacy and toxicity data to minimize batch-to-batch variability.
Detailed Experimental Protocols
Phase 1: Chemical Validation (Pre-requisite)
Objective: Ensure the observed biological activity is due to the this compound scaffold and not trace metal catalysts or synthesis byproducts.
-
Protocol: Dissolve compound in 100% DMSO to a stock concentration of 10 mM.
-
QC Check: Verify purity via HPLC-MS. Critical: Ensure DMSO tolerance of your cell lines does not exceed 0.5% (v/v) in the final assay.
Phase 2: Cytotoxicity Profiling (The Denominator: or )
Rationale: Halogenated quinolines can induce oxidative stress in mammalian cells. We use HepG2 (liver model) and HEK293 (kidney model) to assess systemic toxicity.
Protocol: MTT Cell Viability Assay
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Treat cells with the compound in a 2-fold serial dilution (Range: 100
M to 0.1 M).-
Positive Control:[1] Doxorubicin (Known cytotoxic).
-
Vehicle Control: 0.5% DMSO.
-
-
Incubation: Incubate for 48 hours.
-
Development: Add 20
L MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. -
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot % Viability vs. Log[Concentration]. Determine the Cytotoxic Concentration 50% (
) using non-linear regression (4-parameter logistic model).
Phase 3: Efficacy Assessment (The Numerator: or )
Choose the relevant path based on your specific research hypothesis.
Path A: Antimicrobial Potential (MIC Determination)
Relevant for 8-methylquinoline derivatives targeting bacterial DNA gyrase.
-
Inoculum: Prepare
CFU/mL of S. aureus (Gram+) and E. coli (Gram-) in Mueller-Hinton Broth. -
Dosing: Add compound (Range: 64
g/mL to 0.125 g/mL). -
Readout: Visual turbidity check after 18-24h.
-
Metric: Record Minimum Inhibitory Concentration (MIC) .
Path B: Anticancer Potential (Proliferation Inhibition)
Relevant for intercalating agents.
-
Cell Line: Use a relevant cancer line (e.g., MCF-7 or A549).
-
Protocol: Identical to the MTT assay in Phase 2, but performed on the tumor cell line.
-
Metric: Record Inhibitory Concentration 50% (
) .
Therapeutic Index Calculation & Interpretation
The Therapeutic Index is calculated as:
Interpretation Guide
-
TI < 1: Toxic. The compound kills host cells at lower doses than the target. Action: Discard or structural optimization (e.g., reduce halogen load).
-
TI 1 - 10: Narrow Window. Acceptable for life-threatening conditions (e.g., oncology) but requires formulation optimization.
-
TI > 10: Promising Lead. Indicates a safety margin suitable for further development (ADME/PK studies).
Mechanism of Action Visualization
Understanding why the TI is high or low requires mechanistic insight. This compound likely acts via Metal Chelation or Intercalation .
Caption: Figure 2. Proposed Mechanism of Action. The halogenated scaffold may chelate intracellular metals or intercalate DNA, driving efficacy via ROS generation or replication arrest.
Expert Insights & Troubleshooting
-
Solubility Issues: The 4,6-dibromo and 8-methyl substitutions significantly increase lipophilicity (
). If precipitation occurs in the assay media, utilize a cyclodextrin carrier (e.g., HP- -CD) rather than increasing DMSO concentration, which can skew toxicity data. -
False Positives in MTT: Halogenated quinolines can sometimes reduce MTT tetrazolium directly. Validation: Always perform a "cell-free" control (Media + Compound + MTT) to check for background absorbance.
-
Metabolic Activation: The 3-chloro position is metabolically robust, but the quinoline nitrogen is susceptible to oxidation. If in vivo TI is significantly lower than in vitro TI, suspect the formation of a toxic N-oxide metabolite.
References
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. [Link]
-
Prachayasittikul, V., et al. "Antimicrobial and Anticancer Activities of 8-Hydroxyquinoline Derivatives." Drug Design, Development and Therapy, 2013. [Link]
-
Musiol, R. "Structure-Activity Relationship Studies of Quinoline Derivatives as Potential Anticancer Agents." Molecules, 2017.[2][3] [Link]
-
PubChem Compound Summary. "Quinoline Derivatives and Biological Activity Data." National Library of Medicine. [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 4,6-Dibromo-3-chloro-8-methylquinoline
Executive Summary & Chemical Profile
4,6-Dibromo-3-chloro-8-methylquinoline is a poly-halogenated heteroaromatic intermediate. Unlike simple organic waste, this compound presents specific challenges due to its thermal stability and the presence of mixed halogens (bromine and chlorine). Improper disposal via standard non-halogenated streams can lead to the formation of dioxins/furans during incineration or damage to catalytic oxidizers in waste treatment facilities.
This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines for halogenated organic waste.
Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Physical State | Solid (likely powder/crystalline) | Inhalation risk (dust); requires particulate containment. |
| Halogen Content | High (Br, Cl) | Strictly Halogenated Waste. Cannot be mixed with fuel-blending streams. |
| Lipophilicity | High (LogP > 4 est.) | Bioaccumulative; severe aquatic toxicity hazard.[1] |
| Reactivity | Low (Thermally stable) | Requires high-temperature incineration (>1100°C) for destruction. |
Pre-Disposal: The Segregation Logic (Self-Validating System)
The most critical error in laboratory waste management is the "dilution" of halogenated waste into non-halogenated streams. This does not reduce hazard; it contaminates the entire volume, exponentially increasing disposal costs and safety risks.
The Rule of Segregation: If the waste contains >1% Halogens by volume/weight, it must be classified as Halogenated Waste .
Workflow Diagram: Disposal Decision Tree
The following logic gate ensures you never misclassify this compound.
Figure 1: Decision logic for segregating halogenated quinoline waste. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the solute mandates a "Halogenated" classification.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent/Product)
Objective: Contain dust and prevent environmental leaching.
-
PPE Selection: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If handling fine powder >10g, use a powder hood or N95 respirator to prevent inhalation.
-
Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Constituent: "this compound" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.
-
RCRA Consideration: If your facility requires UN codes, use UN 2811 (Toxic solid, organic, n.o.s.).
-
-
Secondary Containment: Place the sealed jar into a clear zip-lock bag before placing it in the satellite accumulation area. This prevents cross-contamination of the outer container.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent corrosion of waste drums and ensure correct incineration profile.
-
Quenching: Ensure the reaction mixture is quenched and at neutral pH (pH 5-9). Acidic halogenated waste can generate HBr/HCl gas in storage drums.
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol.
-
Incompatible: Strong oxidizers (Nitric acid, Peroxides). NEVER mix this waste with oxidizing acid waste streams.
-
-
Transfer: Pour into the Halogenated Waste carboy.
-
Note: Even if the solvent is Acetone (non-halogenated), the dissolved quinoline renders the entire mixture "Halogenated" for disposal purposes.
-
-
Log Entry: Record the approximate mass of the quinoline added to the carboy. High concentrations of brominated compounds can affect the incinerator's maximum feed rate.
Regulatory & Compliance Context (The "Why")
Understanding the regulatory causality ensures long-term compliance.
-
RCRA Classification: While this specific CAS is likely not "Listed" (P or U list) by name, it is regulated under 40 CFR 261 as a characteristic waste due to toxicity and its halogenated nature.
-
Destruction Efficiency: Halogenated organics require Rotary Kiln Incineration with a residence time of >2 seconds at >1100°C.
-
Mechanism:[2] The high temperature breaks the C-Br and C-Cl bonds.
-
Scrubbing: The incinerator must have a caustic scrubber to neutralize the resulting Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases.
-
Consequence of Error: If this waste is sent to a standard fuel-blending facility (cement kiln) that is not equipped for halogens, it can cause illegal emissions of acid gases and dioxins.
-
Emergency Spill Procedures
In the event of a spill outside a fume hood:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
-
PPE: Don appropriate PPE including respiratory protection if powder is present.
-
Dry Spill (Powder):
-
Do NOT sweep dry (creates dust).
-
Cover with a wet paper towel or oil-impregnated sweeping compound.
-
Scoop into a disposal jar.
-
-
Wet Spill (Solution):
-
Use inert absorbent (vermiculite or clay). Do not use combustible materials like sawdust if the solvent is flammable.
-
Collect absorbent into a bag/jar labeled "Halogenated Debris."
-
-
Decontamination: Wash the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Toxicity and Reactivity.[3] 40 CFR Part 261.[3] [Link]
-
U.S. EPA. Incineration of Halogenated Organic Wastes. Technical Resource Document.[2][4][5] [Link]
-
PubChem. Compound Summary: Halogenated Quinolines (Class Behavior). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 4,6-Dibromo-3-chloro-8-methylquinoline
Part 1: Executive Safety Summary (The "Why" & "What")
Core Directive: As a researcher, you are likely handling this compound as a high-value intermediate in medicinal chemistry. Due to the specific halogenation pattern (Bromine at 4,6; Chlorine at 3), this molecule possesses high lipophilicity and potential biological activity.
The Safety Paradox: While specific toxicological data for this exact isomer is often sparse in public databases, Structure-Activity Relationship (SAR) analysis of halogenated quinolines dictates that we treat this as a High Potency / Unknown Toxicity (Band 3) compound. Quinolines are known DNA intercalators; halogenation often increases metabolic stability and skin permeability.
Immediate Action Required:
-
Containment: Handle exclusively in a certified Chemical Fume Hood.
-
Skin: Double-gloving (Nitrile) is mandatory due to the halogenated nature of the compound and likely solvents (e.g., DCM, Chloroform) used to dissolve it.
-
Waste: STRICT segregation into Halogenated Organic Waste streams.
Part 2: Hazard Profiling & Risk Assessment
We do not rely on "generic" safety data.[1] We analyze the molecule's functional groups to predict risk.
| Feature | Chemical Logic | Safety Implication |
| Quinoline Core | Planar, nitrogen-containing heterocycle. | Genotoxicity Risk: Potential to intercalate into DNA. Treat as a suspected mutagen [1].[1] |
| Halogens (Br, Cl) | Heavy substitution at 3, 4, 6 positions. | Lipophilicity: Increases skin absorption rates. Persistence: Harder for the body to metabolize/excrete. |
| Physical State | Likely a crystalline solid/powder. | Inhalation Risk: Fine particulates can bypass nasal hairs; requires HEPA filtration (P100) or Hood. |
Part 3: PPE Specification Matrix
This matrix is designed to prevent "breakthrough"—the moment a chemical permeates the protective layer.
| Protection Zone | Standard (Insufficient) | REQUIRED SPECIFICATION (High Integrity) | The Scientific "Why" |
| Hand Protection | Standard Latex or Thin Nitrile (4 mil) | Double-Gloving Protocol: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: High-Performance Nitrile (minimum 6-8 mil) or Laminate (Silver Shield®) for solutions. | Halogenated organics can permeate thin nitrile in <5 minutes. The air gap between gloves provides a critical diffusion barrier [2]. |
| Respiratory | Surgical Mask | Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary (Weighing): N95 or P100 Half-Mask if hood space is restricted. | Surgical masks do not seal against particulates. P100 filters capture 99.97% of airborne dust. |
| Eye/Face | Safety Glasses | Chemical Splash Goggles (Indirect Vent) | Powders drift. Goggles seal the orbital area against dust entry and splashes during solubilization. |
| Body | Standard Cotton Lab Coat | Tyvek® Lab Coat (or Apron overlay) | Cotton absorbs chemicals, holding them against the skin. Tyvek repels dust and light splashes. |
Part 4: Operational Protocols & Visualization
Workflow 1: Solid Handling & Weighing
Static electricity is the enemy here. Halogenated solids are often "fly-away" powders.
Step-by-Step:
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood.
-
Taring: Place the receiving vessel (tare) in the balance.
-
Transfer: Do NOT use a spatula that generates static (plastic). Use stainless steel or PTFE-coated.
-
Cleanup: Wipe the balance area with a solvent-dampened Kimwipe immediately. Do not blow dust away. [2]
Figure 1: Safe weighing workflow emphasizing static control to prevent particulate dispersion.
Workflow 2: Solubilization & Reaction Setup
The Danger Zone: Dissolving the solid. Most researchers dissolve this in DCM (Dichloromethane) or DMF. This creates a "Trojan Horse" effect where the solvent carries the toxic solid through your gloves.
Protocol:
-
Solvent Choice: If possible, avoid DCM (highly permeable). Use Ethyl Acetate or Toluene if chemistry permits.
-
Glove Change: If ANY liquid splashes on your outer glove, strip it immediately. Do not wait.
-
Secondary Containment: Perform all mixing in a tray capable of holding 110% of the volume.
Figure 2: Decision logic for solvent handling. Note the immediate stop-work trigger upon splash contact.
Part 5: Emergency & Disposal Logistics
Spill Management
-
Solid Spill: Do NOT sweep dry. Dampen with a paper towel soaked in an inert solvent (e.g., heptane) to capture dust, then wipe up.
-
Solution Spill: Cover with vermiculite or absorbent pads. Do not use paper towels alone (rapid evaporation).
Disposal: The "Halogenated" Rule
Because this molecule contains Bromine and Chlorine, it cannot go into general organic waste.
| Waste Stream | Labeling Requirement | Disposal Method |
| Halogenated Organic | "Contains Halogenated Organics: 4,6-Dibromo..." | High-Temperature Incineration (Required by EPA/RCRA to prevent dioxin formation) [3]. |
| Solid Waste | "Hazardous Solid Debris (Contaminated)" | Incineration. |
| Sharps | "Chemically Contaminated Sharps" | Incineration. |
Crucial Note: Never mix this with strong oxidizers or strong acids in the waste container, as halogen gas evolution (Br2/Cl2) is possible under extreme conditions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline Derivatives: Toxicity Profile. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents (F001/F002 Listings). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
